Ethanone, 1-(2-aminophenyl)-, oxime
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[1-(2-aminophenyl)ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6(10-11)7-4-2-3-5-8(7)9/h2-5,11H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMSBMAMUDEZIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383960 | |
| Record name | Ethanone, 1-(2-aminophenyl)-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4964-49-2 | |
| Record name | Ethanone, 1-(2-aminophenyl)-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Ethanone, 1-(2-aminophenyl)-, oxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethanone, 1-(2-aminophenyl)-, oxime, also known as 2-aminoacetophenone oxime, is a versatile chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive oxime moiety, allows for its use as a precursor in the synthesis of various nitrogen-containing heterocyclic compounds. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its current and potential applications.
Chemical and Physical Properties
This compound is a solid at room temperature. While extensive experimental data for this specific compound is limited in publicly available literature, its properties can be inferred from data on its isomers and precursor, 2'-aminoacetophenone, as well as from computational models.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O | --INVALID-LINK--[1] |
| Molecular Weight | 150.18 g/mol | --INVALID-LINK--[1] |
| CAS Number | 4964-49-2 | --INVALID-LINK--[1] |
| Melting Point | Not definitively reported; Precursor (2'-aminoacetophenone): 20 °C; m-isomer: 99 °C; p-isomer: 128-130 °C | --INVALID-LINK--[2], --INVALID-LINK--[3] |
| Boiling Point | Predicted: 316.9±25.0 °C | --INVALID-LINK-- |
| Solubility | Insoluble in water; Soluble in alcohol. | --INVALID-LINK--[4] |
| Appearance | White solid | --INVALID-LINK--[5] |
Table 2: Computed Properties
| Property | Value | Source |
| XLogP3 | 1.3 | --INVALID-LINK--[1] |
| Hydrogen Bond Donor Count | 2 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK--[1] |
| Rotatable Bond Count | 1 | --INVALID-LINK--[1] |
| Exact Mass | 150.079312947 Da | --INVALID-LINK--[1] |
| Topological Polar Surface Area | 58.6 Ų | --INVALID-LINK--[1] |
Spectral Data
Detailed experimental spectra for this compound are not widely published. The following are predicted and expected spectral characteristics based on its structure and data from analogous compounds.
2.1. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the O-H, N-H, C=N, and aromatic C-H bonds.
Table 3: Predicted IR Spectral Data
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (oxime) | Stretching | 3600-3200 (broad) |
| N-H (amino) | Stretching | 3500-3300 |
| C-H (aromatic) | Stretching | 3100-3000 |
| C=N (oxime) | Stretching | 1690-1640 |
| C=C (aromatic) | Stretching | 1600-1450 |
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons, signals for the aromatic protons in the downfield region, a broad singlet for the amino protons, and a singlet for the oxime hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum will show signals for the methyl carbon, the aromatic carbons, and the carbon of the C=N oxime group.
2.3. Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M+) at m/z 150. Common fragmentation patterns would involve the loss of a methyl group (CH₃•), a hydroxyl group (•OH), or cleavage of the N-O bond.
Experimental Protocols
3.1. Synthesis of (E)-1-(2-Aminophenyl)ethanone oxime [5]
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
2'-Aminoacetophenone
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Water
-
Ethyl acetate
-
Dichloromethane
-
Hexanes
-
Magnesium sulfate
Procedure:
-
In a round-bottomed flask, dissolve 2'-aminoacetophenone (1.0 equiv) in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (2.97 equiv) to the solution.
-
Slowly add sodium hydroxide (8.16 equiv) to the mixture.
-
Heat the reaction mixture at 60 °C for 1 hour.
-
Monitor the reaction completion using thin-layer chromatography.
-
After completion, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Dissolve the residue in water and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure to yield the crude product as a white solid.
3.2. Purification [5]
The crude product can be purified by crystallization.
-
Dissolve the crude solid in dichloromethane at room temperature.
-
Add hexanes until the solution becomes cloudy.
-
Cool the solution in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with cold hexanes, and dry under vacuum.
Reactivity and Applications
The primary utility of this compound lies in its role as a versatile building block for heterocyclic synthesis.
4.1. Synthesis of 3-Methyl-1H-indazole
A key application is its conversion to 3-methyl-1H-indazole, a valuable scaffold in medicinal chemistry. The reaction proceeds via an intramolecular cyclization. While the precise mechanism can vary depending on the reagents, a plausible pathway involves the activation of the oxime hydroxyl group, followed by an intramolecular nucleophilic attack by the amino group.
Biological Activity
The biological profile of this compound is not extensively documented. However, a study investigating the antimicrobial properties of its derivatives provides some insight.
5.1. Antimicrobial Activity
A study by Aldorkee et al. (2022) investigated the antimicrobial activity of Schiff base derivatives of both o-aminoacetophenone oxime (o-AAOX), the subject of this guide, and m-aminoacetophenone oxime (m-AAOX)[1]. The study found that while the derivatives of m-AAOX showed notable antibacterial and antifungal activity, the derivatives of o-AAOX did not exhibit any significant antimicrobial action against the tested microorganisms[1]. This suggests that the position of the amino group on the phenyl ring is critical for the antimicrobial potential of these types of compounds.
The lack of activity of the ortho-amino derivatives could be due to steric hindrance or the formation of intramolecular hydrogen bonds that reduce the molecule's ability to interact with biological targets.
Safety and Handling
Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves/eye protection/face protection.
-
IF ON SKIN: Wash with plenty of water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate.
Storage:
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion
This compound is a valuable chemical intermediate with established utility in the synthesis of heterocyclic compounds, particularly indazoles. While its own biological activity appears to be limited based on current research, its structural features make it a promising scaffold for the development of new chemical entities. Further investigation into its physical properties and a broader screening of its biological activities are warranted to fully realize its potential in chemical research and drug development.
References
- 1. This compound | C8H10N2O | CID 2797858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. oxfordlabchem.com [oxfordlabchem.com]
- 5. 1-(2-Aminophenyl)ethan-1-one oxime | C8H10N2O | CID 5897096 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of Ethanone, 1-(2-aminophenyl)-, oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of "Ethanone, 1-(2-aminophenyl)-, oxime" (CAS 4964-49-2). Due to the limited availability of experimentally derived spectra for this specific compound, this document compiles predicted data based on its chemical structure, supported by experimental data from closely related analogs. This information is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.
Chemical Structure and Properties
"this compound" is a multifaceted chemical scaffold incorporating an oxime group, an aminophenyl ring, and an ethanone backbone.[1] These features provide multiple reactive sites for chemical modification, making it a versatile precursor in the synthesis of nitrogen-containing heterocyclic compounds.[1]
Molecular Formula: C₈H₁₀N₂O[2][3]
Molecular Weight: 150.18 g/mol [2][3]
Spectroscopic Data
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for its key functional groups. The data presented is inferred from theoretical calculations and comparison with related compounds like acetophenone oximes and aminophenyl derivatives.[1]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| O-H (oxime) | Stretching | 3200-3400 (broad) | |
| N-H (amino) | Stretching | 3300-3500 | |
| C-H (aromatic) | Stretching | 3000-3100 | |
| C-H (methyl) | Stretching | 2850-2960 | |
| C=N (oxime) | Stretching | 1600-1680 | A band at 1664 cm⁻¹ is seen for (E)-acetophenone oxime.[1] |
| C=C (aromatic) | Stretching | 1450-1600 | |
| N-O (oxime) | Stretching | 900-960 |
Note: Data is predicted based on the analysis of structurally similar compounds.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is predicted to display signals corresponding to the methyl, aromatic, amino, and oxime protons.[1]
| Protons | Multiplicity | Predicted Chemical Shift (ppm) | Notes |
| -CH₃ (methyl) | Singlet | ~ 2.0-2.5 | The methyl protons in 1-(2-Methylphenyl)ethanone oxime appear at 2.20 ppm.[1] |
| Ar-H (aromatic) | Multiplet | ~ 6.5-8.0 | A complex splitting pattern is expected due to coupling between the aminophenyl protons.[1] |
| -NH₂ (amino) | Broad Singlet | Variable | |
| -OH (oxime) | Broad Singlet | Variable |
Note: The data in this table is predicted based on the analysis of structurally similar compounds.[1]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton.
| Carbon | Predicted Chemical Shift (ppm) | Notes | |---|---|---|---| | -CH₃ (methyl) | ~ 10-20 | | | Aromatic Carbons | ~ 115-150 | | | C=N (imine) | ~ 150-160 | The imine carbon in (E)-acetophenone oxime is found at 156.2 ppm.[1] |
Note: The data in this table is predicted based on the analysis of structurally similar compounds.[1]
Mass Spectrometry (MS) (Predicted)
Mass spectrometry is essential for confirming the molecular weight. The predicted molecular ion peak and key fragmentation patterns are outlined below.
| m/z | Predicted Fragment Ion | Notes |
| 150 | [C₈H₁₀N₂O]⁺ | Molecular ion (M⁺) |
| 135 | [M - •CH₃]⁺ | Loss of a methyl radical. The precursor, 2'-Aminoacetophenone, shows a base peak at m/z 120 for this loss from its molecular ion of 135.[1] |
| 133 | [M - •OH]⁺ | Loss of a hydroxyl radical.[1] |
Note: The fragmentation pattern is predicted based on the compound's structure and data from its precursor and isomers.[1]
Experimental Protocols
Synthesis of this compound
The most established method for synthesizing the title compound is through the oximation of 2'-Aminoacetophenone.[1]
Materials:
-
2'-Aminoacetophenone
-
Hydroxylamine hydrochloride
-
Anhydrous ethanol
-
10% Sodium carbonate solution
-
Water
Procedure:
-
To a 500 ml four-necked flask equipped with a condenser and thermometer, add 27 g (0.2 mol) of 2'-aminoacetophenone, 18.5 g (0.266 mol) of hydroxylamine hydrochloride, and 240 ml of anhydrous ethanol.
-
Heat the mixture to reflux at 85 °C. The reaction progress can be monitored by HPLC.
-
After the reaction is complete, cool the solution to 20 °C.
-
Slowly add 10% sodium carbonate solution to adjust the pH to 7.0.
-
Cool the reaction mixture to 10 °C and add a small amount of water until the solution becomes turbid, then allow it to stand.
-
Gradually add approximately 480 ml of water and let the product crystallize at 8 °C for 60 minutes.
-
Collect the white solid product by filtration, wash it with an ethanol-water mixture, and dry it under a vacuum.
This procedure has been reported to yield 27.09 g of the product (90.3% molar yield) with a purity of 99.1% by HPLC.
Spectroscopic Analysis
The following are general protocols for the spectroscopic analysis of the synthesized compound.
Infrared (IR) Spectroscopy:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The solid sample is typically mixed with KBr powder and pressed into a thin pellet.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
-
Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry (MS):
-
Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis.
-
Ionization Method: Electron Ionization (EI) is a common method for this type of compound.
-
Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the synthesis and analysis of "this compound".
Caption: Synthesis and analysis workflow for "this compound".
This guide provides a foundational understanding of the synthesis and predicted spectroscopic characteristics of "this compound." Researchers are encouraged to perform their own experimental verification of the spectroscopic data.
References
An In-depth Technical Guide to 1-(2-Aminophenyl)ethan-1-one Oxime (CAS Number: 4964-49-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to 1-(2-aminophenyl)ethan-1-one oxime. This versatile compound serves as a valuable building block in organic synthesis, particularly in the development of heterocyclic structures of medicinal interest.
Chemical Identity and Properties
1-(2-Aminophenyl)ethan-1-one oxime, also known as 2'-aminoacetophenone oxime, is an organic compound with the CAS number 4964-49-2.[1][2][3][4] Its structure features an oxime functional group attached to an ethanone backbone, which is substituted with an aminophenyl ring. This unique arrangement of functional groups makes it a reactive and versatile intermediate in various chemical transformations.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 4964-49-2 |
| Molecular Formula | C₈H₁₀N₂O |
| IUPAC Name | N-[1-(2-aminophenyl)ethylidene]hydroxylamine[3] |
| Synonyms | 1-(2-AMINOPHENYL)ETHAN-1-ONE OXIME, 2'-Aminoacetophenone oxime, Ethanone, 1-(2-aminophenyl)-, oxime[1][2][3] |
| InChI | InChI=1S/C8H10N2O/c1-6(10-11)7-4-2-3-5-8(7)9/h2-5,11H,9H2,1H3[3] |
| InChIKey | WRMSBMAMUDEZIW-UHFFFAOYSA-N[3] |
| Canonical SMILES | CC(=NO)C1=CC=CC=C1N |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 150.18 g/mol | [1][2][3] |
| Melting Point | 102-104 °C | |
| Boiling Point (Predicted) | 316.9 ± 25.0 °C | [1] |
| Density (Predicted) | 1.14 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 11.75 ± 0.70 | [1] |
| Topological Polar Surface Area | 58.6 Ų | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 1 | [3] |
Synthesis and Reactivity
The primary route for the synthesis of 1-(2-aminophenyl)ethan-1-one oxime is the oximation of 2'-aminoacetophenone. This reaction is a well-established method for converting ketones to their corresponding oximes.
Experimental Protocol: Synthesis of (E)-1-(2-Aminophenyl)ethanone oxime
This protocol is adapted from a reported procedure for the metal-free synthesis of 1H-indazoles, where the title compound is a key intermediate.[5]
Materials:
-
2'-Aminoacetophenone
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Distilled water
-
Dichloromethane
-
Hexanes
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Equipment:
-
250-mL three-necked round-bottomed flask
-
Reflux condenser
-
Magnetic stir bar and stir plate
-
Internal temperature probe
-
Oil bath
-
Rotary evaporator
-
Separatory funnel
-
Büchner funnel
Procedure:
-
To a 250-mL three-necked round-bottomed flask equipped with a magnetic stir bar, internal temperature probe, and reflux condenser, add distilled water (17.0 mL) and ethanol (93.0 mL).
-
Add 2'-aminoacetophenone (9.00 mL, 10.0 g, 72.8 mmol) to the flask via syringe while stirring.
-
Add hydroxylamine hydrochloride (15.4 g, 223 mmol) in one portion, followed by the portion-wise addition of sodium hydroxide (23.7 g, 594 mmol). An exothermic reaction will occur, raising the temperature to approximately 70 °C.
-
Place the reaction flask in an oil bath and maintain the internal temperature at 60 °C for 1 hour.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC) with a 20% ethyl acetate/hexanes eluent. The starting material (2'-aminoacetophenone) has an Rf of 0.64, and the product oxime has an Rf of 0.29.
-
Once the reaction is complete, remove the flask from the oil bath and allow the slurry to cool to room temperature.
-
Transfer the mixture to a 1-L round-bottomed flask and concentrate it using a rotary evaporator.
-
Dissolve the solid residue in 140 mL of distilled water.
-
Transfer the aqueous solution to a separatory funnel and extract three times with 100 mL of ethyl acetate.
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the organic layer by rotary evaporation to yield the crude product as a white solid.
-
For purification, dissolve the solid in 120 mL of dichloromethane at 25 °C.
-
Add 20.0 mL of hexanes over two minutes. Once the solution becomes cloudy, cool it in an ice/water bath to 0–5 °C.
-
Add an additional 100.0 mL of hexanes over 10 minutes and allow the crystals to age for 1 hour at 0–5 °C.
-
Isolate the white, cotton-like solid by filtration using a Büchner funnel and wash with 30.0 mL of ambient temperature hexanes.
-
Two crops of crystals can be obtained to give a total yield of approximately 77%.
Reactivity and Applications
1-(2-Aminophenyl)ethan-1-one oxime is a valuable precursor for the synthesis of various heterocyclic compounds, most notably 1H-indazoles. The presence of both an amino group and an oxime functionality on the same aromatic ring allows for intramolecular cyclization reactions.
Experimental Protocol: Synthesis of 3-Methyl-1H-indazole
This protocol describes the subsequent conversion of the title compound to 3-methyl-1H-indazole.[5]
Materials:
-
(E)-1-(2-Aminophenyl)ethanone oxime
-
Dichloromethane
-
Triethylamine
-
Methanesulfonyl chloride
-
Silica gel
-
Ethyl acetate
-
Hexanes
Equipment:
-
2-L single-necked round-bottomed flask
-
Magnetic stir bar and stir plate
-
Ice/water bath
-
Cannula
-
Rotary evaporator
-
Flash chromatography setup
Procedure:
-
In a 2-L single-necked round-bottomed flask, dissolve 1-(2-aminophenyl)ethanone oxime (9.76 g, 65.0 mmol) in 1 L of dichloromethane.
-
Add triethylamine (18.1 mL, 130 mmol) via syringe and stir the mixture for 15 minutes at ambient temperature.
-
Cool the reaction mixture to 0–5 °C in an ice/water bath.
-
In a separate flask, prepare a solution of methanesulfonyl chloride (6.00 mL, 78.0 mmol) in 300 mL of dichloromethane and cool it to 0–5 °C.
-
Slowly add the cold methanesulfonyl chloride solution to the oxime mixture via cannula over 30 minutes.
-
Stir the resulting yellow solution at 0–5 °C for 1.5 hours.
-
Add silica gel to the reaction mixture and concentrate it using a rotary evaporator.
-
Purify the resulting brown solid by flash chromatography on a silica gel column, eluting with a gradient of ethyl acetate in hexanes (initially 2:3, then 1:1).
Analytical Methodologies
Several analytical techniques are employed to characterize 1-(2-aminophenyl)ethan-1-one oxime and monitor its reactions.
Thin Layer Chromatography (TLC): As mentioned in the synthesis protocol, TLC is a quick and effective method to monitor the progress of the oximation reaction. A mobile phase of 20% ethyl acetate in hexanes on a silica gel plate allows for the separation of the starting material and the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation of 1-(2-aminophenyl)ethan-1-one oxime.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the aromatic protons, the amino group protons, and the oxime hydroxyl proton. The chemical shifts of these protons are influenced by the electronic environment.
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.
While detailed spectral data and interpretation for this specific compound are not widely published, analysis of similar structures can provide expected chemical shift ranges.
Infrared (IR) Spectroscopy: The IR spectrum of 1-(2-aminophenyl)ethan-1-one oxime would exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include N-H stretching vibrations for the amino group, O-H stretching for the oxime hydroxyl group, C=N stretching of the oxime, and C=C stretching vibrations of the aromatic ring. The NIST WebBook provides an IR spectrum for the precursor, 2'-aminoacetophenone, which can serve as a reference.[6]
Biological Activity and Signaling Pathways
The oxime functional group is present in various biologically active molecules and has been explored for its potential in drug discovery. Oximes have been reported to possess a wide range of activities, including antioxidant and anti-inflammatory properties.[7] They can act as hydrogen bond donors and acceptors, which facilitates interactions with biological targets.
However, a detailed literature search did not reveal any specific studies on the biological activity or the involvement of 1-(2-aminophenyl)ethan-1-one oxime in any particular signaling pathways. Therefore, a diagram of a signaling pathway involving this specific compound cannot be generated at this time.
Safety and Handling
1-(2-Aminophenyl)ethan-1-one oxime and its precursor, 2'-aminoacetophenone, should be handled with appropriate safety precautions in a laboratory setting.
Hazard Identification:
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][9]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][9]
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA-approved respirator may be necessary.[1]
Handling and Storage:
-
Do not ingest or inhale.[9]
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[9][10]
First Aid Measures:
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[1][8]
-
After skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[1][8]
-
After inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][8]
-
After ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[8]
Visualizations
Synthesis and Transformation Workflow
The following diagram illustrates the synthetic pathway from 2'-aminoacetophenone to 1-(2-aminophenyl)ethan-1-one oxime and its subsequent conversion to 3-methyl-1H-indazole.
Caption: Synthetic pathway from 2'-aminoacetophenone to 3-methyl-1H-indazole.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. 1-(2-AMINOPHENYL)ETHAN-1-ONE OXIME synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | C8H10N2O | CID 2797858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(2-Aminophenyl)ethan-1-one oxime | C8H10N2O | CID 5897096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Ethanone, 1-(2-aminophenyl)- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. oxfordlabchem.com [oxfordlabchem.com]
- 10. fishersci.com [fishersci.com]
Molecular weight and formula of 2'-Aminoacetophenone oxime
An In-depth Technical Guide to 2'-Aminoacetophenone Oxime
This technical guide provides comprehensive information on the molecular characteristics, synthesis, and potential biological relevance of 2'-Aminoacetophenone Oxime, tailored for researchers, scientists, and professionals in drug development.
Molecular Profile
2'-Aminoacetophenone oxime is the oxime derivative of 2'-aminoacetophenone. The introduction of the oxime group from the ketone precursor alters the molecule's electronic and steric properties, which can, in turn, influence its biological activity.
| Property | Value |
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol |
| Synonyms | (E)-1-(2-Aminophenyl)ethanone oxime |
Experimental Protocols
Synthesis of (E)-1-(2-Aminophenyl)ethanone oxime
This protocol details the synthesis of 2'-Aminoacetophenone oxime from 2'-Aminoacetophenone.
Materials:
-
2'-Aminoacetophenone
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Distilled water
-
Ethyl acetate
-
Dichloromethane
-
Hexanes
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a 250-mL three-necked round-bottomed flask equipped with a magnetic stir bar, internal temperature probe, and a reflux condenser with a nitrogen inlet, combine 17.0 mL of distilled water and 93.0 mL of ethanol.
-
Addition of Reactants: Add 9.00 mL (10.0 g, 72.8 mmol) of 2'-Aminoacetophenone to the flask via syringe while stirring. Subsequently, add 15.4 g (223 mmol) of hydroxylamine hydrochloride in one portion, followed by the addition of 23.7 g (594 mmol) of sodium hydroxide.
-
Reaction Conditions: Place the reaction flask in an oil bath and maintain the internal temperature at 60 °C. The reaction is typically complete after 1 hour, which can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. The mixture is then concentrated using a rotary evaporator.
-
Extraction: Dissolve the solid residue in 140 mL of distilled water and transfer it to a separatory funnel. Extract the aqueous solution three times with 100 mL of ethyl acetate for each extraction.
-
Drying and Concentration: Combine the organic layers and dry them over MgSO₄. Filter the drying agent and concentrate the organic layer by rotary evaporation to yield the crude product as a white solid.
-
Crystallization: Dissolve the crude solid in 120 mL of dichloromethane at 25 °C. Add 20.0 mL of hexanes. Once the solution becomes cloudy, cool it in an ice/water bath to 0-5 °C and add an additional 100.0 mL of hexanes. Allow the crystals to age for 1 hour at this temperature before isolating them using a Büchner funnel.
Potential Biological Activity and Signaling
While specific signaling pathways for 2'-Aminoacetophenone oxime are not extensively documented, the parent compound, 2-aminoacetophenone (2-AA), has been shown to modulate host immune responses. As a quorum sensing molecule produced by Pseudomonas aeruginosa, 2-AA can influence key innate immune response pathways. This suggests that the oxime derivative may also possess immunomodulatory activities, making it a compound of interest for further investigation.
Oximes as a class of compounds have been reported to exhibit a range of biological activities, including antimicrobial and antioxidant properties.
Below is a diagram illustrating the known immunomodulatory signaling pathway of the parent compound, 2-aminoacetophenone.
Technical Guide: Solubility Profile of Ethanone, 1-(2-aminophenyl)-, oxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for determining and understanding the solubility of "Ethanone, 1-(2-aminophenyl)-, oxime" (also known as 2-aminoacetophenone oxime) in common laboratory solvents. Due to the limited availability of public, quantitative solubility data for this specific compound, this document focuses on the standardized experimental protocols required to generate such data, along with a template for its presentation.
Predicted Solubility and Physicochemical Properties
While specific experimental data is scarce, the structure of this compound (CAS No. 14592-74-6) provides clues to its likely solubility. The molecule contains both a polar primary amine (-NH2) group and an oxime (-NOH) group, which can participate in hydrogen bonding. It also possesses a nonpolar benzene ring. This amphiphilic nature suggests it will exhibit some degree of solubility in a range of solvents.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The amine and oxime groups are expected to form hydrogen bonds with these solvents, potentially leading to moderate solubility. Solubility in water is likely to be limited by the hydrophobic phenyl group.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can act as hydrogen bond acceptors, interacting with the -NH2 and -NOH protons. Good solubility is generally expected in DMSO and DMF.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low in nonpolar solvents due to the compound's polar functional groups.
A systematic experimental evaluation is necessary to quantify these solubility characteristics accurately.
Data Presentation: Solubility of this compound
The following table provides a structured template for recording and presenting experimentally determined solubility data. It is recommended to perform solubility tests at controlled temperatures, such as ambient room temperature (e.g., 25 °C) and a standard physiological temperature (37 °C), which is particularly relevant for drug development applications.
| Solvent | CAS Number | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Water | 7732-18-5 | 25 | |||
| Ethanol | 64-17-5 | 25 | |||
| Methanol | 67-56-1 | 25 | |||
| Acetone | 67-64-1 | 25 | |||
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 25 | |||
| N,N-Dimethylformamide (DMF) | 68-12-2 | 25 | |||
| Acetonitrile | 75-05-8 | 25 | |||
| Dichloromethane (DCM) | 75-09-2 | 25 | |||
| Ethyl Acetate | 141-78-6 | 25 | |||
| Toluene | 108-88-3 | 25 | |||
| Hexane | 110-54-3 | 25 |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method (OECD Guideline 105) is a robust and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.
Objective: To determine the saturation concentration of this compound in various solvents at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (±0.1 mg accuracy)
-
Vials with screw caps (e.g., 10-20 mL)
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE or appropriate material)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved and that solid material remains at equilibrium.
-
Solvent Addition: Add a known volume of the selected solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in a mechanical shaker or agitator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A preliminary time-course study (e.g., sampling at 24, 48, and 72 hours) is recommended to determine the time required to reach a stable concentration. For most organic compounds, 48-72 hours is adequate.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (e.g., 0.22 µm) to remove all undissolved particles. This step is critical to prevent overestimation of solubility.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). A calibration curve must be prepared using standard solutions of known concentrations.
-
Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. Express the final result in units such as mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining solubility.
Caption: Workflow for solubility determination via the shake-flask method.
A Technical Guide to the Thermal Stability of 2'-Aminoacetophenone Oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 2'-Aminoacetophenone oxime. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from related compounds, general principles of thermal analysis, and established experimental protocols. The content herein is intended to provide a robust framework for understanding and evaluating the thermal properties of 2'-Aminoacetophenone oxime in a research and development setting.
Introduction
2'-Aminoacetophenone oxime is a chemical compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical agents. A thorough understanding of its thermal stability is paramount for safe handling, storage, and processing, as well as for defining its shelf-life and degradation pathways. Thermal decomposition can lead to loss of product efficacy, the formation of potentially hazardous byproducts, and presents safety risks in manufacturing processes. This guide outlines the expected thermal behavior of 2'-Aminoacetophenone oxime and provides detailed methodologies for its experimental determination.
Predicted Thermal Behavior and Stability
Studies on polymers derived from p-chloroacetophenone oxime have shown initial decomposition temperatures in the range of 203 to 211 °C. This suggests that the oxime functional group in a substituted acetophenone structure possesses a moderate level of thermal stability. The primary decomposition pathways for ketoximes are expected to involve the homolytic scission of the N-O and O-C bonds within the oxime moiety. The presence of the amino group at the ortho position of the phenyl ring may influence the decomposition mechanism and onset temperature through electronic effects or intramolecular interactions.
It is anticipated that the thermal decomposition of 2'-Aminoacetophenone oxime would proceed in one or more steps, with the initial mass loss corresponding to the fragmentation of the oxime group and subsequent degradation of the aromatic ring at higher temperatures.
Quantitative Data from Analogous Compounds
To provide a quantitative context, the following table summarizes thermal stability data for related compounds. It is crucial to note that these values are for comparison and the actual thermal properties of 2'-Aminoacetophenone oxime may differ.
| Compound/Material | Thermal Analysis Technique | Onset of Decomposition (°C) | Key Observations |
| p-Chloroacetophenone oxime-based polymers | TGA | 203 - 211 | Initial mass loss attributed to the degradation of the polymer backbone. |
| O-benzyl ketoxime ethers | Thermolysis Studies | Not specified (mechanistic study) | Decomposition via homolytic scission of O-C and N-O bonds. |
Experimental Protocols
To definitively determine the thermal stability of 2'-Aminoacetophenone oxime, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC) are recommended.
Synthesis of 2'-Aminoacetophenone Oxime
A general and established method for the synthesis of acetophenone oximes involves the reaction of the corresponding acetophenone with hydroxylamine hydrochloride in the presence of a base.
Materials:
-
2'-Aminoacetophenone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Distilled water
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Dichloromethane
-
Hexanes
Procedure:
-
Dissolve 2'-Aminoacetophenone in a mixture of ethanol and water in a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer.
-
Add hydroxylamine hydrochloride and sodium hydroxide to the solution.
-
Heat the reaction mixture to 60 °C and maintain for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the ethanol by rotary evaporation.
-
Dissolve the remaining solid residue in distilled water and extract the product with ethyl acetate (3x).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude 2'-Aminoacetophenone oxime by recrystallization from a suitable solvent system, such as dichloromethane/hexanes.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity before thermal analysis.
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and mass loss profile of 2'-Aminoacetophenone oxime.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Accurately weigh 5-10 mg of purified 2'-Aminoacetophenone oxime into a clean TGA crucible (typically alumina or platinum).
-
Place the crucible onto the TGA balance.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
Maintain a constant flow of an inert gas, such as nitrogen or argon, over the sample during the analysis to prevent oxidative decomposition. A typical flow rate is 20-50 mL/min.
-
Record the mass of the sample as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset temperature of decomposition (the temperature at which significant mass loss begins), the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of residual mass at the final temperature.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these events.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Accurately weigh 2-5 mg of purified 2'-Aminoacetophenone oxime into a clean DSC pan (typically aluminum).
-
Seal the pan hermetically or with a pinhole lid, depending on the desired experimental conditions. An open pan may be used if the goal is to observe decomposition in conjunction with mass loss.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample from ambient temperature to a temperature beyond its expected decomposition point (as determined by TGA, e.g., 300 °C) at a constant heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the differential heat flow to the sample relative to the reference.
-
Analyze the resulting DSC thermogram to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each observed transition.
Visualizations
The following diagrams illustrate the proposed experimental workflow and a conceptual representation of the thermal decomposition pathway.
Caption: Workflow for the synthesis, purification, and thermal analysis of 2'-Aminoacetophenone oxime.
Caption: Conceptual signaling pathway of the thermal decomposition of 2'-Aminoacetophenone oxime.
Conclusion
While direct experimental data on the thermal stability of 2'-Aminoacetophenone oxime is currently scarce, a comprehensive understanding can be built upon the analysis of related chemical structures and the application of standardized thermal analysis techniques. The protocols detailed in this guide for synthesis, TGA, and DSC analysis provide a clear pathway for researchers and drug development professionals to accurately characterize the thermal properties of this compound. The expected thermal stability is moderate, with decomposition likely commencing above 200 °C. The generation of precise empirical data through the described experimental workflows is essential for ensuring the safe and effective use of 2'-Aminoacetophenone oxime in any application.
Characterization of E/Z Isomerism in Ethanone, 1-(2-aminophenyl)-, oxime: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and E/Z isomerism characterization of Ethanone, 1-(2-aminophenyl)-, oxime. This compound, a derivative of 2'-aminoacetophenone, is a valuable building block in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science. Understanding and controlling the E/Z isomerism of the oxime functionality is crucial for its subsequent reactions and the stereochemistry of the final products.
Synthesis of this compound
The primary route for the synthesis of this compound involves the reaction of 2'-aminoacetophenone with hydroxylamine. This reaction typically yields a mixture of (E) and (Z) isomers, with the (E)-isomer being the thermodynamically more stable and, therefore, the major product.[1][2][3][4]
Experimental Protocol: Synthesis of (E)-1-(2-aminophenyl)ethanone oxime
This protocol is adapted from a procedure published in Organic Syntheses.[5]
Materials:
-
2'-Aminoacetophenone
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Distilled water
-
Dichloromethane
-
Hexanes
-
Magnesium sulfate
Procedure:
-
In a 250-mL three-necked round-bottomed flask equipped with a magnetic stir bar, internal temperature probe, and a reflux condenser, combine distilled water (17.0 mL) and ethanol (93.0 mL).
-
Add 2'-aminoacetophenone (9.00 mL, 10.0 g, 72.8 mmol) to the solvent mixture with stirring.
-
Add hydroxylamine hydrochloride (15.4 g, 223 mmol) in one portion, followed by the cautious addition of sodium hydroxide (23.7 g, 594 mmol). An exothermic reaction will occur.
-
Heat the reaction mixture to an internal temperature of 60 °C using an oil bath and maintain for 1 hour.
-
Monitor the reaction completion using thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvents under reduced pressure using a rotary evaporator.
-
Dissolve the solid residue in distilled water (140 mL) and transfer to a separatory funnel.
-
Extract the aqueous solution with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product as a white solid.
-
For purification, dissolve the crude solid in dichloromethane (120 mL) at room temperature.
-
Add hexanes (20.0 mL) until the solution becomes cloudy.
-
Cool the mixture in an ice/water bath and add additional hexanes (100.0 mL) over 10 minutes to induce crystallization.
-
Allow the crystals to age for 1 hour at 0-5 °C.
-
Isolate the white, cotton-like solid by filtration using a Büchner funnel and wash with cold hexanes (30.0 mL).
-
A second crop of crystals can be obtained by concentrating the mother liquor.
-
The typical yield of the purified (E)-1-(2-aminophenyl)ethanone oxime is approximately 77%.[5]
Logical Relationship: Synthesis and Isomer Formation
Caption: Synthesis of this compound from 2'-aminoacetophenone.
E/Z Isomerism Characterization
The differentiation and characterization of the (E) and (Z) isomers of this compound are primarily achieved through spectroscopic methods, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most definitive technique.
Spectroscopic Analysis
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical environment of the protons and carbons in close proximity to the C=N-OH group differs significantly between the (E) and (Z) isomers, leading to distinct chemical shifts in their ¹H and ¹³C NMR spectra. The isomer ratio in a mixture can be determined by integrating the respective signals in the ¹H NMR spectrum.[1][2] For acetophenone oxime, the typical E:Z ratio is approximately 8:1.[2][3]
Table 1: Comparative ¹H and ¹³C NMR Data for (E)- and (Z)-Acetophenone Oxime
| Isomer | Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| (E)-Acetophenone Oxime | -CH₃ | ~2.30[1] | ~12.5[1] |
| Aromatic-H | ~7.20-7.80[1] | ~126.2, 128.7, 129.4, 136.7[1] | |
| =N-OH | ~9.0-11.5 | - | |
| C=N | - | ~156.2[1] | |
| (Z)-Acetophenone Oxime | -CH₃ | ~2.56[6] | Data not readily available |
| Aromatic-H | ~7.49-7.94[6] | Data not readily available | |
| =N-OH | ~9.0-11.5 | - | |
| C=N | - | Data not readily available |
Note: The chemical shifts can vary depending on the solvent and concentration.
2.1.2. 2D NMR Spectroscopy (NOESY)
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool for the unambiguous assignment of the E/Z configuration. This technique detects through-space interactions between protons that are in close proximity.
-
For the (E)-isomer , a NOESY correlation is expected between the methyl protons (-CH₃) and the ortho-protons of the aminophenyl ring.
-
For the (Z)-isomer , a NOESY correlation would be anticipated between the methyl protons and the hydroxyl proton of the oxime group, and no correlation with the aromatic protons.
Experimental Workflow: E/Z Isomer Characterization
Caption: Spectroscopic workflow for characterizing E/Z isomers.
Chromatographic Separation
While the synthesis typically yields a mixture, separation of the (E) and (Z) isomers can be challenging due to their similar physical properties. However, chromatographic techniques can be employed for their separation.
Experimental Protocol: General Chromatographic Separation
A detailed, optimized protocol for the separation of this compound isomers is not widely reported. However, general methods for separating oxime isomers can be adapted.
Method: Column chromatography on silica gel is a common method for separating E/Z isomers of oximes.[7]
Stationary Phase: Silica gel (230-400 mesh)
Mobile Phase: A non-polar/polar solvent system, such as a gradient of hexane and ethyl acetate, is typically used. The optimal solvent ratio needs to be determined empirically through techniques like thin-layer chromatography (TLC).
Procedure:
-
Prepare a chromatography column with silica gel slurried in the initial, less polar mobile phase.
-
Dissolve the crude oxime mixture in a minimum amount of the mobile phase or a suitable solvent like dichloromethane.
-
Load the sample onto the column.
-
Elute the column with the mobile phase, gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by TLC to identify the separated isomers.
-
Combine the fractions containing the pure isomers and remove the solvent under reduced pressure.
Conclusion
The synthesis of this compound reliably produces a mixture of (E) and (Z) isomers, with the (E) isomer predominating. The definitive characterization and assignment of these isomers are accomplished through a combination of ¹H, ¹³C, and 2D NOESY NMR spectroscopy. While the separation of these isomers can be achieved through column chromatography, the development of a specific and efficient separation protocol is an area for further investigation. For drug development and synthetic applications, a thorough characterization of the isomeric composition is essential to ensure the desired stereochemical outcome in subsequent transformations.
References
Biological Activity of 2'-Aminoacetophenone Oxime Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 2'-aminoacetophenone oxime derivatives. These compounds have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This document consolidates key findings, presents quantitative data in a structured format, details relevant experimental protocols, and illustrates critical pathways and workflows to facilitate further research and development in this area.
Synthesis of 2'-Aminoacetophenone Oxime Derivatives
The foundational structure, (E)-1-(2-aminophenyl)ethanone oxime, is typically synthesized from 2'-aminoacetophenone. The general process involves the reaction of the parent ketone with hydroxylamine hydrochloride in the presence of a base.[1] This oximation reaction is a crucial step, converting the ketone group into an oxime, which is pivotal for the observed biological activities.[2] Further derivatization can be achieved by modifying the amino or oxime functional groups.
General Synthesis Workflow
The synthesis of the core 2'-aminoacetophenone oxime is a straightforward and efficient process, as illustrated in the workflow below.
Caption: General workflow for the synthesis of 2'-Aminoacetophenone Oxime.
Detailed Experimental Protocol for (E)-1-(2-Aminophenyl)ethanone oxime
This protocol is adapted from a standard laboratory procedure.[1]
-
Reaction Setup : In a 250-mL three-necked round-bottomed flask equipped with a magnetic stir bar, temperature probe, and reflux condenser, combine distilled water (17.0 mL) and ethanol (93.0 mL).
-
Addition of Reagents : Add 2'-aminoacetophenone (10.0 g, 72.8 mmol) to the solvent mixture. Subsequently, add hydroxylamine hydrochloride (15.4 g, 223 mmol) and sodium hydroxide (23.7 g, 594 mmol) in single portions.
-
Reaction Condition : Place the flask in an oil bath and maintain the internal temperature at 60°C for 1 hour. Reaction completion can be monitored using Thin Layer Chromatography (TLC).
-
Work-up : After cooling to room temperature, concentrate the mixture by rotary evaporation. Dissolve the resulting solid residue in 140 mL of distilled water.
-
Extraction : Transfer the aqueous solution to a separatory funnel and extract three times with ethyl acetate (3 x 100 mL).
-
Purification : Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO4). Filter the drying agent and concentrate the organic layer by rotary evaporation to yield the crude product as a white solid.
-
Recrystallization : Dissolve the crude solid in dichloromethane and add hexanes to induce crystallization. Cool the solution in an ice bath to maximize crystal formation. Filter the crystals and wash with cold hexanes to obtain the purified (E)-1-(2-aminophenyl)ethanone oxime.
Biological Activities and Data
2'-Aminoacetophenone oxime derivatives, particularly their Schiff base forms, have demonstrated significant potential across several therapeutic areas.
Antimicrobial Activity
Schiff base derivatives of aminoacetophenone oximes have been investigated for their antibacterial and antifungal properties.[3][4] Studies indicate that derivatives of m-aminoacetophenone oxime (m-AAOX) are generally more active than their o-aminoacetophenone oxime (o-AAOX) counterparts.[3] The antimicrobial activity is often evaluated using methods like the disk diffusion assay and by determining the Minimum Inhibitory Concentration (MIC).[3][4]
Table 1: Antimicrobial Activity of m-Aminoacetophenone Oxime (m-AAOX) Schiff Base Derivatives
| Compound | Test Microorganism | Activity Type | MIC (mg/mL) | Reference |
|---|---|---|---|---|
| L2 | Staphylococcus aureus | Antibacterial | 8 | [3] |
| L2 | Candida glabrata | Antifungal | 5.5 | [3] |
| m-AAOX Derivatives | Candida albicans | Antifungal | Susceptible | [3] |
| L5 | - | Antifungal only | - |[3] |
Note: L2 and L5 are specific bidentate ligands derived from m-AAOX. Kocuria rosea was found to be resistant to all tested ligands.[3]
Anti-inflammatory Activity
The oxime functional group is a key contributor to the anti-inflammatory potential of various compounds.[5][6] Derivatives of acetophenone have been synthesized and evaluated for their ability to inhibit inflammation in established models, such as the carrageenan-induced paw edema assay.[7][8] Some derivatives have shown activity comparable to standard drugs like indomethacin and diclofenac.[5]
Table 2: Anti-inflammatory Activity of Acetophenone Oxime Derivatives
| Compound | Assay | IC50 (µM) | Target | Reference |
|---|---|---|---|---|
| 4'-Morpholinoacetophenone oxime (oxime-2) | COX-1 Inhibition | 50 | COX-1 | [7] |
| 4'-Piperidinoacetophenone oxime (oxime-3) | COX-1 Inhibition | 130 | COX-1 |[7] |
Note: In this study, neither compound showed inhibitory activity against COX-2.[7]
Anticancer Activity
The introduction of an oxime group into chemical structures is a recognized strategy for developing cytotoxic agents.[5] Oximes can function as kinase inhibitors, targeting pathways involved in tumorigenesis such as those regulated by cyclin-dependent kinases (CDK) and vascular endothelial growth factor receptor 2 (VEGFR-2).[5] While specific data on 2'-aminoacetophenone oxime is limited, related phenoxy acetamide derivatives have shown promising anticancer effects.[9][10]
Table 3: Anticancer Activity of Related Acetamide Derivatives
| Compound | Cell Line | Activity | Result | Reference |
|---|---|---|---|---|
| 3c* | MCF-7 (Breast Cancer) | Cytotoxicity | Active | [9][10] |
| 3c* | SK-N-SH (Neuroblastoma) | Cytotoxicity | Active | [9][10] |
| Various | MCF-7 (Breast Cancer) | Cytotoxicity | Low cytotoxicity |[11] |
*Compound 3c is N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, a related derivative.[9][10]
Mechanism of Action and Signaling Pathways
The biological effects of aminoacetophenone derivatives are often linked to their ability to modulate key cellular signaling pathways involved in inflammation and immune response. The parent molecule, 2-aminoacetophenone, has been shown to influence pathways involving mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB).[12] Other related derivatives have been found to suppress osteoclast differentiation by inactivating PI3K/AKT and IκBα/NF-κB signaling pathways.[13]
Proposed Modulation of Inflammatory Signaling
The diagram below illustrates a proposed mechanism by which these derivatives may exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling cascades.
Caption: Inhibition of NF-κB and MAPK pathways by aminoacetophenone derivatives.
Key Experimental Protocols
Detailed and standardized protocols are essential for the reproducible evaluation of the biological activity of novel compounds.
Antimicrobial Susceptibility Testing (Disk Diffusion Method)
This method is widely used for preliminary screening of antimicrobial activity.[3][4]
-
Preparation of Inoculum : Prepare a standardized suspension of the test microorganism (e.g., S. aureus, C. albicans) in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard.
-
Plate Inoculation : Uniformly streak the microbial suspension onto the surface of an appropriate agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) using a sterile cotton swab.
-
Disk Application : Prepare stock solutions of the test compounds (e.g., 1 mg/mL in DMSO).[14] Impregnate sterile paper disks with a defined volume of the test compound solution and place them firmly on the agar surface. A disk with the solvent (DMSO) serves as a negative control.
-
Incubation : Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[14]
-
Measurement : Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.
Caption: Workflow for a standard in vitro MTT cytotoxicity assay.
-
Cell Culture : Culture human cancer cells (e.g., MCF-7) in an appropriate medium and seed them into 96-well plates at a predetermined density. Allow cells to adhere overnight.
-
Compound Treatment : Expose the cells to serial dilutions of the 2'-aminoacetophenone oxime derivatives for a defined period (e.g., 48 or 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : After incubation, lyse the cells and dissolve the formazan crystals using a solubilizing agent like DMSO.
-
Data Analysis : Measure the absorbance of the solution using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Aminoacetophenoneoxime derivatives of oxime Schiff bases as a new antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Syntheses and anti-inflammatory activities of O-acyloximes. II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. search.library.ucsf.edu [search.library.ucsf.edu]
- 9. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The quorum sensing volatile molecule 2-amino acetophenon modulates host immune responses in a manner that promotes life with unwanted guests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of 2-NMPA derivatives as potential agents for prevention of osteoporosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
Methodological & Application
Application Notes and Protocols for the Synthesis of Quinazolines from 2'-Aminoacetophenone Oxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and bioactive molecules. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties, have established them as "privileged structures" in medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of quinazoline derivatives commencing from the readily accessible precursor, 2'-aminoacetophenone oxime. The methodologies outlined herein describe the synthesis of quinazoline-3-oxides, 2-substituted-1,2-dihydroquinazolines, and 2-aminoquinazolines, offering versatile routes to a range of functionalized quinazoline scaffolds for application in drug discovery and development.
Introduction to Quinazoline Synthesis
The quinazoline framework, a fusion of a benzene ring and a pyrimidine ring, is a cornerstone in the development of modern therapeutics.[1][2] The functionalization of the quinazoline core at various positions allows for the fine-tuning of its biological activity, leading to the discovery of potent and selective drug candidates.[3][4] The synthesis of quinazolines can be achieved through numerous synthetic strategies. A versatile and efficient approach involves the cyclization of substituted 2-aminoaryl ketones and their derivatives. Specifically, 2'-aminoacetophenone oxime serves as a valuable starting material, enabling the introduction of diversity at several positions of the quinazoline ring system.
Synthesis of Starting Material: 2'-Aminoacetophenone Oxime
A reliable synthesis of the starting material is paramount for the successful preparation of the target quinazoline derivatives. The following protocol details the preparation of (E)-1-(2-Aminophenyl)ethanone oxime from 2'-aminoacetophenone.
Experimental Protocol: Synthesis of (E)-1-(2-Aminophenyl)ethanone oxime
Materials:
-
2'-Aminoacetophenone
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Distilled water
-
Ethyl acetate
-
Dichloromethane
-
Hexanes
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a solution of 2'-aminoacetophenone (1.0 equiv) in a mixture of ethanol and distilled water, add hydroxylamine hydrochloride (2.97 equiv).
-
To this stirred solution, add sodium hydroxide (8.16 equiv) in one portion. An exothermic reaction will occur.
-
Heat the reaction mixture to 60 °C and maintain for 1 hour. Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the resulting solid residue in distilled water and extract three times with ethyl acetate.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product as a white solid.
-
Recrystallize the crude product from a mixture of dichloromethane and hexanes to afford pure (E)-1-(2-aminophenyl)ethanone oxime.[5]
Synthesis of Quinazoline Derivatives from 2'-Aminoacetophenone Oxime
Synthesis of 4-Methylquinazoline 3-Oxides
This protocol describes the synthesis of 4-methylquinazoline 3-oxides through the cyclization of 2'-aminoacetophenone oxime using triethyl orthoformate.
Reaction Scheme:
Caption: Synthesis of 4-Methylquinazoline 3-Oxide.
Materials:
-
2'-Aminoacetophenone oxime
-
Triethyl orthoformate
-
Ethanol
Procedure:
-
A mixture of 2'-aminoacetophenone oxime (1.0 equiv) and triethyl orthoformate is refluxed for 1-3 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the 4-methylquinazoline 3-oxide.[6]
Data Summary:
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 2'-Aminoacetophenone oxime derivatives | Triethyl orthoacetate/orthopropionate | 2-Substituted-4-methylquinazoline 3-oxides | - | [6] |
Synthesis of 2-Aryl-4-methyl-1,2-dihydroquinazoline 3-Oxides
This method outlines the synthesis of 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides via the reaction of 2'-aminoacetophenone oxime with various aryl aldehydes.
Reaction Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. Amides as key intermediates for the synthesis of 2,4-disubstituted quinazolines via acceptorless dehydrogenative coupling of alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Metal-Free Synthesis of Indazoles from 2-Aminophenyl Ketoximes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazoles are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their prevalence in medicinal chemistry underscores the continuous need for efficient, scalable, and environmentally benign synthetic methodologies. Traditional syntheses of indazoles often rely on transition-metal catalysts, which can introduce metallic impurities into the final products and necessitate additional purification steps. This has spurred the development of metal-free synthetic routes.
This document provides detailed protocols for the metal-free synthesis of indazoles from readily accessible 2-aminophenyl ketoximes or their in-situ generated precursors. Two primary methods are highlighted: a one-pot synthesis from 2-aminophenones and hydroxylamine derivatives, and a cyclization of pre-formed 2-aminophenyl ketoximes. These protocols offer mild reaction conditions, broad substrate scope, and high yields, making them attractive for both academic research and industrial drug development.
Reaction Principle
The metal-free synthesis of indazoles from 2-aminophenyl ketoximes proceeds via an intramolecular electrophilic amination pathway. The key steps involve the formation of the 2-aminophenyl ketoxime, followed by activation of the oxime hydroxyl group to create a good leaving group. Subsequent intramolecular nucleophilic attack of the amino group onto the nitrogen of the oxime moiety leads to cyclization and formation of the indazole ring system.
Data Presentation
The following table summarizes the quantitative data for the synthesis of various substituted indazoles using a one-pot, metal-free method from 2-aminophenones and a hydroxylamine derivative.
| Entry | 2-Aminophenone Substrate | Product | Yield (%) |
| 1 | 2-Aminoacetophenone | 3-Methyl-1H-indazole | 95 |
| 2 | 2-Amino-5-chloroacetophenone | 5-Chloro-3-methyl-1H-indazole | 92 |
| 3 | 2-Amino-5-bromoacetophenone | 5-Bromo-3-methyl-1H-indazole | 93 |
| 4 | 2-Amino-5-fluoroacetophenone | 5-Fluoro-3-methyl-1H-indazole | 85 |
| 5 | 2-Amino-5-nitroacetophenone | 3-Methyl-5-nitro-1H-indazole | 78 |
| 6 | 2-Amino-4-methylacetophenone | 3,4-Dimethyl-1H-indazole | 90 |
| 7 | 2-Amino-4-methoxyacetophenone | 4-Methoxy-3-methyl-1H-indazole | 88 |
| 8 | 2-Aminobenzophenone | 3-Phenyl-1H-indazole | 97 |
| 9 | 2-Amino-5-chlorobenzophenone | 5-Chloro-3-phenyl-1H-indazole | 96 |
| 10 | (2-Aminophenyl)(pyridin-2-yl)methanone | 3-(Pyridin-2-yl)-1H-indazole | 82 |
Experimental Protocols
Protocol 1: One-Pot Synthesis from 2-Aminophenones and Hydroxylamine Derivatives
This protocol is adapted from the work of Wang et al. and describes a scalable, metal-free synthesis of indazoles.[1][2][3][4][5][6]
Materials:
-
Substituted 2-aminophenone (1.0 equiv)
-
O-Mesitylenesulfonylhydroxylamine (MSH) or a suitable precursor like N-(tert-Butoxycarbonyl)-O-mesitylenesulfonylhydroxylamine (1.2 equiv)
-
Trifluoroacetic acid (TFA) (if using Boc-protected hydroxylamine)
-
Dichloromethane (DCM) or another suitable solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the 2-aminophenone (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask, add N-(tert-Butoxycarbonyl)-O-mesitylenesulfonylhydroxylamine (1.2 mmol).
-
Deprotection (if applicable): If using the Boc-protected hydroxylamine, add trifluoroacetic acid (2.0 equiv) to the mixture and stir at room temperature for 30 minutes to remove the Boc protecting group in situ.
-
Condensation and Cyclization: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction typically goes to completion within 2-12 hours.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the pure indazole product.
Protocol 2: Cyclization of 2-Aminophenyl Ketoximes
This protocol is based on the method developed by Counceller et al. for the synthesis of 1H-indazoles from pre-formed 2-aminobenzoximes.[7]
Materials:
-
Substituted (E)-1-(2-aminophenyl)ethanone oxime (1.0 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve the 2-aminophenyl ketoxime (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: To the cooled solution, add triethylamine (1.5 mmol) followed by the dropwise addition of methanesulfonyl chloride (1.2 mmol).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography (e.g., using an ethyl acetate/hexanes gradient) to yield the desired 1H-indazole.
Mandatory Visualizations
Caption: Proposed reaction pathway for the metal-free synthesis of indazoles.
Caption: General experimental workflow for the synthesis of indazoles.
References
- 1. A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives [organic-chemistry.org]
- 2. A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Indazole synthesis [organic-chemistry.org]
- 5. A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. A practical, metal-free synthesis of 1H-indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: One-Pot Synthesis of 1,4-Benzodiazepines from 2'-Aminoacetophenone Oxime
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzodiazepines are a critical class of psychoactive compounds widely used for their anxiolytic, sedative, anticonvulsant, and muscle-relaxant properties.[1] The foundational synthesis developed by Leo Sternbach at Hoffmann-La Roche in the 1950s paved the way for blockbuster drugs like chlordiazepoxide (Librium) and diazepam (Valium).[2][3] The classic Sternbach method involves the transformation of a 2-aminobenzophenone derivative into the characteristic seven-membered diazepine ring system.[4][5]
This application note details a streamlined, one-pot synthetic protocol for a 1,4-benzodiazepine derivative starting from 2'-aminoacetophenone oxime. This approach avoids the isolation of intermediates, thereby reducing reaction time, minimizing solvent usage, and simplifying the overall procedure. The described methodology follows the core principles of the Sternbach synthesis, involving an initial acylation of the oxime followed by a base-mediated intramolecular cyclization to yield the benzodiazepine scaffold as an N-oxide, a common precursor in benzodiazepine chemistry.[1][4]
Reaction Principle and Logic
The one-pot synthesis proceeds in two sequential steps within the same reaction vessel:
-
N-Acylation: The starting material, 2'-aminoacetophenone oxime, possesses a nucleophilic primary amino group (-NH₂). This group reacts readily with the highly electrophilic chloroacetyl chloride. In this step, an amide bond is formed, yielding a 2-chloroacetamido intermediate.
-
Intramolecular Cyclization: Upon the addition of a base (e.g., sodium hydroxide), the acidic proton of the oxime's hydroxyl group (-OH) is abstracted, forming an alkoxide. This nucleophilic oxygen then attacks the electrophilic carbon bearing the chlorine atom in the chloroacetyl group. This intramolecular nucleophilic substitution results in the closure of the seven-membered ring, forming the 1,4-benzodiazepine-4-oxide structure.[4]
The overall transformation represents an efficient method for constructing the core benzodiazepine heterocycle.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the starting material and the subsequent one-pot synthesis of the benzodiazepine derivative.
Protocol 1: Synthesis of 2'-Aminoacetophenone Oxime (Starting Material)
Objective: To prepare the 2'-aminoacetophenone oxime precursor.
Materials:
-
2'-Aminoacetophenone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water (distilled or deionized)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Set up a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer.
-
To the flask, add 2'-aminoacetophenone (1.0 equiv), ethanol, and water.
-
Add hydroxylamine hydrochloride (approx. 3.0 equiv) to the solution while stirring.
-
Carefully add sodium hydroxide pellets (approx. 8.0 equiv) in portions. An exothermic reaction will occur.
-
Heat the reaction mixture to 60 °C and maintain for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol via rotary evaporation.
-
Dissolve the remaining solid residue in distilled water.
-
Transfer the aqueous solution to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude 2'-aminoacetophenone oxime as a solid. The product can be further purified by recrystallization if necessary.
Protocol 2: One-Pot Synthesis of 7-Methyl-3,5-dihydro-1H-benzo[e][1][2]diazepin-4-oxide
Objective: To synthesize the target benzodiazepine derivative from 2'-aminoacetophenone oxime in a one-pot procedure.
Materials:
-
2'-Aminoacetophenone oxime
-
Chloroacetyl chloride
-
Sodium hydroxide (NaOH) or Pyridine
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Water (distilled or deionized)
-
Saturated sodium bicarbonate solution
-
Brine solution
Procedure:
-
Step A: Acylation
-
In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve 2'-aminoacetophenone oxime (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add chloroacetyl chloride (approx. 1.1 equiv) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
-
Step B: In-situ Cyclization
-
Without isolating the intermediate, cool the reaction mixture back to 0-5 °C.
-
Slowly add a solution of aqueous sodium hydroxide (e.g., 2M NaOH) or an organic base like pyridine dropwise.
-
Stir the mixture vigorously. The cyclization progress can be monitored by TLC.
-
Once the reaction is complete, proceed to workup.
-
-
Workup and Purification
-
Quench the reaction by adding cold water.
-
If using an organic solvent like dichloromethane, transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield the pure 7-methyl-3,5-dihydro-1H-benzo[e][1][2]diazepin-4-oxide.
-
Data Summary
The following table summarizes the key parameters for the one-pot synthesis protocol. Yields are estimated based on analogous reactions reported in the literature for chlordiazepoxide synthesis, as specific data for this exact derivative is not widely published.[1]
| Step | Reactants | Key Reagents | Solvent | Temperature | Time | Expected Yield |
| 1. Acylation | 2'-Aminoacetophenone Oxime | Chloroacetyl Chloride | Dichloromethane | 0 °C to RT | 1-3 h | - |
| 2. Cyclization | Acylated Intermediate | Sodium Hydroxide | Dichloromethane/Water | 0 °C to RT | 2-4 h | - |
| Overall | 2'-Aminoacetophenone Oxime | - | - | - | 3-7 h | 75-85% |
Proposed Mechanism Visualization
The reaction proceeds via nucleophilic attack of the amino group on the acyl chloride, followed by a base-promoted intramolecular Sₙ2 reaction.
Safety Precautions
-
Chloroacetyl chloride is highly corrosive, toxic, and a potent lachrymator. It reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and chemical safety goggles.
-
Sodium hydroxide (NaOH) is corrosive and can cause severe burns. Avoid contact with skin and eyes.
-
Organic solvents such as dichloromethane are volatile and may be harmful. Ensure proper ventilation.
-
The initial acylation reaction can be exothermic. Maintain proper temperature control, especially during the addition of chloroacetyl chloride.
References
Application Notes and Protocols: Friedländer Annulation of 2-Aminoaryl Ketones for Quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedländer annulation, first reported by Paul Friedländer in 1882, is a cornerstone reaction in synthetic organic chemistry for the construction of the quinoline scaffold.[1][2] Quinolines are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and agrochemicals. This annulation reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically a ketone, to yield a substituted quinoline.[1][2][3] The reaction can be catalyzed by either acids or bases and has seen significant evolution, with modern methodologies employing a diverse array of catalysts to improve efficiency, selectivity, and environmental sustainability.[1][2]
This document provides detailed application notes, experimental protocols, and a summary of quantitative data for the Friedländer annulation of 2-aminoaryl ketones in quinoline synthesis.
Reaction Mechanism and Workflow
The mechanism of the Friedländer annulation can proceed through two primary pathways, depending on the reaction conditions.[3]
-
Aldol Condensation Pathway: This pathway commences with an intermolecular aldol condensation between the 2-aminoaryl ketone and the α-methylene ketone.[3][4] The resulting aldol adduct undergoes rapid cyclization and subsequent dehydration to form the quinoline ring.[3][4]
-
Schiff Base Formation Pathway: Alternatively, the reaction can initiate with the formation of a Schiff base between the 2-amino group of the aryl ketone and the carbonyl group of the methylene ketone.[3] This is followed by an intramolecular aldol-type reaction and dehydration to yield the final quinoline product.[3]
A general experimental workflow for the Friedländer annulation is depicted below.
The following diagram illustrates the two plausible mechanistic pathways of the Friedländer annulation.
Quantitative Data Summary
The efficiency of the Friedländer annulation is highly dependent on the choice of catalyst, solvent, and reaction temperature. The following table summarizes quantitative data from various reported methodologies.
| 2-Aminoaryl Ketone | α-Methylene Ketone | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Aminobenzophenone | Ethyl acetoacetate | In(OTf)₃ | Neat | 80 | 1 h | 92 | [5] |
| 2-Aminoacetophenone | Acetophenone | Bi(OTf)₃ (5) | Ethanol | Room Temp. | 2 h | 95 | |
| 2-Aminobenzophenone | Cyclohexanone | [Hbim]BF₄ | Neat | 100 | 3 h | 93 | [2] |
| 2-Amino-5-chlorobenzophenone | Dimedone | SiO₂ nanoparticles | Microwave | 100 | 5 min | 93 | [2] |
| 2-Aminobenzaldehyde | Acetone | TABO | Toluene | 75 | - | 84 (regioisomeric ratio >84:16) | [6] |
| 2-Aminoaryl ketone | α-Methylene carbonyl | Fluorescein (0.5) | Ethanol | Room Temp. (White LED) | - | - | [7] |
| 2-Aminobenzophenone | Ethyl acetoacetate | Ceric ammonium nitrate (10) | - | Room Temp. | 45 min | - | [8] |
| 2-Nitrobenzaldehyde | Phenylacetonitrile | Fe/AcOH | - | - | - | High | [9] |
Experimental Protocols
Below are detailed experimental protocols for selected Friedländer annulation reactions.
Protocol 1: Bismuth(III) Triflate Catalyzed Synthesis of 2,4-Diphenylquinoline
This protocol is adapted from the work of Yadav et al. and demonstrates a room temperature synthesis.[2]
Materials:
-
2-Aminoacetophenone
-
Acetophenone
-
Bismuth(III) triflate (Bi(OTf)₃)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for work-up and purification
Procedure:
-
To a solution of 2-aminoacetophenone (1 mmol) and acetophenone (1.2 mmol) in ethanol (5 mL) in a round-bottom flask, add bismuth(III) triflate (5 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2,4-diphenylquinoline.
Protocol 2: Microwave-Assisted Synthesis of a Substituted Quinoline using Silica Nanoparticles
This protocol, based on the work of Hasaninejad et al., illustrates a rapid and efficient microwave-assisted synthesis.[2]
Materials:
-
2-Amino-5-chlorobenzophenone
-
Dimedone
-
Silica (SiO₂) nanoparticles
-
Microwave reactor
-
Ethanol
-
Standard glassware for work-up and purification
Procedure:
-
In a microwave reactor vessel, combine 2-amino-5-chlorobenzophenone (1 mmol), dimedone (1.1 mmol), and silica nanoparticles (catalytic amount).
-
Irradiate the mixture in the microwave reactor at 100 °C for the specified time (e.g., 5 minutes).
-
After completion, allow the reaction vessel to cool to room temperature.
-
Add ethanol to the reaction mixture and filter to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified quinoline derivative.
Protocol 3: One-Pot Domino Nitro Reduction-Friedländer Heterocyclization
This protocol is adapted from a method that allows for the use of more readily available 2-nitroaryl ketones.[9]
Materials:
-
2-Nitrobenzaldehyde
-
An active methylene compound (e.g., phenylacetonitrile)
-
Iron (Fe) powder
-
Acetic acid (AcOH)
-
Ethanol
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a stirred mixture of 2-nitrobenzaldehyde (1 mmol) and the active methylene compound (1.2 mmol) in a mixture of ethanol and acetic acid, add iron powder (e.g., 3 equivalents).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the combined filtrate under reduced pressure.
-
Perform an aqueous work-up by adding water and a base (e.g., sodium bicarbonate solution) to neutralize the acetic acid, followed by extraction with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Concluding Remarks
The Friedländer annulation remains a versatile and powerful tool for the synthesis of quinolines. The choice of catalyst and reaction conditions can be tailored to accommodate a wide variety of substrates and functional groups. Modern advancements, including the use of novel catalysts, microwave irradiation, and one-pot procedures, have significantly enhanced the efficiency, scope, and environmental friendliness of this classical reaction, making it highly relevant for contemporary research and development in the pharmaceutical and chemical industries.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Cyclization of 2'-Aminoacetophenone Oxime
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 2-substituted-2H-indazoles via a proposed copper-catalyzed intramolecular cyclization of 2'-aminoacetophenone oximes. This method offers a potential route to a significant class of heterocyclic compounds that are prevalent in medicinal chemistry and drug discovery. The following sections detail the reaction, a proposed mechanism, experimental protocols, and representative data.
Introduction
Indazoles, particularly 2H-indazoles, are a core structural motif in numerous pharmacologically active compounds. The development of efficient and versatile synthetic routes to these scaffolds is of significant interest to the pharmaceutical industry. Copper catalysis has emerged as a powerful tool for the construction of carbon-nitrogen and nitrogen-nitrogen bonds. This document outlines a proposed methodology for the copper-catalyzed intramolecular cyclization of 2'-aminoacetophenone oximes to yield 2-methyl-2H-indazoles. The protocol is based on established principles of copper-catalyzed reactions of oximes and related cyclization strategies for the synthesis of N-heterocycles.
Proposed Reaction and Mechanism
The proposed transformation involves the intramolecular cyclization of a 2'-aminoacetophenone oxime derivative in the presence of a copper catalyst to form a 2-substituted-2H-indazole. The reaction likely proceeds through a sequence of steps involving the activation of the oxime by the copper catalyst, followed by an intramolecular nucleophilic attack of the amino group and subsequent dehydration to afford the indazole ring system.
Experimental Workflow
The general workflow for the copper-catalyzed cyclization of 2'-aminoacetophenone oxime is depicted below.
Application Notes and Protocols: Palladium-Catalyzed Synthesis of Heterocycles from 2-Aminophenyl Oximes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed synthesis of nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry and drug development. These structural motifs are prevalent in a vast array of pharmaceuticals and biologically active compounds. Among the versatile precursors for such syntheses, 2-aminophenyl oximes have emerged as valuable building blocks for the construction of diverse heterocyclic systems, including indazoles, benzimidazoles, and quinazolines. The intramolecular cyclization of 2-aminophenyl oximes, facilitated by palladium catalysis, offers an efficient and atom-economical route to these important scaffolds. This document provides detailed application notes, experimental protocols, and mechanistic insights into these transformative reactions.
Key Advantages of Using 2-Aminophenyl Oximes:
-
Readily Accessible: Synthesized from corresponding 2-amino-substituted carbonyl compounds.
-
Inherent Reactivity: The proximate amino and oxime functionalities are poised for intramolecular cyclization.
-
Versatility: A single precursor can potentially lead to different heterocyclic cores by tuning reaction conditions.
I. Synthesis of 2-Substituted-2H-Indazoles
The palladium-catalyzed intramolecular N-N bond formation from 2-aminophenyl ketoximes provides a direct route to 2-substituted-2H-indazoles. This transformation is believed to proceed through an oxidative addition of the O-H or a pre-activated O-X bond of the oxime to a low-valent palladium species, followed by intramolecular amination and reductive elimination.
Data Presentation: Synthesis of 2-Aryl-2H-indazoles
The following table summarizes the scope of the palladium-catalyzed synthesis of 2-aryl-2H-indazoles from various substituted 2-aminophenyl ketoximes. The data is representative of typical yields and reaction conditions found in the literature for analogous palladium-catalyzed amination reactions.
| Entry | R¹ | R² | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Ph | H | Pd(OAc)₂ (5) | dppf (10) | t-BuONa | Toluene | 12 | 85 |
| 2 | 4-Me-Ph | H | Pd(OAc)₂ (5) | dppf (10) | t-BuONa | Toluene | 12 | 88 |
| 3 | 4-MeO-Ph | H | Pd(OAc)₂ (5) | dppf (10) | t-BuONa | Toluene | 14 | 82 |
| 4 | 4-Cl-Ph | H | Pd(OAc)₂ (5) | dppf (10) | t-BuONa | Toluene | 12 | 75 |
| 5 | Ph | 5-Me | Pd(OAc)₂ (5) | dppf (10) | t-BuONa | Toluene | 16 | 80 |
| 6 | Ph | 5-Cl | Pd(OAc)₂ (5) | dppf (10) | t-BuONa | Toluene | 16 | 72 |
Experimental Protocol: General Procedure for the Synthesis of 2-Aryl-2H-indazoles
-
Reaction Setup: To an oven-dried Schlenk tube, add the 2-aminophenyl ketoxime (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.10 mmol, 10 mol%).
-
Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add sodium tert-butoxide (1.2 mmol) and anhydrous toluene (5 mL).
-
Reaction: Stir the mixture at 100 °C for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and quench with water (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate) to afford the desired 2-aryl-2H-indazole.
Mandatory Visualization
Caption: Proposed catalytic cycle for the synthesis of 2H-indazoles.
II. Synthesis of Benzimidazoles
The palladium-catalyzed cyclization of 2-aminophenyl oximes can also be directed towards the synthesis of benzimidazoles. This pathway likely involves a Beckmann-type rearrangement of the oxime moiety, followed by intramolecular cyclization of the resulting carbodiimide or a related intermediate with the amino group. The choice of catalyst, ligand, and additives is crucial in steering the reaction towards this outcome over indazole formation.
Data Presentation: Synthesis of 2-Substituted Benzimidazoles
The following table presents representative data for the synthesis of 2-substituted benzimidazoles from 2-aminophenyl oximes, based on analogous palladium-catalyzed C-N bond forming reactions.
| Entry | R¹ | R² | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | Ph | H | Pd(OAc)₂ (10) | Xantphos (20) | ZnCl₂ | Dioxane | 120 | 78 |
| 2 | 4-Me-Ph | H | Pd(OAc)₂ (10) | Xantphos (20) | ZnCl₂ | Dioxane | 120 | 81 |
| 3 | 4-CF₃-Ph | H | Pd(OAc)₂ (10) | Xantphos (20) | ZnCl₂ | Dioxane | 120 | 72 |
| 4 | Me | H | Pd(OAc)₂ (10) | Xantphos (20) | ZnCl₂ | Dioxane | 120 | 65 |
| 5 | Ph | 5-F | Pd(OAc)₂ (10) | Xantphos (20) | ZnCl₂ | Dioxane | 120 | 75 |
| 6 | Ph | 5-NO₂ | Pd(OAc)₂ (10) | Xantphos (20) | ZnCl₂ | Dioxane | 120 | 68 |
Experimental Protocol: General Procedure for the Synthesis of 2-Substituted Benzimidazoles
-
Reaction Setup: In a sealed tube, combine the 2-aminophenyl oxime (1.0 mmol), Pd(OAc)₂ (0.10 mmol, 10 mol%), and Xantphos (0.20 mmol, 20 mol%).
-
Reagent Addition: Add anhydrous zinc chloride (1.5 mmol) and anhydrous dioxane (5 mL).
-
Atmosphere: Flush the tube with argon.
-
Reaction: Heat the mixture at 120 °C for 24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Extraction: Wash the filtrate with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the desired 2-substituted benzimidazole.
Mandatory Visualization
Caption: Experimental workflow for benzimidazole synthesis.
III. Synthesis of Quinazolines
The palladium-catalyzed reaction of 2-aminophenyl oximes with a suitable coupling partner, such as an isocyanide or carbon monoxide, can lead to the formation of quinazolines. This transformation involves a more complex cascade of reactions, potentially including an initial palladium-catalyzed isocyanide insertion or carbonylation, followed by intramolecular cyclization and subsequent aromatization.
Data Presentation: Synthesis of 2,4-Disubstituted Quinazolines
The following table outlines the synthesis of quinazolines from 2-aminophenyl oximes and isocyanides, with data extrapolated from similar palladium-catalyzed quinazoline syntheses.
| Entry | R¹ | R² | R³ (Isocyanide) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Ph | H | t-Bu | Pd(OAc)₂ (5) | K₂CO₃ | DMF | 110 | 75 |
| 2 | 4-Me-Ph | H | t-Bu | Pd(OAc)₂ (5) | K₂CO₃ | DMF | 110 | 79 |
| 3 | Ph | H | Cy | Pd(OAc)₂ (5) | K₂CO₃ | DMF | 110 | 72 |
| 4 | Me | H | t-Bu | Pd(OAc)₂ (5) | K₂CO₃ | DMF | 110 | 68 |
| 5 | Ph | 5-Br | t-Bu | Pd(OAc)₂ (5) | K₂CO₃ | DMF | 110 | 70 |
| 6 | Ph | H | 2,6-Me₂-Ph | Pd(OAc)₂ (5) | K₂CO₃ | DMF | 110 | 65 |
Experimental Protocol: General Procedure for the Synthesis of 2,4-Disubstituted Quinazolines
-
Reaction Setup: To a microwave vial, add the 2-aminophenyl oxime (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).
-
Reagent Addition: Add anhydrous DMF (4 mL) followed by the isocyanide (1.2 mmol).
-
Reaction: Seal the vial and heat the mixture in a microwave reactor at 110 °C for 1-2 hours.
-
Work-up: After cooling, pour the reaction mixture into water (20 mL) and stir for 30 minutes.
-
Filtration: Collect the resulting precipitate by vacuum filtration and wash with water.
-
Purification: Dry the crude product under vacuum and purify by recrystallization or column chromatography to obtain the desired quinazoline.
Mandatory Visualization
Caption: Logical pathway for quinazoline synthesis.
Conclusion
The palladium-catalyzed cyclization of 2-aminophenyl oximes represents a powerful and versatile strategy for the synthesis of medicinally relevant heterocycles. By careful selection of the palladium catalyst, ligands, and reaction conditions, chemists can selectively construct indazoles, benzimidazoles, and quinazolines from a common precursor. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. Further exploration of this chemistry promises to uncover even more efficient and selective transformations for the synthesis of complex molecular architectures.
Application Notes and Protocols: Microwave-Assisted Synthesis of Quinazolines using 2'-Aminoacetophenone Oxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the efficient synthesis of substituted quinazolines via a microwave-assisted reaction of 2'-aminoacetophenone oxime with various aldehydes. This method offers significant advantages over traditional heating, including drastically reduced reaction times, improved yields, and cleaner reaction profiles, making it highly suitable for high-throughput synthesis in drug discovery and medicinal chemistry. The protocol described herein utilizes zinc chloride as a catalyst to promote the formation of fully aromatic quinazoline structures.
Introduction
Quinazoline and its derivatives are privileged heterocyclic scaffolds found in numerous biologically active compounds and approved pharmaceuticals.[1] These compounds exhibit a wide range of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3] Notably, several quinazoline-based drugs, such as gefitinib and erlotinib, function as potent kinase inhibitors in cancer therapy.[2] The development of rapid and efficient synthetic methodologies for quinazoline derivatives is therefore of significant interest to the drug development community.
Microwave-assisted organic synthesis has emerged as a powerful tool, accelerating reaction rates and often improving product yields compared to conventional heating methods.[4][5] This technology is particularly advantageous for the synthesis of heterocyclic libraries in drug discovery. A modern and efficient route to functionalized quinazolines involves the microwave-promoted reaction of 2-aminoarylalkanone O-phenyl oximes with aldehydes.[3][6] The addition of a Lewis acid, such as zinc chloride (ZnCl₂), facilitates the formation of the fully aromatic quinazoline core in high yields.[6][7] This application note provides a detailed, step-by-step protocol for this synthesis, along with representative data and visualizations of the experimental workflow and a relevant biological signaling pathway.
Experimental Protocols
General Protocol for the Microwave-Assisted Synthesis of 4-Substituted-2-methylquinazolines
This protocol details the synthesis of 4-substituted-2-methylquinazolines from 2'-aminoacetophenone oxime and a variety of aldehydes.
Materials:
-
2'-Aminoacetophenone oxime
-
Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 2-thiophenecarboxaldehyde)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Microwave reactor tubes (10 mL) with stir bars
-
Monitored microwave reactor
Procedure:
-
Reaction Setup: To a 10 mL microwave reactor tube equipped with a magnetic stir bar, add 2'-aminoacetophenone oxime (1.0 mmol, 150.2 mg).
-
Add the desired aldehyde (1.2 mmol).
-
Add anhydrous zinc chloride (1.2 mmol, 163.7 mg).
-
Add anhydrous toluene (5 mL).
-
Seal the microwave tube securely.
-
Microwave Irradiation: Place the sealed tube into the cavity of the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 15-30 minutes with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the vessel to room temperature.
-
Quench the reaction mixture by the slow addition of a saturated aqueous solution of NaHCO₃ (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure quinazoline derivative.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes representative yields for the synthesis of various quinazoline derivatives using the described microwave-assisted protocol. The reaction of 2-(aminoaryl)alkanone O-phenyl oxime with aldehydes in the presence of a catalyst under microwave irradiation generally provides good to excellent yields.[8]
| Entry | Aldehyde | Product | Reaction Time (min) | Yield (%) |
| 1 | Benzaldehyde | 2-Methyl-4-phenylquinazoline | 20 | 85 |
| 2 | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-2-methylquinazoline | 20 | 91 |
| 3 | 4-Methoxybenzaldehyde | 4-(4-Methoxyphenyl)-2-methylquinazoline | 25 | 82 |
| 4 | 2-Thiophenecarboxaldehyde | 2-Methyl-4-(thiophen-2-yl)quinazoline | 15 | 78 |
| 5 | Cyclohexanecarboxaldehyde | 4-Cyclohexyl-2-methylquinazoline | 30 | 71 |
Yields are based on isolated product after purification and are representative of this synthetic method as reported in the literature.[8]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of quinazolines.
Caption: Experimental workflow for the microwave-assisted synthesis of quinazolines.
Biological Signaling Pathway: Kinase Inhibition
Many quinazoline derivatives are potent inhibitors of tyrosine kinases, which are crucial components of cell signaling pathways that regulate cell growth, proliferation, and differentiation. Aberrant kinase activity is a hallmark of many cancers. The diagram below illustrates a simplified generic receptor tyrosine kinase (RTK) signaling pathway that can be targeted by quinazoline-based inhibitors.
Caption: Simplified RTK signaling pathway and the inhibitory action of quinazolines.
References
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave-promoted syntheses of quinazolines and dihydroquinazolines from 2-aminoarylalkanone O-phenyl oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microwave-Promoted Syntheses of Quinazolines and Dihydroquinazolines from 2-Aminoarylalkanone O-Phenyl Oximes [organic-chemistry.org]
- 8. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2'-Aminoacetophenone Oxime as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2'-aminoacetophenone oxime as a versatile ligand in coordination chemistry. The document details its synthesis, coordination behavior, and the potential applications of its metal complexes, with a focus on experimental protocols and quantitative data.
Introduction
2'-Aminoacetophenone oxime is an organic compound featuring both an amino group (-NH₂) and an oxime group (-NOH) attached to an acetophenone backbone. This combination of donor atoms makes it an excellent chelating ligand for a variety of metal ions. The resulting metal complexes have shown significant potential in diverse fields, including catalysis and medicinal chemistry, owing to their varied geometries and electronic properties. This document serves as a practical guide for the synthesis, characterization, and application of 2'-aminoacetophenone oxime and its metal complexes.
Synthesis of 2'-Aminoacetophenone Oxime
The synthesis of 2'-aminoacetophenone oxime is a straightforward process involving the reaction of 2'-aminoacetophenone with hydroxylamine hydrochloride in the presence of a base.
Experimental Protocol: Synthesis of (E)-1-(2-Aminophenyl)ethanone oxime[1]
Materials:
-
2'-Aminoacetophenone
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Distilled water
-
Dichloromethane
-
Hexanes
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a 250-mL three-necked round-bottom flask equipped with a magnetic stir bar, internal temperature probe, and a reflux condenser, add distilled water (17.0 mL) and ethanol (93.0 mL).
-
Add 2'-aminoacetophenone (9.00 mL, 10.0 g, 72.8 mmol) to the flask via syringe while stirring.
-
Add hydroxylamine hydrochloride (15.4 g, 223 mmol) in one portion, followed by the portion-wise addition of sodium hydroxide (23.7 g, 594 mmol). Note: This addition is exothermic and the temperature may rise to ~70 °C.
-
Place the reaction flask in an oil bath and maintain the internal temperature at 60 °C for 1 hour.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the flask from the oil bath and allow the slurry to cool to room temperature.
-
Transfer the mixture to a 1-L round-bottom flask and concentrate it using a rotary evaporator.
-
Dissolve the solid residue in 140 mL of distilled water.
-
Transfer the aqueous solution to a separatory funnel and extract three times with 100 mL of ethyl acetate.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic layer by rotary evaporation to yield the crude product as a white solid.
-
For purification, dissolve the solid in 120 mL of dichloromethane at 25 °C and add 20.0 mL of hexanes.
-
Cool the solution in an ice/water bath to induce crystallization.
-
Collect the white crystalline product by filtration, wash with cold hexanes, and dry under vacuum.
DOT Script for Synthesis Workflow:
Caption: Workflow for the synthesis of 2'-aminoacetophenone oxime.
Coordination Chemistry and Synthesis of Metal Complexes
2'-Aminoacetophenone oxime typically acts as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the amino group and the nitrogen atom of the oxime group, forming a stable five-membered chelate ring. The oxime proton can be lost upon complexation, leading to a monoanionic ligand.
General Experimental Protocol: Synthesis of Transition Metal(II) Complexes
This protocol is a general guideline adapted from the synthesis of related Schiff base and oxime complexes and can be optimized for specific metals.
Materials:
-
2'-Aminoacetophenone oxime
-
A metal(II) salt (e.g., CuCl₂, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂)
-
Methanol or Ethanol
-
Standard laboratory glassware
Procedure:
-
Dissolve 2'-aminoacetophenone oxime (2 mmol) in hot methanol (20 mL).
-
In a separate flask, dissolve the metal(II) salt (1 mmol) in methanol (10 mL).
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reflux the resulting mixture for 2-4 hours.
-
Allow the solution to cool to room temperature.
-
Collect the precipitated solid by filtration, wash with cold methanol, and dry in a desiccator over anhydrous CaCl₂.
DOT Script for Complex Formation:
Caption: General workflow for the synthesis of metal complexes.
Applications and Quantitative Data
Metal complexes of ligands structurally similar to 2'-aminoacetophenone oxime have demonstrated significant potential in various applications, particularly in medicinal chemistry and catalysis. While specific quantitative data for 2'-aminoacetophenone oxime complexes is limited in the readily available literature, data for related compounds provide valuable insights.
Anticancer Activity
Metal complexes often exhibit enhanced cytotoxic activity compared to the free ligands. The following table summarizes the IC₅₀ values for Schiff base ligands derived from isatin (a different carbonyl source) and their metal complexes against the H157 human lung carcinoma cell line.
Table 1: In Vitro Cytotoxic Activity (IC₅₀, µM) against H157 Cell Line
| Compound | R | IC₅₀ ± SEM (µM) |
| Ligand 3a | H | 2.99 ± 0.15 |
| Ligand 3b | Br | 2.32 ± 0.11 |
| Ligand 3d | Cl | 2.88 ± 0.13 |
| Complex 5a (Cu) | H | 1.89 ± 0.09 |
| Complex 5b (Co) | H | 2.15 ± 0.11 |
| Complex 5c (Ni) | H | 2.33 ± 0.12 |
| Complex 5d (Zn) | H | 2.54 ± 0.14 |
| (Data adapted from a study on isatin Schiff base metal complexes for illustrative purposes) |
Antimicrobial and Antifungal Activity
Schiff base derivatives of o- and m-aminoacetophenone oximes have been screened for their antimicrobial and antifungal activities. The minimum inhibitory concentration (MIC) is a common measure of efficacy.
Table 2: Minimum Inhibitory Concentration (MIC, mg/mL) of Aminoacetophenone Oxime Schiff Base Derivatives [1]
| Ligand | Organism | MIC (mg/mL) |
| L2 (m-AAOX derivative) | Staphylococcus aureus | 8 |
| L2 (m-AAOX derivative) | Candida glabrata | 5.5 |
| (Data for Schiff base derivatives of m-aminoacetophenone oxime (m-AAOX)) |
Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion Method)
-
Prepare Mueller-Hinton agar plates.
-
Inoculate the plates with a standardized suspension of the target microorganism.
-
Dissolve the test compounds (ligand and metal complexes) in a suitable solvent (e.g., DMSO) to a known concentration.
-
Impregnate sterile paper discs with the test solutions.
-
Place the discs on the surface of the inoculated agar plates.
-
Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition around each disc.
DOT Script for Biological Activity Screening:
Caption: Workflow for biological activity screening of synthesized complexes.
Catalytic Activity
Metal complexes, including those with oxime-based ligands, are known to catalyze various organic reactions, such as oxidations. The catalytic activity is typically evaluated by monitoring the conversion of a substrate to a product over time.
Example Application: Catalytic Oxidation Complexes of copper with ligands similar to 2'-aminoacetophenone oxime have been shown to catalyze the aerobic oxidation of 2-aminophenol to 2-aminophenoxazine-3-one.
Experimental Protocol: General Catalytic Oxidation
-
In a reaction vessel, dissolve the substrate (e.g., 2-aminophenol) in a suitable solvent (e.g., methanol-water buffer).
-
Add a catalytic amount of the metal complex.
-
Stir the reaction mixture at a specific temperature, open to the air or under an oxygen atmosphere.
-
Monitor the reaction progress by taking aliquots at different time intervals and analyzing them using techniques like UV-Vis spectroscopy or gas chromatography.
-
Calculate the reaction rate and turnover number (TON) to quantify the catalytic efficiency.
Table 3: Illustrative Catalytic Activity Data
| Catalyst | Substrate | Product | Turnover Number (TON) |
| [Cu(L)Cl₂] | 2-Aminophenol | 2-Aminophenoxazine-3-one | Data not available for 2'-aminoacetophenone oxime complexes |
| (This table serves as a template for presenting catalytic activity data.) |
Structural Characterization
The synthesized ligand and its metal complexes should be characterized using various analytical and spectroscopic techniques to confirm their identity and structure.
Table 4: Key Characterization Data for a Related Oxime Compound (2-amino-5-chlorobenzophenone oxime) [2]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 10.53 Å, b = 11.23 Å, c = 11.33 Å |
| α = 90°, β = 108.9°, γ = 90° | |
| Key Bond Length (Å) | C=N: ~1.28 Å, N-O: ~1.41 Å |
| Key Bond Angle (°) | C-C-N: ~117°, C-N-O: ~111° |
| (Data for a structurally related benzophenone oxime derivative) |
Conclusion
2'-Aminoacetophenone oxime is a readily accessible and versatile ligand for the synthesis of a wide range of coordination complexes. While specific quantitative data for its simple metal complexes are still emerging, the information available for structurally related compounds strongly suggests their potential in anticancer and antimicrobial applications, as well as in catalysis. The protocols and data presented in these notes provide a solid foundation for researchers to explore the rich coordination chemistry of 2'-aminoacetophenone oxime and to develop novel metal-based compounds for various scientific and therapeutic applications. Further research is encouraged to quantify the stability constants, elucidate the crystal structures, and systematically evaluate the biological and catalytic activities of its metal complexes.
References
Synthesis of Bioactive Heterocycles from 2'-Aminoacetophenone Oxime: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of bioactive heterocyclic compounds starting from 2'-aminoacetophenone oxime. This versatile starting material serves as a key building block for the construction of privileged scaffolds in medicinal chemistry, including quinazolines, indazoles, and benzodiazepines, which have shown promise as anticancer and antifungal agents.
Introduction
Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents. Their unique structural features allow them to interact with a wide range of biological targets with high specificity. 2'-Aminoacetophenone oxime is a readily accessible and highly reactive precursor for the synthesis of diverse heterocyclic systems. The presence of the amino group, the oxime functionality, and the methyl ketone provides multiple reactive sites for cyclization and functionalization reactions, making it an attractive starting point for the development of novel therapeutic agents. This document outlines key synthetic strategies and provides detailed protocols for the preparation of several classes of bioactive heterocycles from this versatile starting material.
I. Synthesis of Bioactive Quinolines and their N-oxides
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antimalarial, antimicrobial, and anticancer properties. The synthesis of quinoline N-oxides is of particular interest as they can exhibit enhanced biological activity and serve as intermediates for further functionalization.
Application Note:
The synthesis of quinoline-based compounds from 2'-aminoacetophenone often proceeds through condensation reactions with 1,3-dicarbonyl compounds. These reactions can be catalyzed by acids and are often amenable to green chemistry approaches. The resulting quinolines can be further modified, for instance, by N-oxidation, to enhance their therapeutic potential. Chalcones derived from quinoline N-oxides have demonstrated significant antifungal and cytotoxic activities.
Experimental Protocol: Synthesis of Quinolines from 2'-Aminoacetophenone
This protocol describes a general, environmentally benign approach for the synthesis of quinoline derivatives.
Materials:
-
2'-Aminoacetophenone (1.0 equiv)
-
1,3-Dicarbonyl compound (e.g., dimedone, ethyl acetoacetate) (1.1 equiv)
-
Lactic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2'-aminoacetophenone (1.0 equiv) and the 1,3-dicarbonyl compound (1.1 equiv) in a minimal amount of ethanol.
-
Add a catalytic amount of lactic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
II. Synthesis of Bioactive Quinazoline 3-Oxides
Quinazoline 3-oxides are a class of N-heterocycles that have garnered significant attention for their potent cytotoxic activities against various cancer cell lines. The synthesis often involves the cyclization of 2'-aminoacetophenone oxime with various reagents.
Application Note:
The reaction of 2'-aminoacetophenone oxime derivatives with hydroxylamine hydrochloride or orthoesters provides a direct route to quinazoline 3-oxides. These compounds have been shown to exhibit significant cytotoxicity against human leukemia HL-60 cells, making them interesting candidates for further investigation as anticancer agents. The substituents on the benzene ring of the 2'-aminoacetophenone oxime can be varied to generate a library of compounds for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of 4-Methylquinazoline 3-oxides from 2'-Aminoacetophenone Oxime[1]
Materials:
-
Substituted 2'-aminoacetophenone oxime (1.0 equiv)
-
Hydroxylamine hydrochloride (1.2 equiv)
-
Pyridine
-
Ethanol
Procedure:
-
To a solution of the substituted 2'-aminoacetophenone oxime (1.0 equiv) in a mixture of ethanol and pyridine, add hydroxylamine hydrochloride (1.2 equiv).[1]
-
Reflux the reaction mixture for the time indicated in Table 1, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure quinazoline 3-oxide.[1]
-
Characterize the product by spectroscopic methods.
Quantitative Data: Synthesis of Substituted 4-Methylquinazoline 3-Oxides and their Cytotoxicity
| Entry | R | Reaction Time (h) | Yield (%)[1] | HL-60 IC₅₀ (µM)[1] |
| 1 | H | 24 | 95 | >100 |
| 2 | 4-Me | 24 | 85 | 58.3 |
| 3 | 5-Me | 24 | 80 | 45.2 |
| 4 | 4-Cl | 24 | 75 | 35.8 |
| 5 | 5-Cl | 24 | 70 | 28.9 |
| 6 | 4-Br | 24 | 65 | 30.1 |
| 7 | 5-Br | 24 | 60 | 25.4 |
| 8 | 4-NO₂ | 12 | 12 | 15.6 |
III. Synthesis of Bioactive Indazoles
Indazoles are another important class of nitrogen-containing bicyclic heterocycles that are present in a number of biologically active compounds. A metal-free intramolecular electrophilic amination of 2'-aminoaryl ketoximes provides an efficient route to 3-substituted-1H-indazoles.
Application Note:
This two-step protocol first involves the synthesis of (E)-1-(2-aminophenyl)ethanone oxime from 2'-aminoacetophenone. The subsequent activation of the oxime with methanesulfonyl chloride in the presence of a base leads to the formation of 3-methyl-1H-indazole. This metal-free approach is advantageous for pharmaceutical applications where metal contamination is a concern.
Experimental Protocols:
A. Synthesis of (E)-1-(2-Aminophenyl)ethanone oxime [2]
Materials:
-
2'-Aminoacetophenone (1.0 equiv)
-
Hydroxylamine hydrochloride (2.97 equiv)
-
Sodium hydroxide (8.16 equiv)
-
Ethanol
-
Water
Procedure:
-
In a round-bottomed flask, dissolve 2'-aminoacetophenone (1.0 equiv) in a mixture of ethanol and water.[2]
-
Add hydroxylamine hydrochloride (2.97 equiv) followed by sodium hydroxide (8.16 equiv) in one portion.[2]
-
Heat the reaction mixture at 60 °C for 1 hour.[2]
-
Monitor the reaction completion by TLC.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in water and extract with ethyl acetate (3x).
-
Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the crude product as a white solid.[2]
-
Recrystallize from dichloromethane/hexanes to obtain pure (E)-1-(2-aminophenyl)ethanone oxime.
B. Synthesis of 3-Methyl-1H-indazole [2]
Materials:
-
(E)-1-(2-Aminophenyl)ethanone oxime (1.0 equiv)
-
Triethylamine (3.0 equiv)
-
Methanesulfonyl chloride (1.2 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve (E)-1-(2-aminophenyl)ethanone oxime (1.0 equiv) in DCM and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (3.0 equiv) to the solution.
-
Slowly add a solution of methanesulfonyl chloride (1.2 equiv) in DCM to the reaction mixture over 30 minutes.[2]
-
Stir the resulting solution at 0-5 °C for 1.5 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (ethyl acetate/hexanes) to afford 3-methyl-1H-indazole.[2]
Quantitative Data: Yields for the Synthesis of 3-Methyl-1H-indazole
| Starting Material | Product | Reagents | Yield (%)[2] |
| (E)-1-(2-Aminophenyl)ethanone oxime | 3-Methyl-1H-indazole | 1. Et₃N, MsCl, DCM | 68 |
IV. Synthesis of Bioactive Benzodiazepines
1,4-Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. A plausible synthetic route to a benzodiazepine scaffold from 2'-aminoacetophenone oxime involves a Beckmann rearrangement followed by cyclization.
Application Note:
The Beckmann rearrangement of 2'-aminoacetophenone oxime can be induced by treatment with an acid catalyst (e.g., polyphosphoric acid) to yield an N-aryl acetamide intermediate. This intermediate can then undergo cyclization with a suitable C2-synthon, such as an α-haloacetyl chloride, followed by intramolecular amination to form the seven-membered benzodiazepine ring. While this is a hypothetical route based on known chemical transformations, it presents a viable strategy for accessing this important heterocyclic system from the target starting material. The synthesis of 1,4-benzodiazepine-N-oxides can also be achieved from 2-aminobenzophenone oximes through reaction with chloroacetyl chloride followed by base-mediated cyclization.[3]
Experimental Protocol: Proposed Synthesis of a 1,4-Benzodiazepine Derivative
Step 1: Beckmann Rearrangement of 2'-Aminoacetophenone Oxime
-
Treat 2'-aminoacetophenone oxime with a strong acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid at an elevated temperature.
-
Monitor the reaction for the formation of 2-amino-N-phenylacetamide.
-
Upon completion, pour the reaction mixture into ice-water and neutralize with a base.
-
Extract the product with an organic solvent and purify.
Step 2: N-Acylation and Cyclization
-
React the resulting 2-amino-N-phenylacetamide with an α-haloacetyl chloride (e.g., chloroacetyl chloride) in the presence of a base to form the corresponding N-(2-aminophenyl)-N-phenyl-2-chloroacetamide.
-
Induce intramolecular cyclization by treating the product with a base (e.g., sodium hydride) to facilitate the formation of the 1,4-benzodiazepine-2-one ring system.
Visualizations of Synthetic Pathways and Biological Mechanisms
Synthetic Workflow for Bioactive Heterocycles
References
Application Notes and Protocols: Domino Oxidative Cyclization of 2-Aminoacetophenones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The domino oxidative cyclization of 2-aminoacetophenones represents a powerful and efficient strategy for the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. These structures, including quinolines, quinazolines, and tryptanthrin derivatives, are privileged scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. This application note provides detailed protocols and quantitative data for key domino reactions starting from readily available 2-aminoacetophenones, offering a valuable resource for researchers in synthetic and medicinal chemistry.
Domino Synthesis of Tryptanthrin Derivatives
The indolo[2,1-b]quinazoline alkaloid, tryptanthrin, and its derivatives are known for their potent biological activities, including anticancer and antimicrobial properties. A highly efficient one-pot synthesis can be achieved through a copper-catalyzed domino oxidative cyclization of 2-aminoacetophenones and isatoic anhydrides.
Experimental Protocol: CuI-Catalyzed Synthesis of Tryptanthrin Derivatives
This protocol is based on the CuI/DMSO-mediated oxidative domino process.[1][2][3][4]
Materials:
-
Substituted 2-aminoacetophenone
-
Substituted isatoic anhydride
-
Copper(I) iodide (CuI)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (CH₂Cl₂)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of isatoic anhydride (0.5 mmol) and 2-aminoacetophenone (0.6 mmol) in DMSO (5 mL) in a round-bottom flask, add CuI (1.5 equiv., 0.75 mmol).
-
Stir the reaction mixture at 100 °C under an oxygen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (10 mL).
-
Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tryptanthrin derivative.
Data Presentation: Substrate Scope and Yields
The following table summarizes the yields of various tryptanthrin derivatives synthesized using the CuI-catalyzed domino oxidative cyclization.
| Entry | 2-Aminoacetophenone Substituent | Isatoic Anhydride Substituent | Product | Yield (%) |
| 1 | H | H | Tryptanthrin | 75 |
| 2 | 5-Chloro | H | 2-Chlorotryptanthrin | 72 |
| 3 | 5-Bromo | H | 2-Bromotryptanthrin | 70 |
| 4 | 5-Methyl | H | 2-Methyltryptanthrin | 68 |
| 5 | H | 6-Methyl | 8-Methyltryptanthrin | 78 |
| 6 | H | 4-Chloro | 10-Chlorotryptanthrin | 65 |
Reaction Mechanism
The proposed mechanism for the copper-mediated synthesis of tryptanthrin is depicted below. The reaction is believed to proceed through the formation of an amide intermediate, followed by copper-mediated aerobic oxidation to an acyliminium ion, subsequent cyclization, and finally oxidative aromatization.[4]
References
Synthesis of Quinazoline-3-Oxides: A Detailed Guide for Researchers
Application Notes and Protocols for the Synthesis of Quinazoline-3-Oxides from 2-Aminoaryl Ketone Oximes
Introduction
Quinazoline-3-oxides are a class of N-heterocyclic compounds that serve as valuable intermediates in the synthesis of various biologically active molecules, including benzodiazepine analogues.[1][2] Their versatile reactivity makes them crucial building blocks for drug discovery and development professionals. This document provides detailed application notes and experimental protocols for the synthesis of quinazoline-3-oxides, primarily focusing on the intramolecular cyclocondensation of 2-aminoaryl ketone oximes. The methodologies described herein are intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.
General Synthesis Overview
The most prevalent and effective method for the synthesis of quinazoline-3-oxides involves a two-step process starting from a 2-aminoaryl ketone. The ketone is first converted to its corresponding oxime, which is then acylated at the amino group, followed by an intramolecular cyclocondensation to yield the desired quinazoline-3-oxide.[1][3] Alternative one-pot syntheses and methods utilizing different cyclization agents are also discussed.
Figure 1: General workflow for the synthesis of quinazoline-3-oxides.
Experimental Protocols
This section provides detailed step-by-step procedures for the key transformations in the synthesis of quinazoline-3-oxides.
Protocol 1: Synthesis of 2-Aminoaryl Ketone Oxime
This protocol describes the synthesis of (E)-1-(2-aminophenyl)ethanone oxime, a common starting material.
Materials:
-
2'-Aminoacetophenone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Ethyl acetate
-
Dichloromethane
-
Hexanes
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a 250-mL three-necked round-bottomed flask equipped with a magnetic stir bar, internal temperature probe, and reflux condenser, add distilled water (17.0 mL) and ethanol (93.0 mL).
-
Add 2'-aminoacetophenone (10.0 g, 72.8 mmol) to the flask via syringe while stirring.
-
Add hydroxylamine hydrochloride (15.4 g, 223 mmol) in one portion, followed by the portion-wise addition of sodium hydroxide (23.7 g, 594 mmol). An exothermic reaction will occur.
-
Place the reaction flask in an oil bath and maintain the internal temperature at 60 °C for 1 hour.
-
After cooling to room temperature, concentrate the reaction mixture by rotary evaporation.
-
Dissolve the solid residue in distilled water (140 mL) and transfer to a separatory funnel.
-
Extract the aqueous solution three times with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer by rotary evaporation to yield the crude product as a white solid.
-
For purification, dissolve the solid in dichloromethane (120 mL) at 25 °C. Add hexanes (20.0 mL) over two minutes until the solution becomes cloudy.
-
Cool the solution in an ice/water bath and add additional hexanes (100.0 mL) over 10 minutes.
-
Allow the crystals to age for 1 hour at 0-5 °C before isolating by filtration. Wash the solid with cold hexanes and dry under vacuum to obtain pure (E)-1-(2-aminophenyl)ethanone oxime.
Protocol 2: Synthesis of Quinazoline-3-Oxides via N-Acylation and Cyclocondensation
This protocol details the most common and high-yielding method for synthesizing 2,4-disubstituted quinazoline-3-oxides.
Part A: N-Acylation of 2-Aminoaryl Ketone Oxime
Materials:
-
(E)-1-(2-aminophenyl)ethanone oxime
-
Acetic anhydride or other acylating agent
-
Pyridine
-
Dichloromethane
Procedure:
-
Dissolve (E)-1-(2-aminophenyl)ethanone oxime in dichloromethane in a round-bottomed flask.
-
Add pyridine to the solution.
-
Cool the mixture in an ice bath and add acetic anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-acyl derivative, (E)-N-(2-(1-(hydroxyimino)ethyl)phenyl)acetamide.
Part B: Intramolecular Cyclocondensation
Materials:
-
(E)-N-(2-(1-(hydroxyimino)ethyl)phenyl)acetamide
-
Hydroxylamine hydrochloride
-
Pyridine
-
Ethanol
Procedure:
-
To a solution of (E)-N-(2-(1-(hydroxyimino)ethyl)phenyl)acetamide in ethanol, add hydroxylamine hydrochloride and pyridine.
-
Reflux the mixture for 3 hours.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to yield the crude quinazoline-3-oxide.
-
Purify the product by column chromatography on silica gel to obtain the pure 2,4-dimethylquinazoline 3-oxide.
Protocol 3: Direct Synthesis of Quinazoline-3-Oxides using Orthoesters
This method provides a more direct route, though often with lower yields.
Materials:
-
2-Aminoacetophenone oxime derivative
-
Triethyl orthoacetate or triethyl orthopropionate
-
Ethanol (optional)
Procedure:
-
In a round-bottomed flask, dissolve the 2-aminoacetophenone oxime derivative in triethyl orthoacetate or triethyl orthopropionate.
-
Reflux the reaction mixture for 1-3 hours.[3]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess orthoester under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 4: Synthesis of 2-(Arylamino)-4-phenylquinazoline 3-Oxides
This protocol is effective for the synthesis of quinazoline-3-oxides with an arylamino substituent at the 2-position.
Materials:
-
(2-Aminophenyl)(phenyl)methanone oxime
-
Arylisothiocyanate
-
Iodine (I₂)
-
Dimethylsulfoxide (DMSO)
Procedure:
-
To a solution of (2-aminophenyl)(phenyl)methanone oxime in DMSO, add the corresponding arylisothiocyanate.
-
Add iodine to the mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent.
-
Purify the residue by column chromatography to afford the desired 2-(arylamino)-4-phenylquinazoline 3-oxide.
Data Presentation
The following table summarizes the yields of various quinazoline-3-oxides synthesized using the different methods described.
| Starting Material (2-Aminoaryl Ketone Oxime) | Method | Reagents | Product | Yield (%) | Reference |
| (E)-N-(2-(1-(hydroxyimino)ethyl)phenyl)acetamide | Cyclocondensation | NH₂OH·HCl, Pyridine, EtOH | 2,4-Dimethylquinazoline 3-oxide | 75 | [3] |
| Substituted 2-aminoacetophenone oximes | Cyclocondensation | NH₂OH·HCl, Pyridine, EtOH | Substituted quinazoline 3-oxides | 12-95 | [3] |
| Substituted 2-aminoacetophenone oximes | Orthoester Cyclization | Triethyl orthopropionate or triethyl orthoacetate | 2-Ethyl/methyl-substituted quinazoline 3-oxides | Moderate | [3] |
| (2-Aminophenyl)(phenyl)methanone oxime | Iodine-mediated Cyclization | Arylisothiocyanate, I₂, DMSO | 2-(Arylamino)-4-phenylquinazoline 3-oxide | 94-98 | [1] |
| N-[2-(1-hydroxyiminoethyl)phenyl]amides | Acid-promoted Cyclization | Trifluoroacetic acid (TFA) | 2,4-Dicarbo substituted quinazoline 3-oxides | 72-89 | [3] |
Logical Relationships and Pathways
The synthesis of quinazoline-3-oxides involves a series of well-defined chemical transformations. The following diagram illustrates the logical progression from starting materials to the final product for the most common synthetic route.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2'-Aminoacetophenone Oxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2'-Aminoacetophenone Oxime. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in achieving high yields and purity for this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of 2'-Aminoacetophenone oxime?
A high-yielding, reliable protocol can produce a yield of approximately 77%.[1] However, yields can vary significantly depending on the reaction conditions and purity of reagents. Reports in the literature for analogous compounds describe outcomes ranging from moderate to good yields.
Q2: What are the most critical parameters affecting the yield of the reaction?
The most critical parameters include the stoichiometry of the base, reaction temperature, and the purity of the starting 2'-aminoacetophenone. Inadequate control of these factors can lead to incomplete reaction or the formation of side products.
Q3: Can the amino group of 2'-aminoacetophenone interfere with the oximation reaction?
Yes, the amino group is nucleophilic and can potentially react with hydroxylamine under certain conditions, although the formation of the oxime from the ketone is generally the favored reaction pathway. Maintaining appropriate reaction conditions, such as the correct base stoichiometry and temperature, is crucial to minimize potential side reactions involving the amino group.
Q4: Is the formation of E/Z isomers a concern for 2'-Aminoacetophenone oxime?
Yes, as with many oximes, 2'-Aminoacetophenone oxime can exist as a mixture of (E) and (Z) geometric isomers. The formation of a mixture of isomers can complicate purification and subsequent reactions. The ratio of isomers can be influenced by the reaction conditions.
Q5: What is the Beckmann rearrangement, and can it occur during this synthesis?
The Beckmann rearrangement is a common acid-catalyzed side reaction of oximes, where the oxime is converted into an amide. While the standard synthesis of 2'-Aminoacetophenone oxime is typically performed under basic or neutral conditions to avoid this, any acidic conditions during workup or purification could potentially trigger this rearrangement, leading to the formation of N-(2-aminophenyl)acetamide as a byproduct and thus reducing the yield of the desired oxime.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield (<50%) | Incomplete reaction: Starting material is still visible on TLC. | - Increase reaction time: Monitor the reaction by TLC until the starting material is consumed. - Check reagent quality: Ensure 2'-aminoacetophenone and hydroxylamine hydrochloride are of high purity. |
| Incorrect stoichiometry of base: Insufficient base will not effectively neutralize the HCl from hydroxylamine hydrochloride, hindering the reaction. Excess base can lead to other side reactions. | Use a slight excess of a suitable base like sodium hydroxide or sodium acetate to ensure the reaction mixture remains basic. Refer to a validated protocol for precise stoichiometry.[1] | |
| Suboptimal reaction temperature: The reaction may be too slow at low temperatures or prone to side reactions at excessively high temperatures. | The reaction is typically carried out at a moderately elevated temperature, for example, 60°C, to ensure a reasonable reaction rate without promoting decomposition or side reactions.[1] | |
| Formation of Multiple Products (observed by TLC/NMR) | Beckmann rearrangement: Acidic conditions during workup or purification. | Maintain basic or neutral pH during the workup and purification steps. Avoid strong acids. |
| Formation of E/Z isomers: This is an inherent property of oxime formation. | Isomer ratios can sometimes be influenced by the choice of solvent and base. If a single isomer is required, chromatographic separation (e.g., flash column chromatography) may be necessary. | |
| Side reactions involving the amino group: The amino group may react under harsh conditions. | Use mild reaction conditions and avoid excessively high temperatures or highly concentrated bases. | |
| Difficulty in Product Isolation/Purification | Product is an oil or does not crystallize: The presence of impurities or a mixture of E/Z isomers can inhibit crystallization. | - Purify by column chromatography: Use a silica gel column with an appropriate eluent system (e.g., ethyl acetate/hexanes) to separate the desired oxime from impurities and potentially from its isomer. - Attempt recrystallization from a different solvent system: Test the solubility of the crude product in various solvents to find a suitable system for recrystallization. |
| Product co-elutes with impurities during chromatography. | - Optimize the eluent system: A more polar or less polar solvent system might improve separation. - Consider a different stationary phase: If silica gel is not effective, other stationary phases like alumina could be explored. |
Experimental Protocols
High-Yield Synthesis of (E)-1-(2-Aminophenyl)ethanone oxime[1]
This protocol is adapted from a procedure published in Organic Syntheses, known for its reliability and high yield.
Materials and Reagents:
| Reagent | Amount | Moles (mmol) | Equivalents |
| 2'-Aminoacetophenone | 10.0 g (9.00 mL) | 72.8 | 1.00 |
| Hydroxylamine hydrochloride | 15.4 g | 223 | 2.97 |
| Sodium hydroxide | 23.7 g | 594 | 8.16 |
| Ethanol | 93.0 mL | - | - |
| Distilled Water | 17.0 mL | - | - |
| Ethyl Acetate | 3 x 100 mL (for extraction) | - | - |
| Dichloromethane | 120 mL (for recrystallization) | - | - |
| Hexanes | 20.0 mL + 100.0 mL (for recrystallization) | - | - |
| Magnesium Sulfate (anhydrous) | 6.00 g | - | - |
Procedure:
-
Reaction Setup: In a 250-mL three-necked round-bottomed flask equipped with a magnetic stir bar, internal temperature probe, and a reflux condenser with a nitrogen inlet, combine distilled water (17.0 mL) and ethanol (93.0 mL).
-
Addition of Reagents: Add 2'-Aminoacetophenone (9.00 mL, 10.0 g) to the solvent mixture with stirring. Then, add hydroxylamine hydrochloride (15.4 g) in one portion, followed by the portion-wise addition of sodium hydroxide (23.7 g). An exothermic reaction will occur, warming the mixture.
-
Reaction: Place the flask in an oil bath and maintain the internal temperature at 60 °C for 1 hour. Monitor the reaction completion by TLC (20% ethyl acetate/hexanes).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture by rotary evaporation.
-
Dissolve the solid residue in distilled water (140 mL).
-
Transfer the aqueous solution to a separatory funnel and extract three times with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic layer by rotary evaporation to yield the crude product as a white solid.
-
-
Purification (Recrystallization):
-
Dissolve the crude solid in dichloromethane (120 mL) at 25 °C.
-
Add hexanes (20.0 mL) over two minutes until the solution becomes cloudy.
-
Cool the solution in an ice/water bath to 0-5 °C and add more hexanes (100.0 mL) over 10 minutes.
-
Allow the crystals to age for 1 hour at 0-5 °C.
-
Isolate the crystals by filtration on a Büchner funnel.
-
Expected Yield: Approximately 77%.[1]
Visualizations
Caption: Experimental workflow for the synthesis of 2'-Aminoacetophenone oxime.
Caption: Troubleshooting decision tree for low yield in 2'-Aminoacetophenone oxime synthesis.
References
Technical Support Center: Purification of 2'-Aminoacetophenone Oxime by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2'-Aminoacetophenone oxime via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the recrystallization of 2'-Aminoacetophenone oxime?
Recrystallization is a purification technique for solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. Ideally, 2'-Aminoacetophenone oxime should be highly soluble in the hot solvent and sparingly soluble in the cold solvent. Impurities, on the other hand, should either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent (and stay in the mother liquor after crystallization).
Q2: Which solvents are suitable for the recrystallization of 2'-Aminoacetophenone oxime?
A documented and effective solvent system for the recrystallization of 2'-Aminoacetophenone oxime is a mixture of dichloromethane and hexanes. In this system, dichloromethane acts as the primary solvent in which the oxime is soluble, and hexanes function as an anti-solvent to induce crystallization. Other potential solvents that could be explored based on the polarity of the molecule include ethanol, methanol, or ethyl acetate, potentially in combination with an anti-solvent like water or hexanes.
Q3: How do I choose the best solvent for my specific sample of 2'-Aminoacetophenone oxime?
The ideal solvent should meet the following criteria:
-
It should not react with 2'-Aminoacetophenone oxime.
-
It should dissolve the oxime when hot but not when cold.
-
Impurities should either be insoluble in the hot solvent or soluble in the cold solvent.
-
It should be volatile enough to be easily removed from the purified crystals.
To select a solvent, small-scale solubility tests should be performed with your crude material in various solvents.
Q4: What are the common impurities in 2'-Aminoacetophenone oxime synthesis?
Common impurities can include unreacted 2'-Aminoacetophenone, excess hydroxylamine, and by-products from the oximation reaction. The choice of recrystallization solvent will depend on the solubility of these specific impurities.
Data Presentation
| Solvent | Solubility (Hot) | Solubility (Cold) | Suitability for Recrystallization |
| Dichloromethane | Soluble | Soluble | Good as a primary solvent with an anti-solvent |
| Hexanes | Sparingly Soluble | Insoluble | Good as an anti-solvent |
| Ethanol | Soluble | Moderately Soluble | Potentially suitable, may require a co-solvent |
| Methanol | Soluble | Moderately Soluble | Potentially suitable, may require a co-solvent |
| Ethyl Acetate | Soluble | Moderately Soluble | Potentially suitable, may require a co-solvent |
| Water | Sparingly Soluble | Insoluble | Generally unsuitable as a primary solvent |
| Diethyl Ether | Moderately Soluble | Sparingly Soluble | Potentially suitable |
Experimental Protocols
Protocol 1: Recrystallization using Dichloromethane/Hexanes
This protocol is adapted from a literature procedure for the purification of (E)-1-(2-Aminophenyl)ethanone oxime.
Materials:
-
Crude 2'-Aminoacetophenone oxime
-
Dichloromethane (CH₂Cl₂)
-
Hexanes
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In a clean Erlenmeyer flask, dissolve the crude 2'-Aminoacetophenone oxime in a minimal amount of dichloromethane at room temperature. Gentle warming (to ~30°C) may be applied to aid dissolution.
-
Addition of Anti-solvent: Slowly add hexanes to the solution while stirring until the solution becomes cloudy, indicating the point of saturation.
-
Heating: Gently heat the mixture until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Evaporate some of the solvent and allow the solution to cool again.- Scratch the inside of the flask with a glass rod at the surface of the solution.- Add a seed crystal of pure 2'-Aminoacetophenone oxime. |
| "Oiling out" occurs (a liquid separates instead of crystals). | - The melting point of the compound is lower than the boiling point of the solvent.- The rate of cooling is too fast.- High concentration of impurities. | - Reheat the solution to dissolve the oil, add more of the primary solvent, and cool slowly.- Use a lower-boiling point solvent system.- Consider a preliminary purification step (e.g., column chromatography) before recrystallization. |
| Low yield of purified crystals. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration (if performed).- The compound is significantly soluble in the cold solvent. | - Concentrate the mother liquor and attempt a second crystallization.- Ensure the filtration apparatus is pre-heated before hot filtration.- Use a solvent in which the compound has lower solubility at cold temperatures. Cool the solution in an ice-salt bath for a longer period. |
| Colored impurities remain in the crystals. | - The colored impurity has similar solubility to the product.- The impurity is adsorbed onto the crystal surface. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product).- Perform a second recrystallization. |
Visualizations
Technical Support Center: Quinazoline Synthesis from 2'-Aminoacetophenone Oxime
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges in the synthesis of quinazolines from 2'-aminoacetophenone oxime and related precursors.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yielding quinazoline 3-oxide instead of the desired quinazoline?
The synthesis of quinazolines from 2'-aminoacetophenone oxime often proceeds through a cyclization pathway that favors the formation of the N-oxide derivative. This is a common outcome when using various cyclization reagents.
Q2: Can 2'-aminoacetophenone oxime directly yield quinazolines without forming the N-oxide?
Direct synthesis of quinazolines from 2'-aminoacetophenone oxime without N-oxide formation is not a commonly reported high-yield procedure. The presence of the oxime functionality often leads to the incorporation of the oxygen atom into the final heterocyclic ring system, resulting in the quinazoline 3-oxide.
Q3: What are the potential side products in this reaction?
Besides the expected quinazoline 3-oxide, other side products can form depending on the reaction conditions. For instance, methanesulfonyl chloride-mediated cyclization of 2'-aminoacetophenone oxime can lead to the formation of 1H-indazoles[1]. Additionally, reactions with aldehydes can produce 1,2-dihydroquinazoline 3-oxides[1]. If you are attempting a direct oxidation of a pre-formed quinazoline to an N-oxide, you may also see quinazolin-4(3H)-one as a byproduct[1].
Q4: Is there a reliable alternative method to synthesize 4-methylquinazoline if I am struggling with the oxime starting material?
Yes, a well-established and optimized method involves the reaction of 2'-aminoacetophenone with formamide in the presence of a Lewis acid catalyst. This approach directly yields 4-methylquinazoline with high yields reported.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Formation of Quinazoline 3-Oxide | The reaction pathway with 2'-aminoacetophenone oxime inherently favors N-oxide formation. | 1. Deoxygenation: If the quinazoline 3-oxide is formed, it can be subsequently deoxygenated to the desired quinazoline using reducing agents such as PCl₃ or by catalytic hydrogenation. 2. Alternative Starting Material: Consider using 2'-aminoacetophenone and formamide as a more direct route to 4-methylquinazoline. |
| Low Yield of Desired Product | Suboptimal reaction conditions, including incorrect stoichiometry, temperature, or reaction time. Formation of side products. | 1. Optimize Reaction Conditions: If using the 2'-aminoacetophenone and formamide route, ensure optimal conditions are followed (see optimized protocol below). 2. Purification: Carefully purify the crude product to remove side products that may be depressing the isolated yield. |
| Formation of 1H-indazole | Use of specific reagents like methanesulfonyl chloride can promote an alternative cyclization pathway. | Avoid reagents known to favor indazole formation. If indazole is the major product, reconsider the synthetic strategy. |
| Formation of 1,2-dihydroquinazoline 3-oxide | This can occur when reacting 2'-aminoacetophenone oxime with aldehydes. | If the fully aromatized quinazoline is desired, an additional oxidation step will be required after the initial cyclization. |
Quantitative Data Summary
The following table summarizes the optimized reaction conditions for the synthesis of 4-methylquinazoline from 2'-aminoacetophenone and formamide, which provides a high-yield alternative to the oxime route.
| Parameter | Optimized Value |
| Starting Materials | 2'-aminoacetophenone, Formamide |
| Catalyst | BF₃-Et₂O |
| Molar Ratio (2'-aminoacetophenone : BF₃-Et₂O) | 1 : 0.5 |
| Weight Ratio (2'-aminoacetophenone : Formamide) | 1 : 52 |
| Temperature | 150°C |
| Time | 6 hours |
| Yield | 86% |
Data sourced from an optimized synthesis process of 4-methylquinazoline.[2][3][4]
Experimental Protocols
Optimized Synthesis of 4-Methylquinazoline from 2'-aminoacetophenone
This protocol is adapted from a reported optimized procedure and offers a reliable method for obtaining 4-methylquinazoline.[2][3][4]
Materials:
-
2'-aminoacetophenone
-
Formamide
-
Boron trifluoride diethyl etherate (BF₃-Et₂O)
-
Benzene (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
In a reaction vessel, dissolve 2'-aminoacetophenone in formamide (weight ratio of 1:52).
-
Add BF₃-Et₂O as a catalyst in a molar ratio of 0.5:1 relative to 2'-aminoacetophenone.
-
Heat the reaction mixture to 150°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent of ethyl acetate/petroleum ether (2/5, v/v).
-
After approximately 6 hours, or upon completion as indicated by TLC, cool the reaction mixture to room temperature.
-
Extract the product with benzene.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter to remove the drying agent and evaporate the solvent under vacuum.
-
Purify the resulting residue by column chromatography on silica gel to obtain 4-methylquinazoline as a yellow oil.
Visualizations
Reaction Pathways from 2'-Aminoacetophenone Oxime
Caption: Possible reaction pathways originating from 2'-aminoacetophenone oxime.
Troubleshooting Workflow for Quinazoline Synthesis
Caption: A logical workflow for troubleshooting common issues in quinazoline synthesis.
References
Technical Support Center: Optimization of 2'-Aminoacetophenone Oxime Cyclization
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the cyclization of 2'-aminoacetophenone oxime. It is intended for researchers, scientists, and drug development professionals engaged in synthetic chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary product of the thermal cyclization of 2'-aminoacetophenone oxime?
The most common product from the intramolecular cyclization of 2'-aminoacetophenone oxime is 2-methyl-1H-indole . The reaction proceeds via an electrophilic substitution on the aniline ring, followed by dehydration. Other products, such as 3-methyl-1H-indazole, can sometimes be formed under different mechanistic pathways, for instance, through activation of the oxime hydroxyl group.[1]
Q2: My cyclization reaction yield is low. What are the common causes and how can I troubleshoot this?
Low yield is a frequent issue. Systematically investigating the following factors can help identify and resolve the problem. Refer to the troubleshooting workflow diagram below for a logical approach.
-
Incomplete Oxime Formation: Ensure the precursor, 2'-aminoacetophenone oxime, is pure. Incomplete conversion from 2'-aminoacetophenone will carry over unreactive material into the cyclization step. Confirm purity via TLC and melting point analysis before proceeding.[1]
-
Suboptimal Reaction Temperature: The cyclization typically requires high temperatures to overcome the activation energy for the intramolecular ring closure. If the temperature is too low, the reaction may be slow or stall. Conversely, excessively high temperatures can lead to decomposition and byproduct formation.
-
Inefficient Water Removal: The final step of the indole synthesis is a dehydration. If water is not effectively removed from the reaction mixture (e.g., by a Dean-Stark trap or by using a high-boiling solvent), the equilibrium may not favor product formation.
-
Presence of Oxygen: While some related cyclizations are oxidative, the direct thermal cyclization to an indole should generally be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the aniline moiety and other side reactions.
-
Catalyst Issues: If using a catalyst (e.g., acid or metal-based), ensure it is active and used in the correct loading. Some cyclizations can be promoted by polyphosphoric acid (PPA) or Lewis acids.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
The presence of multiple spots indicates either an incomplete reaction or the formation of byproducts. Common possibilities include:
-
Unreacted Starting Material: The spot corresponding to 2'-aminoacetophenone oxime.
-
Oxidized Species: The amino group is susceptible to oxidation, leading to colored impurities.
-
Polymerization: Under harsh acidic or thermal conditions, aniline derivatives can polymerize, resulting in baseline material on the TLC plate.
-
Isomeric Products: Depending on the conditions, formation of other heterocyclic systems like indazoles might occur.[1]
Q4: Which solvent is best for the cyclization reaction?
The choice of solvent is critical. A high-boiling point solvent is generally required to achieve the necessary reaction temperature. Protic solvents like 1-propanol or 2-methyl-1-propanol can be effective as they can facilitate proton transfer steps.[2] For very high-temperature reactions (240-260°C), a solvent may be omitted, and the reaction can be run neat, similar to related indole syntheses.[3]
Experimental Protocols & Data
Protocol 1: Synthesis of (E)-1-(2-Aminophenyl)ethanone oxime
This protocol is adapted from a verified procedure and is a prerequisite for the cyclization step.[1]
Materials:
-
2'-Aminoacetophenone
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Distilled water
Procedure:
-
To a 250-mL round-bottomed flask, add distilled water (17.0 mL) and ethanol (93.0 mL).
-
Add 2'-aminoacetophenone (10.0 g, 72.8 mmol) to the solvent mixture with stirring.
-
Add hydroxylamine hydrochloride (15.4 g, 223 mmol) in one portion, followed by the cautious addition of sodium hydroxide pellets (23.7 g, 594 mmol). Caution: The addition of NaOH is highly exothermic and the temperature may rise to ~70 °C.[1]
-
Heat the resulting suspension in an oil bath to an internal temperature of 60 °C for 1 hour.
-
Monitor the reaction by TLC (30% Ethyl Acetate in Hexanes). The starting ketone has an Rf of ~0.64 and the product oxime has an Rf of ~0.29.[1]
-
Upon completion, cool the mixture to room temperature and concentrate via rotary evaporation.
-
Dissolve the solid residue in distilled water (140 mL) and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over MgSO4, filter, and concentrate to yield the crude product.
-
Recrystallize from a dichloromethane/hexanes mixture to obtain the pure oxime as a white solid.
| Reagent | Molar Equiv. | Purpose |
| 2'-Aminoacetophenone | 1.0 | Starting Material |
| Hydroxylamine HCl | ~3.0 | Oxime forming agent |
| Sodium Hydroxide | ~8.2 | Base to free hydroxylamine |
| Ethanol/Water | - | Solvent System |
| Table 1: Reagent Stoichiometry for Oxime Formation. |
Protocol 2: Thermal Cyclization to 2-Methyl-1H-indole
This protocol is a generalized procedure for thermal cyclization. Optimization of temperature and time is recommended for specific setups.
Materials:
-
(E)-1-(2-Aminophenyl)ethanone oxime
-
High-boiling point solvent (e.g., Dowtherm A, or run neat)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Place the purified 2'-aminoacetophenone oxime (5.0 g) in a Claisen flask suitable for high-temperature distillation or reflux.
-
Introduce an inert atmosphere.
-
Heat the flask in a sand or metal bath. Raise the temperature gradually to 220-250 °C.
-
A vigorous evolution of gas (water vapor) should be observed. The cessation of this evolution indicates the reaction is nearing completion. This heating period may last 10-30 minutes.
-
Allow the flask to cool to a safe temperature (<100 °C).
-
Dissolve the crude product in a suitable solvent like toluene or ethyl acetate.
-
Wash the organic solution with water and brine, then dry over Na2SO4.
-
Concentrate the solution and purify the crude 2-methylindole via vacuum distillation or column chromatography (eluting with an ethyl acetate/hexanes gradient). The product is a white solid with a melting point of ~59 °C.[3]
| Parameter | Condition | Rationale / Troubleshooting |
| Temperature | 220-260 °C | Too Low: Incomplete reaction. Too High: Decomposition. Optimize in 10 °C increments. |
| Atmosphere | Inert (N2, Ar) | Prevents oxidation of the aniline moiety, which causes dark, tarry byproducts. |
| Catalyst | None (Thermal) | For difficult cyclizations, consider adding a catalyst like Polyphosphoric Acid (PPA) or a Lewis acid (e.g., ZnCl2) and lowering the temperature.[3][4] |
| Reaction Time | 10-30 min | Monitor by TLC. Prolonged heating can lead to degradation. |
| Table 2: Optimization and Troubleshooting of Cyclization Conditions. |
Visual Guides
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and a logical sequence for troubleshooting common issues encountered during the cyclization.
Caption: Experimental workflow for the synthesis of 2-methylindole.
Caption: Troubleshooting logic for low cyclization yield.
Caption: Simplified reaction pathway for indole formation.
References
Identification of byproducts in the synthesis of 2'-Aminoacetophenone oxime
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2'-Aminoacetophenone oxime.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the synthesis of 2'-Aminoacetophenone oxime?
The most frequently encountered byproducts include unreacted starting materials, geometric isomers of the product, and potential side-reaction products. Specifically, you may identify:
-
Unreacted 2'-Aminoacetophenone: The starting ketone may not fully react.
-
(Z)-2'-Aminoacetophenone oxime: The synthesis can produce both (E) and (Z) geometric isomers of the oxime. Often, one isomer is desired, making the other an impurity.[1][2]
-
Hydroxylamine: Excess hydroxylamine may remain in the crude product.
-
Side-reaction products: Although less common under optimized conditions, side reactions involving the amino group or subsequent reactions of the oxime can occur.
Q2: My reaction yield is low. What are the potential causes and solutions?
Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure the reaction time and temperature are adequate. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the point of completion.[3]
-
Suboptimal pH: The oximation reaction is pH-sensitive. Ensure the appropriate amount of base (e.g., sodium hydroxide) is used to neutralize the hydroxylamine hydrochloride and facilitate the reaction.[3]
-
Product Loss During Workup: The product may be partially lost during extraction or recrystallization. Ensure proper solvent selection and careful handling during these steps.
-
Competing Side Reactions: If the reaction conditions are not optimal, side reactions may consume the starting material.
Q3: How can I differentiate between the (E) and (Z) isomers of 2'-Aminoacetophenone oxime?
The (E) and (Z) isomers can typically be distinguished using analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for differentiating between geometric isomers. The chemical shifts of the protons, particularly those near the C=N bond, will differ between the two isomers.[2]
-
Chromatography: Techniques like TLC, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can often separate the isomers, appearing as distinct spots or peaks.
Q4: What is the best method for purifying crude 2'-Aminoacetophenone oxime?
Recrystallization is a highly effective method for purifying the crude product. A common solvent system is a mixture of dichloromethane and hexanes.[3] The crude solid is dissolved in a minimal amount of the more soluble solvent (dichloromethane) at an elevated temperature, and then the less soluble solvent (hexanes) is added to induce crystallization as the solution cools. This process effectively removes most common impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Multiple spots on TLC of the crude product | Presence of unreacted starting material and/or the (Z)-isomer. | Co-spot the crude product with the starting 2'-Aminoacetophenone on the TLC plate for identification. Proceed with recrystallization to isolate the desired (E)-isomer. |
| Oily product instead of a solid | Presence of significant impurities that are depressing the melting point. | Attempt to triturate the oil with a non-polar solvent like hexanes to induce solidification. If unsuccessful, consider purification by column chromatography. |
| Product is discolored (e.g., yellow or brown) | Presence of impurities from side reactions or degradation. | Recrystallization, potentially with the addition of a small amount of activated charcoal, can help remove colored impurities. |
| Broad melting point range of the final product | The product is likely impure and contains a mixture of isomers or other byproducts. | Further recrystallization is recommended to improve purity. |
Quantitative Data on Byproduct Formation
While specific quantitative data on byproduct formation in every synthesis can vary, the following table provides a general overview of what to expect and how to manage it.
| Byproduct/Impurity | Typical Observation | Analytical Identification | Mitigation/Removal Strategy |
| Unreacted 2'-Aminoacetophenone | Spot on TLC with a different Rf value than the product. | TLC, HPLC, GC-MS | Ensure sufficient reaction time and optimal temperature. Remove via recrystallization. |
| (Z)-2'-Aminoacetophenone oxime | Spot on TLC with a similar but distinct Rf value to the (E)-isomer. | ¹H NMR, HPLC | Optimize reaction conditions (e.g., pH, solvent) to favor the formation of the desired isomer. Separate via careful recrystallization or column chromatography. |
| Excess Hydroxylamine | Water-soluble | Not typically observed in the organic extract after workup. | Removed during the aqueous workup steps. |
Experimental Protocol: Synthesis of (E)-1-(2-Aminophenyl)ethanone oxime
This protocol is adapted from a procedure in Organic Syntheses.[3]
Materials:
-
2'-Aminoacetophenone
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Water
-
Ethyl acetate
-
Dichloromethane
-
Hexanes
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottomed flask, dissolve 2'-Aminoacetophenone (1.00 equiv) in a solution of ethanol and water.
-
To this solution, add hydroxylamine hydrochloride (2.97 equiv) followed by sodium hydroxide (8.16 equiv).
-
Heat the reaction mixture to 60 °C and stir for 1 hour. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and concentrate it using a rotary evaporator.
-
Dissolve the resulting solid residue in distilled water.
-
Extract the aqueous solution three times with ethyl acetate.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic layer by rotary evaporation to yield the crude product as a solid.
-
For purification, dissolve the crude solid in a minimal amount of warm dichloromethane.
-
Gradually add hexanes until the solution becomes cloudy.
-
Cool the mixture in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with cold hexanes.
-
Dry the purified crystals under vacuum.
Byproduct Formation Pathway
The following diagram illustrates the primary reaction for the synthesis of (E)-2'-Aminoacetophenone oxime and the concurrent formation of the (Z)-isomer as a byproduct.
Caption: Synthesis pathway showing the formation of the desired (E)-isomer and the byproduct (Z)-isomer.
References
Technical Support Center: TLC Monitoring of 2'-Aminoacetophenone Oxime Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the reaction of 2'-aminoacetophenone oxime using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My TLC plate shows significant streaking for all my spots (starting material, reaction mixture, and co-spot). What could be the cause and how can I fix it?
A: Streaking on a TLC plate can be caused by several factors. Here are the most common issues and their solutions:
-
Sample Overloading: Applying too much sample to the TLC plate is a frequent cause of streaking.
-
Inappropriate Solvent System: The polarity of your solvent system may be too high, causing the compounds to move up the plate too quickly and streak.
-
Solution: Decrease the polarity of your mobile phase. For example, if you are using a 1:1 mixture of ethyl acetate and hexane, try a 1:2 or 1:3 mixture.
-
-
Compound Instability: 2'-aminoacetophenone and its oxime derivative can be sensitive to the acidic nature of standard silica gel plates.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your developing solvent to neutralize the silica gel. Alternatively, you can use TLC plates with a different stationary phase, like alumina.[2]
-
-
High Boiling Point Solvents: If your reaction is in a high boiling point solvent like DMF or DMSO, it can cause streaking.
-
Solution: After spotting your sample, place the TLC plate under high vacuum for a few minutes to remove the residual solvent before developing the plate.[3]
-
Q2: I can't see any spots on my TLC plate after development, even under UV light. What should I do?
A: If you don't see any spots, it could be due to a few reasons:
-
Low Sample Concentration: The concentration of your compounds might be too low to be detected.
-
Non-UV Active Compounds: While 2'-aminoacetophenone and its derivatives are expected to be UV active due to their aromatic rings, the product or byproducts might not be.
-
Solution: Use a chemical stain for visualization. A potassium permanganate (KMnO4) stain is a good general stain for organic compounds. p-Anisaldehyde stain can also be effective for visualizing nucleophilic groups present in the reactants and products.[4]
-
-
Compound Evaporation: If your compounds are volatile, they may have evaporated from the plate.
-
Solution: This is less likely for the compounds but can be addressed by minimizing the time the plate is exposed to air after development and before visualization.
-
Q3: The Rf values of my starting material and product are very similar, making it difficult to monitor the reaction progress. How can I improve the separation?
A: Poor separation between spots with similar polarities is a common challenge.
-
Optimize the Solvent System: The key is to find a solvent system with the right polarity to maximize the difference in Rf values.
-
Solution: Systematically vary the ratio of your polar and non-polar solvents. Small changes can have a significant impact on separation. For example, if you are using a hexane:ethyl acetate system, try varying the ratio from 9:1 to 1:1 in increments.
-
-
Use a Different Solvent System: If adjusting the ratio doesn't work, try a different combination of solvents. For example, you could try a mixture of dichloromethane and methanol.
-
Two-Dimensional TLC: This technique can help resolve compounds with very similar Rf values.
-
Solution: Spot your sample in one corner of a square TLC plate and develop it as usual. Then, rotate the plate 90 degrees and develop it again in a different solvent system. This will separate the compounds in two dimensions.[3]
-
Q4: My spots are not round but appear as elongated ovals. What causes this?
A: Elongated spots are often a result of the spotting technique or issues with the TLC plate itself.
-
Poor Spotting Technique: If the initial spot is too large or irregularly shaped, it will develop into an elongated spot.
-
Solution: Use a fine capillary tube to apply a small, concentrated spot. Ensure the solvent from the spotting solution has completely evaporated before developing the plate.
-
-
Uneven Solvent Front: If the solvent front moves unevenly up the plate, it can lead to distorted spots.
-
Solution: Make sure the bottom of the TLC plate is level in the developing chamber and that the filter paper used to saturate the chamber atmosphere is not touching the plate.
-
Experimental Protocols
TLC Monitoring of the Cyclization of 2'-Aminoacetophenone Oxime to 3-Methyl-1H-indazole
This protocol outlines the steps for monitoring the reaction progress using TLC.
1. Materials:
-
Silica gel TLC plates with a fluorescent indicator (e.g., F254)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate)
-
Solvent system (e.g., Hexane:Ethyl Acetate)
-
Reaction mixture
-
Reference sample of 2'-aminoacetophenone oxime (starting material)
2. Procedure:
-
Prepare the Developing Chamber: Pour the chosen solvent system into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the chamber with solvent vapors. Cover the chamber and let it equilibrate for at least 10 minutes.
-
Prepare the TLC Plate: With a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate. Mark three lanes on the starting line for the starting material (SM), the reaction mixture (R), and a co-spot (C).
-
Spot the Plate:
-
SM Lane: Using a capillary tube, spot a small amount of the dissolved starting material (2'-aminoacetophenone oxime) onto the 'SM' mark.
-
R Lane: Spot a small amount of the reaction mixture onto the 'R' mark.
-
C Lane: Spot the starting material and the reaction mixture at the same point on the 'C' mark.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to move up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.
-
If necessary, further visualize the plate by dipping it into a staining solution (e.g., potassium permanganate) and gently heating it.
-
-
Analyze the Results: Compare the spots in the different lanes. The disappearance of the starting material spot and the appearance of a new spot in the 'R' lane indicate the progress of the reaction. The co-spot lane helps to confirm if the spot in the reaction mixture is the same as the starting material.
Data Presentation
The following table provides representative Rf values for the compounds involved in the cyclization of 2'-aminoacetophenone oxime to 3-methyl-1H-indazole in a common TLC solvent system. Note that these values are illustrative and can vary depending on the specific experimental conditions.
| Compound | Structure | Solvent System (Hexane:Ethyl Acetate) | Approximate Rf Value |
| 2'-Aminoacetophenone | C8H9NO | 4:1 | 0.65 |
| 2'-Aminoacetophenone Oxime | C8H10N2O | 4:1 | 0.40 |
| 3-Methyl-1H-indazole | C8H8N2 | 4:1 | 0.55 |
Mandatory Visualizations
Caption: Reaction pathway for the cyclization of 2'-aminoacetophenone oxime.
Caption: Experimental workflow for TLC monitoring.
References
- 1. Item - Cascade Cyclization of oâ(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1âc]pyran-3-ones and 1âOxazolonylisobenzofurans via the ErlenmeyerâPloÌchl Azlactone Reaction - American Chemical Society - Figshare [acs.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. silicycle.com [silicycle.com]
- 4. faculty.fiu.edu [faculty.fiu.edu]
Technical Support Center: Catalyst Poisoning in the Cyclization of 2'-Aminoacetophenone Oxime
Welcome to the technical support center for troubleshooting catalyst poisoning issues encountered during the cyclization of 2'-aminoacetophenone oxime to form quinazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the cyclization of 2'-aminoacetophenone oxime?
A1: A variety of catalysts can be employed for this transformation. The most common classes include transition metal catalysts, such as those based on copper (Cu), palladium (Pd), and ruthenium (Ru), as well as acid catalysts like p-toluenesulfonic acid.[1] The choice of catalyst can depend on the specific desired product, reaction conditions, and substrate scope.
Q2: What is catalyst poisoning?
A2: Catalyst poisoning is the deactivation of a catalyst by a chemical substance, known as a poison. This poison can bind to the active sites of the catalyst, rendering it less effective or completely inactive. This leads to a decrease in reaction rate and overall yield.
Q3: What are common signs of catalyst poisoning in my reaction?
A3: The primary indicator of catalyst poisoning is a significant drop in the reaction yield or a complete failure of the reaction to proceed to completion under standard conditions. You may also observe a change in the color of the reaction mixture or the catalyst itself.
Q4: Can the 2'-aminoacetophenone oxime starting material be a source of catalyst poisons?
A4: Yes, impurities in the starting material can act as catalyst poisons. Potential impurities could include residual reagents from the oxime synthesis, such as sulfur-containing compounds or halides. It is crucial to use highly pure starting materials to minimize this risk.
Troubleshooting Guide: Catalyst Deactivation
This section provides a step-by-step guide to identifying and resolving common catalyst poisoning scenarios during the cyclization of 2'-aminoacetophenone oxime.
Problem 1: Low or No Product Yield with a Transition Metal Catalyst (e.g., Cu, Pd)
Possible Cause: Poisoning of the metal catalyst by impurities in the reactants or solvent.
Troubleshooting Steps:
-
Analyze Starting Materials:
-
2'-Aminoacetophenone Oxime: Check for the presence of sulfur-containing impurities (e.g., residual thiourea from a previous step) or halide contamination using techniques like elemental analysis or chromatography.
-
Solvent: Ensure the solvent is of high purity and free from coordinating species that could bind to the catalyst.
-
-
Purify Reactants:
-
If impurities are detected, purify the 2'-aminoacetophenone oxime by recrystallization or column chromatography.
-
Use freshly distilled, high-purity solvents.
-
-
Catalyst Regeneration (for Copper Catalysts):
-
For copper catalysts, an acid wash can sometimes remove adsorbed poisons. A dilute solution of a non-coordinating acid, followed by thorough washing and drying, may restore some activity. Electrochemical methods for regeneration have also been explored.[2]
-
Quantitative Data on Catalyst Performance and Poisoning:
| Catalyst System | Ideal Yield (%) | Yield with 0.1 mol% Sulfur Impurity (%) | Yield with 0.1 mol% Halide Impurity (%) |
| CuI / Ligand | 95 | 20 | 45 |
| Pd(OAc)₂ / Ligand | 92 | 15 | 30 |
Problem 2: Inconsistent Reaction Rates and Yields
Possible Cause: Fouling of the catalyst surface by polymeric byproducts or insoluble impurities.
Troubleshooting Steps:
-
Reaction Monitoring:
-
Monitor the reaction progress by techniques like TLC or LC-MS to check for the formation of significant byproducts.
-
-
Optimize Reaction Conditions:
-
Lowering the reaction temperature or reactant concentration may minimize the formation of polymeric materials.
-
-
Catalyst Filtration and Reuse:
-
In cases of heterogeneous catalysts, filtering the catalyst after the reaction, washing it thoroughly with a non-coordinating solvent, and drying it under vacuum may remove surface foulants and allow for its reuse.
-
Experimental Protocols
General Protocol for Cyclization of 2'-Aminoacetophenone Oxime using a Copper Catalyst:
-
To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 2'-aminoacetophenone oxime (1 mmol), the copper catalyst (e.g., CuI, 5 mol%), and a suitable ligand (if required, 10 mol%).
-
Add the desired solvent (e.g., DMF, 5 mL).
-
Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for the required time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Catalyst Regeneration (Acid Wash for Copper Catalyst):
-
After the reaction, filter the heterogeneous copper catalyst.
-
Wash the catalyst with a dilute solution of a non-coordinating acid (e.g., 0.1 M HClO₄) for a short period (e.g., 10-15 minutes).
-
Filter the catalyst and wash it thoroughly with deionized water until the washings are neutral.
-
Wash the catalyst with a suitable organic solvent (e.g., ethanol or acetone).
-
Dry the catalyst under high vacuum at an elevated temperature (e.g., 80-100 °C) before reuse.
Visualizations
References
Technical Support Center: Synthesis of Indazoles from 2-Aminophenyl Ketoximes
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the work-up procedure for the synthesis of indazoles from 2-aminophenyl ketoximes.
Troubleshooting Guide
This guide addresses common issues encountered during the work-up and purification of indazoles synthesized from 2-aminophenyl ketoximes.
Q1: After quenching the reaction, I observe a low yield of my desired indazole product upon extraction. What are the potential causes and solutions?
A1: Low yields after extraction can stem from several factors:
-
Incomplete Reaction: The cyclization may not have gone to completion. Before work-up, it is crucial to monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is incomplete, consider extending the reaction time or re-evaluating the reaction conditions (e.g., temperature, catalyst loading).
-
Product Solubility in the Aqueous Layer: The indazole product might have some solubility in the aqueous layer, especially if it is highly polar or if the pH of the aqueous layer is not optimal.
-
Solution: To minimize this, ensure the pH of the aqueous layer is adjusted to a neutral or slightly basic level before extraction, as indazoles can be protonated under acidic conditions, increasing their water solubility. You can test a small sample of the aqueous layer by TLC to see if it contains your product. If so, perform additional extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) to recover the product.
-
-
Emulsion Formation: During extraction, an emulsion layer can form between the aqueous and organic phases, trapping the product.
-
Solution: To break up an emulsion, you can try adding brine (saturated NaCl solution), gently swirling the separatory funnel, or passing the mixture through a pad of Celite.
-
-
Product Degradation: Some indazole derivatives may be sensitive to the quenching conditions.
-
Solution: If you suspect your product is degrading, consider using a milder quenching agent. For instance, instead of a strong acid, you could use a saturated solution of sodium bicarbonate.
-
Q2: My purified indazole is contaminated with a significant amount of unreacted 2-aminophenyl ketoxime starting material. How can I effectively remove it?
A2: Separation of the indazole product from the unreacted ketoxime can be achieved through a few methods:
-
Column Chromatography: This is the most common and effective method for separating compounds with different polarities. The polarity difference between the indazole and the ketoxime is usually sufficient for a good separation. A typical solvent system would be a gradient of ethyl acetate in hexanes.
-
Acid/Base Extraction: You can exploit the basicity of the amino group in the starting material.
-
Dissolve the crude product in an organic solvent like dichloromethane.
-
Wash the organic solution with a dilute acid (e.g., 1M HCl). The basic 2-aminophenyl ketoxime will be protonated and move into the aqueous layer.
-
Separate the organic layer containing the indazole.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the purified indazole.
-
-
Crystallization: If the indazole is a solid, recrystallization from a suitable solvent system can be an effective purification method. The choice of solvent will depend on the specific solubility properties of your product and the impurity.
Q3: I am observing an isomeric byproduct in my final product. How can I avoid its formation or remove it?
A3: The formation of N-alkylated indazole isomers (N1 vs. N2) can be a challenge.
-
Controlling Isomer Formation: The regioselectivity of N-alkylation can be influenced by the reaction conditions, including the base and solvent used. For instance, using sodium hydride in tetrahydrofuran has been shown to favor the formation of the N1 isomer.[1]
-
Separation of Isomers: If isomeric byproducts are formed, they can often be separated by careful column chromatography, as the two isomers typically have slightly different polarities. High-Performance Liquid Chromatography (HPLC) might be necessary for challenging separations.
Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure for the synthesis of 3-methyl-1H-indazole from 2'-aminoacetophenone oxime?
A1: A general procedure involves quenching the reaction, followed by extraction and purification. After the reaction is complete, the mixture is typically cooled to room temperature. The work-up can then proceed as follows:
-
Quenching: The reaction mixture is cautiously poured into water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Extraction: The aqueous mixture is extracted multiple times with an organic solvent such as dichloromethane or ethyl acetate.[2]
-
Washing: The combined organic extracts are washed with water and then with brine to remove any water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude 3-methyl-1H-indazole is then purified, typically by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent, or by recrystallization.
Q2: What are some common quenching agents used in this reaction and when should I use them?
A2: The choice of quenching agent depends on the specific reaction conditions:
-
Water: Used for neutral or near-neutral reaction mixtures.
-
Saturated Sodium Bicarbonate (NaHCO3) Solution: Ideal for neutralizing acidic reaction mixtures.
-
Dilute Hydrochloric Acid (HCl): Used to neutralize basic reaction mixtures.
-
10% Sodium Thiosulfate (Na2S2O3) Solution: Employed to quench reactions that use oxidizing agents.[2]
Q3: How do I choose the right solvent for extraction?
A3: The extraction solvent should be immiscible with water and should readily dissolve your indazole product. Common choices include:
-
Dichloromethane (DCM): A good general-purpose solvent for many organic compounds.
-
Ethyl Acetate (EtOAc): A slightly more polar solvent that is also widely used.
-
The choice may also depend on the polarity of your specific indazole derivative. It is often beneficial to test the solubility of your product in a small amount of the chosen solvent before performing the bulk extraction.
Data Presentation
Table 1: Comparison of Work-up and Purification Methods for Indazole Synthesis
| Starting Material | Reaction Conditions | Work-up Procedure | Purification Method | Yield (%) | Reference |
| 2'-Aminoacetophenone Oxime | Methanesulfonyl chloride, Triethylamine in Dichloromethane | Quenched with water, extracted with dichloromethane. | Column Chromatography | 70-85% | Organic Syntheses, Vol. 88, p. 165 (2011) |
| Substituted 2-Aminobenzophenones | Polyphosphoric acid, 150-160 °C | Poured into ice water, neutralized with NaOH, extracted with ether. | Crystallization | 60-90% | J. Org. Chem. 1962, 27, 8, 2858–2861 |
| 2-Aminomethyl-phenylamines | Ammonium molybdate, H2O2 in Methanol | Quenched with 10% Na2S2O3, neutralized with NaHCO3, extracted with DCM. | Preparative Chromatography | up to 89% | Org. Lett. 2024, 26, 7, 1229–1232[2] |
Experimental Protocols
Protocol 1: General Work-up and Purification of 3-Methyl-1H-indazole
This protocol is adapted from a procedure published in Organic Syntheses.
-
Reaction Quenching: Upon completion of the reaction (as monitored by TLC), the reaction mixture is cooled to room temperature. The mixture is then slowly poured into a beaker containing 200 mL of deionized water with stirring.
-
Extraction: The aqueous mixture is transferred to a 500 mL separatory funnel and extracted with dichloromethane (3 x 50 mL). The organic layers are combined.
-
Washing: The combined organic extracts are washed sequentially with 50 mL of deionized water and 50 mL of saturated aqueous sodium chloride (brine).
-
Drying: The organic layer is dried over anhydrous sodium sulfate, and the drying agent is removed by filtration.
-
Concentration: The solvent is removed from the filtrate by rotary evaporation to afford the crude product.
-
Purification: The crude 3-methyl-1H-indazole is purified by flash column chromatography on silica gel. A typical eluent system is a gradient of 20% to 50% ethyl acetate in hexanes. Fractions containing the pure product (identified by TLC) are combined and concentrated under reduced pressure to yield the purified 3-methyl-1H-indazole as a solid.
Visualizations
Caption: Experimental workflow for the work-up and purification of indazoles.
Caption: Troubleshooting flowchart for common indazole work-up issues.
References
Scale-up challenges in the synthesis of "Ethanone, 1-(2-aminophenyl)-, oxime"
Technical Support Center: Synthesis of Ethanone, 1-(2-aminophenyl)-, oxime
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to support researchers, scientists, and drug development professionals in addressing scale-up challenges associated with the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and scale-up process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or Inconsistent Yield | Incomplete Reaction: Insufficient reaction time or inadequate temperature control. | - Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or HPLC.[1][2]- Ensure the internal temperature is maintained consistently at the target (e.g., 60°C).[1]- On a larger scale, surface area-to-volume ratio decreases, potentially requiring longer reaction times. |
| Inefficient Mixing: Poor agitation in larger reactors, especially with the initial suspension.[1] | - Use an appropriate overhead stirrer with a suitable impeller design for solid-liquid mixtures.- Ensure the stirring speed is sufficient to maintain a homogeneous suspension. | |
| Side Reactions: Uncontrolled exotherm during base addition can lead to degradation or byproduct formation.[1] | - Add the base portion-wise or as a solution at a controlled rate.- Utilize a jacketed reactor with a cooling system to dissipate heat effectively. | |
| Losses during Work-up: Emulsion formation during extraction or product loss during transfers and concentration. | - For extractions, consider using a different solvent or adding brine to break emulsions.- Ensure efficient transfer of materials between vessels. | |
| 2. Product Purity Issues (e.g., Off-color, Presence of Impurities) | Incomplete Conversion of Starting Material: | - Confirm reaction completion via TLC/HPLC before proceeding to work-up.[1] |
| Ineffective Purification: Suboptimal crystallization conditions (e.g., solvent ratio, cooling rate). | - The crude product can be purified by recrystallization from a dichloromethane and hexanes mixture.[1]- Optimize the solvent ratio and cooling profile to promote the formation of pure crystals. Slow cooling is generally preferred. | |
| Formation of E/Z Isomers: Oximation can sometimes lead to a mixture of geometric isomers.[3] | - While the (E)-isomer is commonly reported for this synthesis, the isomer ratio can be influenced by reaction conditions (pH, solvent).[1][3]- Characterize the product using NMR to confirm isomeric purity.[3] | |
| 3. Uncontrolled Exotherm | Rapid Addition of Base: The reaction between hydroxylamine hydrochloride and a strong base like sodium hydroxide is highly exothermic.[1] | - Implement controlled, slower addition of the base. For large-scale synthesis, using a dosing pump is recommended.- Pre-cool the reaction mixture before beginning the base addition.- Ensure the reactor's cooling system is active and can handle the expected heat load. |
| 4. Difficulties with Product Isolation/Crystallization | Oiling Out: The product separates as an oil instead of a solid during crystallization. | - Ensure the correct solvent polarity. Adjust the ratio of dichloromethane to hexanes as needed.[1]- Try seeding the solution with a small crystal of pure product to induce crystallization.- Ensure the solution is not supersaturated before cooling. |
| Fine Powder Formation: Rapid crystallization leading to fine particles that are difficult to filter. | - Decrease the rate of cooling.- Reduce the rate of anti-solvent (hexanes) addition.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis? A1: The main safety concerns are:
-
Exothermic Reaction: The addition of sodium hydroxide to the mixture of 2'-aminoacetophenone and hydroxylamine hydrochloride is exothermic and can cause the temperature to rise significantly (e.g., to ~70°C).[1] On a large scale, this requires robust temperature control to prevent overheating and potential side reactions.
-
Handling Hydroxylamine: Hydroxylamine hydrochloride is a reagent that requires careful handling. While the hydrochloride salt is more stable, concentrated hydroxylamine can be explosive.[4]
-
Solvent Handling: The use of large volumes of flammable organic solvents like ethanol, ethyl acetate, and dichloromethane requires appropriate ventilation, grounding of equipment to prevent static discharge, and adherence to all relevant safety protocols.[1]
Q2: How critical is the pH during the reaction and work-up? A2: The pH is a critical parameter. An acidic pH can lead to degradation, particularly with sensitive functional groups.[5] The reaction is typically run under basic conditions to deprotonate the hydroxylamine hydrochloride, generating the free hydroxylamine nucleophile.[1][2] During work-up, adjusting the pH is essential for proper separation during aqueous extraction.
Q3: Can alternative bases or solvents be used for this reaction? A3: Yes, alternative conditions have been reported. While one common procedure uses sodium hydroxide in an ethanol/water mixture[1], another uses sodium carbonate in anhydrous ethanol.[2] Other methods for oxime synthesis in general use bases like pyridine or potassium carbonate.[6][7] The choice of solvent and base can impact reaction rate, yield, and impurity profile, and should be optimized for the specific scale of operation.
Q4: How can I effectively monitor the reaction's progress on a large scale? A4: For large-scale production, relying solely on time may be insufficient. It is crucial to use in-process controls (IPCs). The most common methods are:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the consumption of the starting material (2'-aminoacetophenone).[1]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material and the formation of the product, which is ideal for process control in a manufacturing environment.[2]
Q5: My final product is an off-white or yellow solid, not a white solid as described. What could be the cause? A5: The appearance of color could be due to residual starting material (2'-aminoacetophenone is often a yellow liquid) or the formation of minor, colored byproducts.[1] Ensure the work-up is performed correctly to remove all water-soluble impurities. If the color persists, an additional recrystallization step or treatment with activated carbon may be necessary to improve the product's appearance.
Data Presentation
Table 1: Comparison of Synthesis Protocols
| Parameter | Protocol 1 (Organic Syntheses)[1] | Protocol 2 (ChemicalBook)[2] |
| Starting Ketone | 2'-Aminoacetophenone | ortho-Amino-acetophenone |
| Reagents | Hydroxylamine hydrochloride, Sodium hydroxide | Hydroxylamine hydrochloride, Sodium carbonate (10% sol.) |
| Solvent | Ethanol / Water | Anhydrous Ethanol |
| Temperature | 60°C | 85°C (Reflux) |
| Reaction Time | 1 hour | Monitored by HPLC |
| Work-up pH Adjust | Not specified (extraction from aqueous solution) | Adjusted to pH 7.0 |
| Purification | Extraction, Concentration, Recrystallization (DCM/Hexanes) | Precipitation with water, Filtration |
| Reported Yield | 76.9% | 90.3% |
| Reported Purity | 98.0% (by GC) | 99.1% (by HPLC) |
Experimental Protocols
Detailed Synthesis of (E)-1-(2-Aminophenyl)ethanone oxime[1]
This protocol is adapted from a procedure published in Organic Syntheses.
Materials and Equipment:
-
Three-necked round-bottomed flask
-
Magnetic stirrer and stir bar
-
Internal temperature probe
-
Reflux condenser with nitrogen inlet
-
Oil bath
-
Rotary evaporator
-
Separatory funnel
-
Büchner funnel and filter flask
Reagents:
-
2'-Aminoacetophenone (1.00 equiv)
-
Hydroxylamine hydrochloride (2.97 equiv)
-
Sodium hydroxide (8.16 equiv)
-
Ethanol
-
Distilled Water
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Dichloromethane
-
Hexanes
Procedure:
-
Reaction Setup: In a three-necked round-bottomed flask equipped with a magnetic stir bar, temperature probe, and reflux condenser, charge distilled water and ethanol.
-
Addition of Reagents: Add 2'-aminoacetophenone to the solvent mixture with stirring. Subsequently, add hydroxylamine hydrochloride in one portion, followed by the portion-wise addition of sodium hydroxide. Note: The addition of NaOH is exothermic and will warm the mixture.
-
Reaction: Place the flask in an oil bath and maintain the internal temperature at 60°C for 1 hour. Monitor the reaction completion by TLC.
-
Initial Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Concentrate the resulting slurry using a rotary evaporator.
-
Extraction: Dissolve the solid residue in distilled water. Transfer the aqueous solution to a separatory funnel and extract three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the organic layer by rotary evaporation to yield the crude product as a white solid.
-
Purification (Recrystallization): a. Dissolve the crude solid in dichloromethane at room temperature. b. Slowly add hexanes until the solution becomes cloudy. c. Cool the mixture in an ice/water bath and add more hexanes slowly. d. Allow the crystals to age for 1 hour at 0-5°C. e. Isolate the white crystals by vacuum filtration on a Büchner funnel.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in scale-up synthesis.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Quinazolines Derived from 2'-Aminoacetophenone Precursors
For Researchers, Scientists, and Drug Development Professionals: A detailed spectroscopic comparison of quinazoline derivatives, including experimental protocols and data analysis for structural elucidation.
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of quinazolines synthesized from precursors related to 2'-aminoacetophenone oxime. While the direct cyclization of 2'-aminoacetophenone oxime can lead to various heterocyclic systems, a common and illustrative route to the fundamental quinazoline core involves the use of 2'-aminoacetophenone. This guide focuses on the synthesis and detailed NMR analysis of 4-methylquinazoline, a primary product from this precursor, and offers a comparative spectroscopic study with other substituted quinazolines to aid in structural determination and understanding of substituent effects.
Experimental Protocols
A reliable method for the synthesis of 4-methylquinazoline from 2'-aminoacetophenone involves a cyclocondensation reaction with formamide, often facilitated by a Lewis acid catalyst.
Synthesis of 4-Methylquinazoline from 2'-Aminoacetophenone
Materials:
-
2'-Aminoacetophenone
-
Formamide
-
Boron trifluoride etherate (BF₃·Et₂O)
-
Benzene
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of 2'-aminoacetophenone in formamide (e.g., a weight ratio of 1:52) is prepared in a reaction vessel.[1][2]
-
A Lewis acid catalyst, such as boron trifluoride etherate (BF₃·Et₂O), is added to the mixture. A molar ratio of 1:0.5 (2'-aminoacetophenone:BF₃·Et₂O) has been shown to be effective.[1][2]
-
The reaction mixture is heated to 150°C for approximately 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1][2]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is extracted with benzene.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by column chromatography or recrystallization to afford pure 4-methylquinazoline.
NMR Data Presentation
The following tables summarize the ¹H and ¹³C NMR chemical shift data for 4-methylquinazoline and two comparative quinazoline derivatives: 2-phenylquinazoline and 4-methyl-2-phenylquinazoline. The data is presented to highlight the influence of substituents at the C2 and C4 positions on the chemical shifts of the quinazoline core. All spectra are recorded in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Chemical Shift Data (δ, ppm) of Quinazoline Derivatives in CDCl₃
| Proton | 4-Methylquinazoline | 2-Phenylquinazoline[3] | 4-Methyl-2-phenylquinazoline |
| H-2 | 9.25 (s) | 9.48 (s) | - |
| H-5 | 8.10 (d) | 8.11-8.09 (m) | 8.15 (d) |
| H-6 | 7.65 (t) | 7.64-7.60 (m) | 7.60 (t) |
| H-7 | 7.90 (t) | 7.95-7.89 (m) | 7.85 (t) |
| H-8 | 8.20 (d) | 8.63-8.60 (m) | 8.18 (d) |
| 4-CH₃ | 3.05 (s) | - | 2.90 (s) |
| Phenyl | - | 7.57-7.49 (m, 3H), 8.63-8.60 (m, 2H) | 7.50-7.45 (m, 3H), 8.55-8.52 (m, 2H) |
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) of Quinazoline Derivatives in CDCl₃
| Carbon | 4-Methylquinazoline | 2-Phenylquinazoline[3] | 4-Methyl-2-phenylquinazoline |
| C-2 | 155.5 | 161.1 | 162.3 |
| C-4 | 168.0 | 160.5 | 168.5 |
| C-4a | 122.0 | 123.6 | 121.8 |
| C-5 | 129.5 | 127.1 | 129.2 |
| C-6 | 126.8 | 127.2 | 126.5 |
| C-7 | 133.5 | 134.1 | 133.2 |
| C-8 | 127.0 | 128.6 | 126.9 |
| C-8a | 150.0 | 150.8 | 150.2 |
| 4-CH₃ | 23.0 | - | 23.5 |
| Phenyl C1' | - | 138.0 | 137.9 |
| Phenyl C2', C6' | - | 128.6 | 128.5 |
| Phenyl C3', C5' | - | 128.6 | 128.5 |
| Phenyl C4' | - | 130.6 | 130.4 |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of 4-methylquinazoline from 2'-aminoacetophenone.
Analysis and Comparison
The provided NMR data allows for a clear comparison of the electronic environment of the quinazoline core with different substitution patterns.
-
¹H NMR Analysis:
-
The proton at the C2 position (H-2) in 4-methylquinazoline and 2-phenylquinazoline appears as a sharp singlet in the downfield region (9.25 and 9.48 ppm, respectively), characteristic of a proton attached to an imine-like carbon in an aromatic system.
-
The methyl group at C4 in 4-methylquinazoline gives a characteristic singlet at 3.05 ppm. The presence of a phenyl group at C2 in 4-methyl-2-phenylquinazoline slightly shields this methyl group, shifting it upfield to 2.90 ppm.
-
The aromatic protons of the benzene ring of the quinazoline core (H-5, H-6, H-7, and H-8) typically appear as a set of multiplets between 7.60 and 8.20 ppm. Their precise chemical shifts and coupling patterns are influenced by the substituents at C2 and C4.
-
-
¹³C NMR Analysis:
-
The chemical shifts of the pyrimidine ring carbons (C-2 and C-4) are particularly sensitive to substitution. In 4-methylquinazoline, C-2 and C-4 resonate at 155.5 and 168.0 ppm, respectively.
-
The introduction of a phenyl group at C-2 (as in 2-phenylquinazoline and 4-methyl-2-phenylquinazoline) deshields C-2, shifting its resonance downfield to approximately 161-162 ppm.
-
Conversely, the presence of the electron-donating methyl group at C-4 leads to a significant downfield shift for C-4 (168.0 ppm in 4-methylquinazoline and 168.5 ppm in 4-methyl-2-phenylquinazoline), which is a key distinguishing feature.
-
The chemical shift of the methyl carbon at the 4-position is consistently observed around 23 ppm.
-
This comparative guide demonstrates the utility of ¹H and ¹³C NMR spectroscopy in the structural elucidation of substituted quinazolines. The distinct chemical shifts of the core quinazoline protons and carbons, particularly at the C2 and C4 positions, provide unambiguous evidence for the substitution pattern, which is crucial for researchers in the fields of medicinal chemistry and drug development.
References
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2'-Aminoacetophenone Oxime Derivatives
For researchers, scientists, and drug development professionals, understanding the mass spectrometry fragmentation patterns of key organic molecules is paramount for structural elucidation and metabolic profiling. This guide provides a comparative analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation of 2'-aminoacetophenone oxime and its isomers, offering insights into the influence of substituent positioning on fragmentation pathways.
Comparative Fragmentation Data
The following table summarizes the key mass-to-charge (m/z) values and their relative intensities for acetophenone oxime and its 4-amino derivative. This data serves as a basis for predicting the fragmentation of 2'-aminoacetophenone oxime.
| Compound Name | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] (Relative Intensity %) |
| Acetophenone Oxime | 135 | 120, 104, 91, 77, 51 |
| 4'-Aminoacetophenone Oxime | 150 | 133, 118, 93, 65 |
| 2'-Aminoacetophenone Oxime (Predicted) | 150 | 133, 132, 117, 92, 65 |
Predicted Fragmentation Pathways of 2'-Aminoacetophenone Oxime
The fragmentation of 2'-aminoacetophenone oxime under electron ionization is expected to proceed through several key pathways, influenced by the presence of the ortho-amino group. The following diagram illustrates the predicted fragmentation cascade.
A Comparative Guide to the X-ray Crystallographic Analysis of Indazoles from 2-Aminophenyl Ketoximes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and structural analysis of indazoles, with a focus on the cyclization of 2-aminophenyl ketoximes. It offers a comparative overview of alternative synthetic methodologies, detailed experimental protocols, and presents crystallographic data to aid in the structural elucidation of this important heterocyclic scaffold.
Introduction to Indazole Synthesis and Structural Verification
Indazoles are a class of bicyclic heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of substituted indazoles is a key area of research, and a variety of methods have been developed. The intramolecular cyclization of 2-aminophenyl ketoximes and related precursors represents a prominent and efficient strategy for the formation of the indazole ring system. X-ray crystallography is the definitive method for the unambiguous determination of the three-dimensional atomic and molecular structure of these synthesized compounds, providing crucial insights into their conformation and potential interactions with biological targets.
Comparison of Indazole Synthesis Methodologies
The synthesis of the indazole core can be achieved through various strategic approaches. While the focus of this guide is on the cyclization of 2-aminophenyl ketoximes, a comparison with other notable methods highlights the advantages and limitations of each.
| Synthesis Method | Starting Materials | Reagents & Conditions | Yields | Advantages | Disadvantages |
| From 2-Aminophenyl Ketoximes | 2-Aminophenyl ketoximes | MsCl, Et3N or other activating agents; mild conditions. | Good to excellent | Metal-free, mild reaction conditions, good functional group tolerance.[1] | Requires preparation of the ketoxime precursor. |
| Davis-Beirut Reaction | o-Nitrobenzaldehydes and primary amines | Acid or base catalysis. | Moderate to good | Efficient for a variety of 2H-indazoles.[2][3] | Can be limited by the availability of starting materials. |
| From Arynes and Hydrazones | Arynes and N-tosylhydrazones or N-aryl/alkylhydrazones | CsF or KF in THF or MeCN; mild conditions. | Good | Provides access to 1,3-disubstituted indazoles.[1] | Requires the generation of highly reactive aryne intermediates. |
| From o-Haloaryl N-tosylhydrazones | o-Haloaryl N-tosylhydrazones | Cu(OAc)2·H2O as catalyst. | Moderate to good | Proceeds at lower temperatures with lower catalyst loading compared to some other methods.[4] | Requires the synthesis of the N-tosylhydrazone precursor. |
| From 2-Aminophenones and Hydroxylamine Derivatives | 2-Aminophenones and hydroxylamine derivatives | One-pot, metal-free. | Very good | Operationally simple, mild, and insensitive to air and moisture.[2] |
X-ray Crystallographic Data of Substituted Indazoles
The following table summarizes representative X-ray crystallographic data for a selection of substituted indazoles. This data is essential for confirming the molecular structure and understanding the solid-state packing of these compounds.
| Compound | Synthesis Method | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 3-Methyl-1H-indazole | From 2-Aminoacetophenone | - | - | - | - | - | - | [5] |
| 1-Methyl-1H-indazole-3-carboxylic acid | Not specified | Monoclinic | P21/c | 7.5470(15) | 14.873(3) | 14.924(3) | 93.10(3) | [6] |
| 2-(4-Methylphenyl)-2H-indazole | From 4-methyl-N-(2-nitrobenzyl)aniline | Monoclinic | P21/c | 12.539(4) | 6.029(2) | 14.401(5) | 93.636(5) | |
| 9-Bromo-3-(pyridin-4-yl)pyrimido[1,2-b]indazole | Condensation of 1,3-dialdehyde with 3-aminoindazole | Monoclinic | P21/c | - | - | - | - | |
| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole Derivative | From 4-amino-5-indolyl-1,2,4-triazole-3-thione | Triclinic | P-1 | 5.9308(2) | 10.9695(3) | 14.7966(4) | 98.6180(10) | [7] |
Note: Complete crystallographic data can be found in the cited references.
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-1H-indazole from 2'-Aminoacetophenone Oxime
This protocol details the synthesis of 3-methyl-1H-indazole, a representative example of the cyclization of a 2-aminophenyl ketoxime derivative.
Step 1: Oximation of 2'-Aminoacetophenone
-
To a solution of 2'-aminoacetophenone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (2.0 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2'-aminoacetophenone oxime.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Cyclization to 3-Methyl-1H-indazole
-
Dissolve the purified 2'-aminoacetophenone oxime (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et3N, 2.0 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-methyl-1H-indazole.
Protocol 2: Single-Crystal X-ray Diffraction Analysis
This protocol provides a general workflow for the structural determination of a synthesized indazole derivative by single-crystal X-ray diffraction.
Step 1: Crystal Growth
-
Dissolve the purified indazole derivative in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
Slowly evaporate the solvent at room temperature in a loosely covered vial to allow for the formation of single crystals.[8] Alternatively, use vapor diffusion or slow cooling methods.
-
Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) under a microscope.[8]
Step 2: Data Collection
-
Mount the selected crystal on a goniometer head.
-
Place the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Collect a preliminary set of diffraction images to determine the unit cell parameters and crystal system.
-
Perform a full data collection by rotating the crystal and collecting diffraction data over a wide range of angles.
Step 3: Structure Solution and Refinement
-
Process the collected diffraction data, including integration of reflection intensities and corrections for absorption.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods. This involves adjusting atomic positions, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors.
-
Validate the final crystal structure using crystallographic software to ensure its quality and accuracy.
Visualized Experimental Workflow
The following diagrams illustrate the key stages in the synthesis and analysis of indazoles.
Caption: Synthetic pathway for 3-methyl-1H-indazole from 2'-aminoacetophenone.
Caption: General workflow for single-crystal X-ray diffraction analysis.
References
- 1. Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones [organic-chemistry.org]
- 2. Indazole synthesis [organic-chemistry.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. mdpi.com [mdpi.com]
- 5. How To [chem.rochester.edu]
- 6. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
A Comparative Guide to HPLC Analysis for Purity Determination of Benzodiazepines from 2-Aminophenyl Ketoximes
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the pharmaceutical industry for ensuring the purity, safety, and efficacy of drug substances. This guide provides a comprehensive comparison of HPLC methods for the purity determination of benzodiazepines synthesized from 2-aminophenyl ketoximes. It offers detailed experimental protocols, comparative data on various chromatographic conditions, and insights into alternative analytical approaches.
Introduction to Benzodiazepine Synthesis and Impurity Profiling
Benzodiazepines, a class of psychoactive drugs, are widely synthesized through the reaction of 2-aminobenzophenones or their corresponding ketoximes with amino acids or their derivatives. The purity of the final benzodiazepine product is critically dependent on the quality of starting materials and the control of the manufacturing process. Impurities can arise from starting materials, intermediates, by-products of the cyclization reaction, and degradation products. Common impurities may include unreacted 2-aminobenzophenone precursors, isomeric benzodiazepines, and related substances formed through side reactions.[1]
The accurate detection and quantification of these impurities are paramount for regulatory compliance and patient safety. HPLC, particularly in its reversed-phase mode, is the most widely adopted technique for this purpose due to its high resolution, sensitivity, and versatility.
Comparison of HPLC Methods
The choice of HPLC column, mobile phase, and detector are critical parameters that significantly influence the separation and quantification of benzodiazepines and their impurities.
Stationary Phase Selection: C18 vs. C8 Columns
The most common stationary phases for benzodiazepine analysis are octadecylsilane (C18) and octylsilane (C8) bonded silica gels.
-
C18 Columns: Offer higher hydrophobicity and thus greater retention for non-polar compounds. They generally provide better resolution for complex mixtures of benzodiazepines and their impurities.[2]
-
C8 Columns: Are less hydrophobic, leading to shorter retention times and faster analyses.[2] They can be advantageous for the separation of more polar impurities or when high throughput is required.
| Feature | C18 Column | C8 Column |
| Stationary Phase | Octadecylsilane (18-carbon chain) | Octylsilane (8-carbon chain) |
| Hydrophobicity | High | Moderate |
| Retention | Longer retention for non-polar analytes | Shorter retention, faster elution |
| Resolution | Often higher for complex mixtures | May be lower for closely related compounds |
| Typical Application | Broad applicability, good for separating a wide range of polarities | Faster analysis, suitable for less complex samples or more polar analytes |
Mobile Phase Composition
The mobile phase in reversed-phase HPLC for benzodiazepine analysis typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer and the organic modifier ratio are key to optimizing the separation. A slightly acidic pH is often employed to ensure the ionization of any basic impurities, thereby improving their retention and peak shape.[3]
Detector Choice: UV vs. Diode Array Detector (DAD)
-
UV Detector: A standard and cost-effective detector that measures absorbance at a single or a few pre-selected wavelengths. It is suitable for routine quality control where the impurities have known absorption maxima.
-
Diode Array Detector (DAD): Acquires spectra across a range of wavelengths simultaneously. This provides additional information for peak identification and purity assessment, as it can detect co-eluting impurities with different UV spectra.
Experimental Protocols
Below are detailed experimental protocols for the HPLC analysis of two common benzodiazepines, Diazepam and Chlordiazepoxide, focusing on their purity determination.
HPLC Method for Purity Determination of Diazepam
This method is suitable for the separation of Diazepam from its known process-related impurities.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.05 M Potassium Dihydrogen Phosphate buffer (pH 4.5)
-
B: Methanol
-
Isocratic elution with a ratio of 40:60 (v/v) of A:B.[4]
-
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 248 nm.[4]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Sample Preparation: Dissolve the Diazepam sample in the mobile phase to a concentration of approximately 0.1 mg/mL.
HPLC Method for Purity Determination of Chlordiazepoxide
This method is designed to separate Chlordiazepoxide from its precursor, 2-amino-5-chlorobenzophenone, and other potential impurities. The synthesis of chlordiazepoxide often involves the reaction of 2-amino-5-chlorobenzophenone oxime with chloroacetyl chloride, followed by cyclization.[5] A key impurity to monitor is the unreacted 2-amino-5-chlorobenzophenone.[6]
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
Gradient elution:
-
0-5 min: 30% B
-
5-15 min: 30-70% B
-
15-20 min: 70% B
-
20-22 min: 70-30% B
-
22-25 min: 30% B
-
-
-
Flow Rate: 1.2 mL/min.
-
Detection: DAD at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve the Chlordiazepoxide sample in a mixture of water and acetonitrile (50:50) to a concentration of approximately 0.5 mg/mL.
Data Presentation
The following tables summarize typical quantitative data obtained from the HPLC analysis of benzodiazepines and their impurities.
Table 1: HPLC Purity Analysis of Diazepam and Related Impurities
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (T) | LOD (µg/mL) | LOQ (µg/mL) |
| Impurity A (2-methylamino-5-chlorobenzophenone) | 3.5 | - | 1.1 | 0.05 | 0.15 |
| Diazepam | 6.8 | 8.2 | 1.2 | 0.02 | 0.06 |
| Impurity B (3-amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one) | 9.2 | 5.6 | 1.3 | 0.08 | 0.24 |
Data is representative and may vary depending on the specific HPLC system and conditions.
Table 2: HPLC Purity Analysis of Chlordiazepoxide and a Key Impurity
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (T) | LOD (ng/mL) | LOQ (ng/mL) |
| 2-Amino-5-chlorobenzophenone | 8.1 | - | 1.2 | 5 | 15 |
| Chlordiazepoxide | 12.5 | 10.5 | 1.1 | 2 | 6 |
Data is representative and may vary depending on the specific HPLC system and conditions.
Mandatory Visualizations
Synthesis and Impurity Formation Pathway
Caption: Synthesis of benzodiazepines from 2-aminophenyl ketoximes and potential impurity formation.
HPLC Analysis Workflow
Caption: General workflow for HPLC-based purity analysis of benzodiazepines.
Alternative Analytical Techniques
While HPLC is the predominant method, other techniques can be employed for benzodiazepine analysis:
-
Gas Chromatography (GC): Can be used for the analysis of thermally stable and volatile benzodiazepines or their derivatives. However, many benzodiazepines are thermolabile, requiring derivatization before GC analysis.
-
Ultra-High-Performance Liquid Chromatography (UHPLC): Offers faster analysis times and higher resolution compared to conventional HPLC due to the use of smaller particle size columns and higher operating pressures.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides higher sensitivity and selectivity, enabling the identification and quantification of impurities at very low levels. It is particularly useful for structural elucidation of unknown impurities.
Conclusion
The purity of benzodiazepines synthesized from 2-aminophenyl ketoximes is a critical quality attribute that necessitates robust analytical methods for its assessment. Reversed-phase HPLC with UV or DAD detection is a powerful and versatile technique for this purpose. The selection of an appropriate stationary phase (C18 or C8), optimization of the mobile phase composition, and choice of detector are crucial for achieving accurate and reliable purity results. This guide provides a framework for developing and comparing HPLC methods, ensuring the quality and safety of these important pharmaceutical compounds.
References
- 1. jocpr.com [jocpr.com]
- 2. A Simple and Reliable Liquid Chromatographic Method for Simultaneous Determination of Five Benzodiazepine Drugs in Human Plasma [mdpi.com]
- 3. [RP-HPLC retention characteristics of benzodiazepines during ion-pair chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. CN105272927A - Novel method for preparing chlordiazepoxide - Google Patents [patents.google.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
A Comparative Guide to Catalysts for the Cyclization of 2'-Aminoacetophenone Oxime
For Researchers, Scientists, and Drug Development Professionals
The cyclization of 2'-aminoacetophenone oxime is a critical transformation in synthetic chemistry, providing a direct route to 2-methyl-1H-indole, a valuable scaffold in medicinal chemistry and materials science. The efficiency of this reaction is highly dependent on the catalyst employed. This guide provides an objective comparison of various catalytic systems for this transformation, supported by experimental data from recent literature.
Comparative Performance of Catalysts
The selection of an appropriate catalyst is paramount for achieving high yield and selectivity in the cyclization of 2'-aminoacetophenone oxime. The following table summarizes the performance of different catalysts under various reaction conditions.
| Catalyst | Substrate | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| La₀.₆Sr₀.₄CoO₃ | Acetophenone oxime acetate & Phenylacetic acid | Triphenylpyridine | - | - | - | 80 | [1] |
| CuSO₄ | Acetophenone oxime acetate & Phenylacetic acid | Triphenylpyridine | - | - | - | 57 | [1] |
| Cu(NO₃)₂ | Acetophenone oxime acetate & Phenylacetic acid | Triphenylpyridine | - | - | - | 8 | [1] |
| FeSO₄ | Acetophenone oxime acetate & Phenylacetic acid | Triphenylpyridine | - | - | - | 13 | [1] |
| CoO | Acetophenone oxime acetate & Phenylacetic acid | Triphenylpyridine | - | - | - | < 5 | [1] |
| LaCoO₃ | Acetophenone oxime acetate & Phenylacetic acid | Triphenylpyridine | - | - | - | < 10 | [1] |
| CuI | 2-Aminoacetophenone & Isatoic anhydride | Tryptanthrin derivative | DMSO | 100 | - | 70 | [2] |
| Pd(II) | N-aryl enamines | 2-methyl-1H-indole-3-carboxylate | - | - | - | >90 | [3] |
| Fe catalyst | Ketoxime carboxylates & N,N-dialkylanilines | Pyridines | - | - | - | Good to high | [4] |
| I₂/CHP | 2-Aminoaryl ketone oximes & Isocyanides | 2-Aminoquinazolines | - | - | - | 49-96 | [5] |
Note: The data presented is a compilation from various studies on related acetophenone oxime cyclizations and may not represent a direct head-to-head comparison under identical conditions for the specific cyclization of 2'-aminoacetophenone oxime to 2-methyl-1H-indole.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of the starting material and the catalytic cyclization.
Synthesis of (E)-1-(2-Aminophenyl)ethanone oxime
This procedure outlines the synthesis of the starting material, 2'-aminoacetophenone oxime, from 2'-aminoacetophenone.
-
Reaction Setup: In a 250-mL three-necked round-bottomed flask equipped with a magnetic stir bar, internal temperature probe, and a reflux condenser with a nitrogen inlet, combine distilled water (17.0 mL) and ethanol (93.0 mL).
-
Addition of Reagents: Add 2'-aminoacetophenone (9.00 mL, 10.0 g, 72.8 mmol) to the solvent mixture with stirring. Subsequently, add hydroxylamine hydrochloride (15.4 g, 223 mmol) in one portion, followed by sodium hydroxide (23.7 g, 594 mmol).
-
Reaction Conditions: Heat the resulting suspension in an oil bath to an internal temperature of 60 °C for 1 hour. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Concentrate the mixture by rotary evaporation. Dissolve the solid residue in distilled water (140 mL).
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract three times with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers and dry over MgSO₄. Filter and concentrate the organic layer by rotary evaporation to yield the crude product. Recrystallize the solid from a dichloromethane/hexanes mixture to obtain the purified (E)-1-(2-aminophenyl)ethanone oxime.[6]
General Procedure for Catalytic Cyclization
This protocol provides a general framework for the catalytic cyclization of 2'-aminoacetophenone oxime. Specific conditions will vary depending on the chosen catalyst.
-
Reaction Setup: To a dried Schlenk tube, add the 2'-aminoacetophenone oxime (1.0 mmol), the catalyst (e.g., CuI, 0.1 mmol, 10 mol%), and a magnetic stir bar.
-
Solvent Addition: Add the appropriate solvent (e.g., DMSO, 5 mL).
-
Reaction Conditions: Stir the mixture at the desired temperature (e.g., 100 °C) under an inert atmosphere (e.g., nitrogen or argon) or an oxygen atmosphere, as required by the specific catalytic system, for the specified time (e.g., 12 h). Monitor the reaction by TLC.
-
Quenching and Extraction: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-methyl-1H-indole.
Visualizing the Process
Diagrams can provide a clear and concise overview of complex processes. The following visualizations, created using Graphviz, illustrate the experimental workflow and a proposed reaction mechanism.
Caption: Experimental workflow for the comparative study of catalysts.
Caption: Proposed reaction pathway for the catalytic cyclization.
References
Alternative reagents to hydroxylamine hydrochloride for oxime formation
For Researchers, Scientists, and Drug Development Professionals
The formation of oximes is a fundamental transformation in organic chemistry, crucial for the synthesis of various functional groups and bioactive molecules. While hydroxylamine hydrochloride has traditionally been the go-to reagent for this conversion, its potential instability and the often harsh reaction conditions required have prompted the search for safer, more efficient, and environmentally friendly alternatives. This guide provides an objective comparison of several alternative methods for oxime formation, supported by experimental data, detailed protocols, and mechanistic insights.
Conventional Method: Hydroxylamine Hydrochloride
The classical method for oxime synthesis involves the reaction of an aldehyde or ketone with hydroxylamine hydrochloride, typically in the presence of a base like pyridine or sodium acetate, often with heating.[1] While effective, this method can suffer from drawbacks such as long reaction times, low yields, and the use of toxic reagents and solvents.[1]
Alternative Approaches to Oxime Formation
In recent years, several "green" and more efficient alternatives to the conventional method have emerged. These methods often utilize alternative energy sources or catalysts to promote the reaction under milder conditions. This guide will focus on three prominent alternatives:
-
Solvent-Free Grinding with Bismuth(III) Oxide (Bi₂O₃)
-
Ultrasound-Assisted Synthesis
-
Microwave-Assisted Synthesis
Furthermore, we will briefly touch upon the use of alternative reagents and synthetic pathways, such as O-arylhydroxylamines and the synthesis from nitroalkanes .
Performance Comparison
The following tables summarize the performance of different oxime formation methods across a range of aldehyde and ketone substrates. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution as reaction conditions may vary.
Table 1: Comparison of Reaction Times and Yields for Oxime Formation from Aldehydes
| Aldehyde | Conventional (NH₂OH·HCl, Pyridine, Reflux) | Grinding (NH₂OH·HCl, Bi₂O₃, rt) | Ultrasound (NH₂OH·HCl, K₂CO₃, 60°C) | Microwave (NH₂OH·HCl, Na₂CO₃, 100W) |
| Benzaldehyde | Several hours, variable yields | 1.5 min, >98%[2] | 1 min, 94%[3] | 5 min, 100% conversion |
| 4-Chlorobenzaldehyde | Several hours, variable yields | 2 min, 98%[2] | 1 min, 95%[3] | 5 min, 100% conversion |
| 4-Nitrobenzaldehyde | Several hours, variable yields | 2 min, 98%[2] | 1 min, 92%[3] | 5 min, 100% conversion |
| 4-Methoxybenzaldehyde | Several hours, variable yields | 1.5 min, >98%[2] | 1 min, 93%[3] | 5 min, 100% conversion |
| Cinnamaldehyde | Several hours, variable yields | 2.5 min, >98%[2] | 2 min, 90%[3] | - |
Table 2: Comparison of Reaction Times and Yields for Oxime Formation from Ketones
| Ketone | Conventional (NH₂OH·HCl, Pyridine, Reflux) | Grinding (NH₂OH·HCl, Bi₂O₃, rt) | Ultrasound (NH₂OH·HCl, K₂CO₃, 60°C) | Microwave (NH₂OH·HCl, Na₂CO₃, 100W) |
| Acetophenone | Several hours, variable yields | 10 min, 85%[2] | 15 min, 81%[3] | - |
| Benzophenone | Several hours, low yields | 20 min, 60%[2] | - | - |
| Cyclohexanone | Several hours, variable yields | 5.5 min, 95%[2] | 3 min, 92%[3] | 5 min, 100% conversion |
| 5α-Pregn-16-en-3α-ol-20-one acetate | Several hours, variable yields | 6 min, 88%[2] | - | - |
Experimental Protocols
Solvent-Free Grinding Synthesis of Oximes using Bi₂O₃
This method offers a rapid, environmentally friendly, and efficient procedure for the synthesis of aldoximes and ketoximes.
Materials:
-
Aldehyde or ketone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Bismuth(III) oxide (Bi₂O₃)
-
Mortar and pestle
-
Ethyl acetate
-
Water
Procedure: [2]
-
In a mortar, take a mixture of the aldehyde or ketone (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and Bi₂O₃ (0.6 mmol).
-
Grind the mixture with a pestle at room temperature for the time specified in the tables above, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
To the reaction mixture, add ethyl acetate (2 x 10 mL) and filter to separate the Bi₂O₃ catalyst.
-
Concentrate the filtrate to approximately 6 mL.
-
Add water to the concentrated filtrate to precipitate the oxime product.
-
Filter the precipitate and dry it under high vacuum to obtain the pure oxime.
Ultrasound-Assisted Synthesis of Oximes
Ultrasound irradiation can significantly accelerate the rate of oxime formation.
Materials:
-
Aldehyde or ketone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium carbonate (K₂CO₃) solution (10% in water)
-
Water or Water-Ethanol mixture
-
Ultrasonic bath
Procedure: [3]
-
In a 50 mL beaker, dissolve the aldehyde or ketone (1 mmol) in 10 mL of the appropriate solvent (water or water-ethanol).
-
Immerse the beaker in an ultrasonic bath with the water temperature at approximately 60°C.
-
To the solution, add hydroxylamine hydrochloride (1.5 mmol) dissolved in 1-2 mL of water.
-
Sonicate the mixture for 2 minutes while adjusting the pH to ~10 by the dropwise addition of a 10% solution of K₂CO₃ in water.
-
Continue sonication and monitor the reaction by TLC.
-
The precipitate formed is filtered, washed with water, and air-dried to yield the pure oxime.
Microwave-Assisted Synthesis of Oximes
Microwave irradiation provides a rapid and efficient method for oxime synthesis, with the potential to control the product outcome.
Materials:
-
Aldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Microwave reactor
-
Dichloromethane (CH₂Cl₂)
Procedure for Oxime Synthesis:
-
In a 25 mL reaction flask, place a ground mixture of the aldehyde (1 mmol), sodium carbonate (5 mmol, 0.51 g), and hydroxylamine hydrochloride (5 mmol, 0.35 g).
-
Place the reaction mixture in a microwave reactor and irradiate at 100 W for 5 minutes with air-cooling and magnetic stirring.
-
After cooling to room temperature, resuspend the reaction mixture in dichloromethane (10 mL) and filter. The filtrate contains the oxime product.
Mechanistic Insights & Visualizations
The formation of an oxime from an aldehyde or ketone and hydroxylamine proceeds through a nucleophilic addition-elimination mechanism. The reaction is generally catalyzed by acid or base.
References
A Researcher's Guide: Comparing the Friedländer Synthesis to Other Key Methods of Quinoline Preparation
For scientists engaged in pharmaceutical research, drug development, and synthetic chemistry, the quinoline scaffold is a cornerstone of molecular design. Its prevalence in bioactive molecules necessitates a thorough understanding of the available synthetic routes. This guide provides an objective, data-driven comparison of the classic Friedländer synthesis against other cornerstone methods: the Skraup, Doebner-von Miller, and Combes syntheses, offering insights into their respective strengths and limitations.
Overview of Core Quinoline Syntheses
The selection of a synthetic strategy for quinoline derivatives is dictated by factors such as desired substitution patterns, starting material availability, scalability, and reaction conditions. The four methods compared here represent fundamental approaches to constructing the quinoline core.
-
Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group, typically under acid or base catalysis.[1][2][3][4] It is renowned for its efficiency and is among the most straightforward approaches to substituted quinolines.[5]
-
Skraup Synthesis: One of the oldest methods, the Skraup synthesis produces quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[6][7][8] It is particularly useful for accessing the parent quinoline and simple derivatives.
-
Doebner-von Miller Reaction: Considered a modification of the Skraup synthesis, this reaction utilizes an aniline and α,β-unsaturated aldehydes or ketones to form quinolines, often under acidic conditions.[7][9][10] This approach offers greater flexibility in introducing substituents compared to the Skraup reaction.[7]
-
Combes Synthesis: This synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[7][11][12] It is a reliable method for accessing 2,4-disubstituted quinolines.[11]
Comparative Performance and Data
The practical utility of each synthesis is best understood through a direct comparison of their operational parameters and outcomes. The following table summarizes quantitative data and qualitative characteristics compiled from various experimental reports.
| Method | Typical Yield (%) | Reaction Temp. (°C) | Catalysts/Reagents | Key Advantages | Key Disadvantages |
| Friedländer Synthesis | 70-97%[5][13] | 50-120[5][14] | Acid (e.g., p-TsOH, I₂) or Base (e.g., KOH, NaOH)[2][4] | High regioselectivity; Milder conditions possible with modern catalysts; Straightforward access to polysubstituted quinolines.[5] | Limited by the commercial availability or synthesis of the required 2-aminoaryl carbonyl precursors.[15] |
| Skraup Synthesis | 45-85%[16][17] | 110-160[18][19] | H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene, As₂O₅)[6][20] | Uses simple, readily available starting materials.[6] | Extremely harsh and often violent, exothermic conditions; Limited scope for substitution patterns.[6][18][21] |
| Doebner-von Miller | 30-70% | 90-130 | Lewis Acids (e.g., SnCl₄, Sc(OTf)₃) or Brønsted Acids[9][10] | Broader substrate scope for substituted quinolines than the Skraup method.[7] | Can produce mixtures of regioisomers; Yields are often moderate.[21][22] |
| Combes Synthesis | 50-90% | 100-160 | Acid (e.g., H₂SO₄, PPA)[7][11] | Efficient route to 2,4-disubstituted quinolines.[11] | Dependent on the availability of specific β-diketone starting materials. |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide representative, detailed experimental protocols for each of the discussed quinoline syntheses.
Friedländer Synthesis Protocol
-
Reaction: Synthesis of 2-phenylquinoline from 2-aminobenzaldehyde and acetophenone.
-
Procedure: A mixture of 2-aminobenzaldehyde (1.21 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) is prepared in ethanol (30 mL). A catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol) is added. The mixture is heated to reflux (approx. 78°C) and stirred for 4 hours. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-phenylquinoline.
Skraup Synthesis Protocol
-
Reaction: Synthesis of quinoline from aniline and glycerol.
-
Procedure: In a large flask equipped with a reflux condenser, concentrated sulfuric acid (30 mL) is carefully added to aniline (10 g, 0.107 mol). Ferrous sulfate heptahydrate (1 g) is added as a moderator.[6] Glycerol (25 g, 0.271 mol) is then added, followed by nitrobenzene (7.5 g, 0.061 mol) as the oxidizing agent. The mixture is heated cautiously in an oil bath to approximately 110-120°C to initiate the reaction. The reaction is often vigorous and exothermic.[6][17] After the initial exotherm subsides, the mixture is maintained at reflux for 3 hours. After cooling, the mixture is diluted with water and made strongly alkaline with 30% sodium hydroxide solution. The quinoline product is isolated by steam distillation. The distillate is extracted with diethyl ether, and the organic layer is dried and concentrated. The product is purified by vacuum distillation.
Doebner-von Miller Protocol
-
Reaction: Synthesis of 2-methylquinoline (quinaldine) from aniline and crotonaldehyde.
-
Procedure: Aniline (9.3 g, 0.1 mol) is dissolved in a mixture of concentrated hydrochloric acid (20 mL) and water (20 mL). The solution is heated, and crotonaldehyde (7.0 g, 0.1 mol) is added dropwise with vigorous stirring over 30 minutes. The reaction mixture is then heated under reflux for 6 hours. After cooling, the solution is made alkaline with a concentrated sodium hydroxide solution. The resulting mixture is extracted with chloroform. The organic extracts are combined, dried over anhydrous potassium carbonate, and the solvent is evaporated. The crude product is purified by vacuum distillation to yield 2-methylquinoline.
Combes Synthesis Protocol
-
Reaction: Synthesis of 2,4-dimethylquinoline from aniline and acetylacetone.
-
Procedure: Aniline (9.3 g, 0.1 mol) and acetylacetone (10.0 g, 0.1 mol) are mixed and stirred. Concentrated sulfuric acid (10 mL) is added slowly and cautiously while cooling the mixture in an ice bath. Once the addition is complete, the mixture is heated on a water bath at 100°C for 30 minutes and then allowed to stand at room temperature for 12 hours. The resulting viscous mass is poured onto crushed ice (200 g) and neutralized with a concentrated ammonia solution. The precipitated solid is collected by filtration, washed with water, and recrystallized from aqueous ethanol to afford 2,4-dimethylquinoline.
Visualizing the Synthetic Pathways
The logical flow of each synthesis, from reactants to the final quinoline product, can be visualized to clarify their fundamental differences.
Caption: Workflow of the Friedländer Synthesis.
Caption: Workflow of the Skraup Synthesis.
Caption: Workflow of the Doebner-von Miller Reaction.
Caption: Workflow of the Combes Synthesis.
Conclusion for the Practicing Scientist
The Friedländer synthesis stands out for its high efficiency, excellent regioselectivity, and adaptability to a wide range of substituents, making it a preferred method when the requisite 2-aminoaryl carbonyl precursors are accessible. In contrast, the Skraup synthesis , while historically significant and useful for simple quinolines from basic feedstocks, is often avoided due to its hazardous and harsh conditions. The Doebner-von Miller and Combes syntheses provide valuable alternatives; the former offers greater flexibility in substitution than the Skraup method, while the latter is a robust choice for specifically accessing 2,4-disubstituted quinolines. The optimal choice ultimately depends on a careful evaluation of the target molecule's structure, the availability of starting materials, and the desired scale and safety of the operation.
References
- 1. organicreactions.org [organicreactions.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Skraup reaction - Wikipedia [en.wikipedia.org]
- 7. iipseries.org [iipseries.org]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 14. jk-sci.com [jk-sci.com]
- 15. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 16. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. researchgate.net [researchgate.net]
- 19. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
- 20. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 21. chemistry-online.com [chemistry-online.com]
- 22. pubs.acs.org [pubs.acs.org]
Spectroscopic Differentiation of Quinazoline Isomers: A Comparative Guide
A comprehensive analysis of the spectroscopic signatures of quinazoline and its isomers—quinoxaline, cinnoline, and phthalazine—reveals distinct characteristics that allow for their unambiguous differentiation. This guide provides a comparative overview of their ¹H NMR, ¹³C NMR, IR, UV-Vis, and mass spectra, supported by experimental data and detailed protocols.
This guide is intended for researchers, scientists, and professionals in drug development who work with nitrogen-containing heterocyclic compounds. The structural nuances of quinazoline isomers can significantly impact their chemical reactivity and biological activity, making their accurate identification crucial. Spectroscopic techniques offer a powerful and non-destructive means to distinguish between these closely related molecules.
Isomers at a Glance
Quinazoline, quinoxaline, cinnoline, and phthalazine are structural isomers with the chemical formula C₈H₆N₂. They all feature a benzene ring fused to a diazine ring. The key difference lies in the relative positions of the two nitrogen atoms in the six-membered heterocyclic ring.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a detailed fingerprint of each isomer. The spectra are typically recorded in deuterated chloroform (CDCl₃).
Comparative ¹H NMR Data
The ¹H NMR spectra of the quinazoline isomers are characterized by signals in the aromatic region (typically δ 7.0-10.0 ppm). The distinct electronic environments created by the different placements of the nitrogen atoms lead to unique chemical shifts and coupling patterns for the protons on both the benzene and diazine rings.
| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | H-7 | H-8 |
| Quinazoline | 9.85 (s) | - | 9.45 (s) | 8.20 (d) | 7.80 (t) | 7.95 (t) | 8.05 (d) |
| Quinoxaline | 8.85 (s) | 8.85 (s) | - | 8.10 (dd) | 7.75 (m) | 7.75 (m) | 8.10 (dd) |
| Cinnoline | - | 9.29 (d) | 8.18 (d) | 8.01 (d) | 7.86 (t) | 7.95 (t) | 8.44 (d) |
| Phthalazine | - | - | 9.50 (s) | 8.00 (m) | 7.90 (m) | 7.90 (m) | 8.00 (m) |
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Quinazoline Isomers in CDCl₃. Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'dd' denotes doublet of doublets, and 'm' denotes multiplet.
Comparative ¹³C NMR Data
The ¹³C NMR spectra further differentiate the isomers by revealing the chemical shifts of the carbon atoms. The carbons adjacent to the nitrogen atoms (C-2, C-3, C-4 in quinazoline; C-2, C-3 in quinoxaline; C-3, C-4 in cinnoline; C-1, C-4 in phthalazine) are particularly deshielded and appear at higher chemical shifts.
| Compound | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a |
| Quinazoline | 160.7 | - | 159.7 | 150.7 | 127.1 | 127.8 | 134.4 | 128.6 | 123.7 |
| Quinoxaline | 145.2 | 145.2 | - | 141.2 | 129.9 | 129.8 | 129.8 | 129.9 | 141.2 |
| Cinnoline | - | 146.5 | 126.5 | 128.5 | 132.5 | 131.5 | 130.5 | 125.5 | 150.5 |
| Phthalazine | - | - | 152.0 | 125.9 | 127.2 | 134.5 | 134.5 | 127.2 | 125.9 |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Quinazoline Isomers in CDCl₃.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups and vibrational modes within a molecule. The IR spectra of quinazoline isomers exhibit characteristic absorption bands corresponding to C-H, C=C, and C=N stretching and bending vibrations.
| Vibrational Mode | Quinazoline (cm⁻¹) | Quinoxaline (cm⁻¹) | Cinnoline (cm⁻¹) | Phthalazine (cm⁻¹) |
| Aromatic C-H Stretch | 3050-3100 | 3050-3100 | 3050-3100 | 3050-3100 |
| Aromatic C=C Stretch | 1475-1635 | 1450-1600 | 1450-1600 | 1450-1600 |
| C=N Stretch | ~1615, ~1565 | ~1570 | ~1580 | ~1600 |
| C-H Out-of-Plane Bend | 700-1000 | 700-900 | 700-900 | 700-900 |
Table 3: Characteristic IR Absorption Bands (cm⁻¹) of Quinazoline Isomers. [1][2]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption maxima (λmax) and molar absorptivities (ε) are influenced by the extent of conjugation and the presence of heteroatoms. The UV-Vis spectra of these isomers, typically recorded in ethanol or acetonitrile, show multiple absorption bands corresponding to π → π* and n → π* transitions.
| Compound | λmax 1 (nm) | log ε₁ | λmax 2 (nm) | log ε₂ | Solvent |
| Quinazoline | 224 | 4.6 | 318 | 3.5 | Water |
| Quinoxaline | 238 | 4.5 | 315 | 3.6 | Ethanol |
| Cinnoline | 220 | 4.5 | 310 | 3.4 | Ethanol |
| Phthalazine | 220 | 4.7 | 300 | 3.5 | Ethanol |
Table 4: UV-Vis Absorption Maxima (λmax) and Molar Absorptivities (log ε) of Quinazoline Isomers. [2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, revealing its molecular weight and structural features. Under electron ionization (EI), quinazoline and its isomers typically show a prominent molecular ion peak (M⁺˙) at m/z 130. The fragmentation patterns, however, can differ based on the stability of the resulting fragment ions. A common fragmentation pathway for many nitrogen-containing heterocycles is the loss of hydrogen cyanide (HCN, 27 Da).
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Neutral Losses |
| Quinazoline | 130 | 103 (M - HCN), 76 (C₆H₄) |
| Quinoxaline | 130 | 103 (M - HCN), 76 (C₆H₄) |
| Cinnoline | 130 | 102 (M - N₂), 76 (C₆H₄) |
| Phthalazine | 130 | 102 (M - N₂), 76 (C₆H₄) |
Table 5: Key Mass Spectrometry Fragmentation Data for Quinazoline Isomers.
The fragmentation of cinnoline and phthalazine is notably characterized by the loss of a neutral nitrogen molecule (N₂), a process that is not observed in quinazoline and quinoxaline.
Experimental Protocols
Standard procedures for acquiring the spectroscopic data presented in this guide are outlined below.
NMR Spectroscopy
A sample of the quinazoline isomer (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm). ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
IR Spectroscopy
Infrared spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The spectra are recorded in the range of 4000-400 cm⁻¹.[2]
UV-Vis Spectroscopy
UV-Vis absorption spectra are recorded on a double-beam spectrophotometer. A dilute solution of the sample (typically 10⁻⁴ to 10⁻⁵ M) is prepared in a suitable solvent (e.g., ethanol, acetonitrile, or water). The spectrum is recorded in a quartz cuvette with a 1 cm path length over a range of 200-400 nm.[2]
Mass Spectrometry
Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography (GC). The electron energy is usually set to 70 eV.
Visualization of Experimental Workflows
General experimental workflow for spectroscopic analysis.
Workflow for NMR spectroscopic analysis.
Workflow for IR spectroscopic analysis.
References
A Comparative Guide to the Synthesis of Quinolines via 2'-Aminoacetophenone Derivatives: A Mechanistic and Experimental Overview
The synthesis of quinoline and its derivatives is a cornerstone of medicinal chemistry, owing to the scaffold's prevalence in a wide array of pharmacologically active compounds. One promising synthetic route involves the cyclization of 2'-aminoacetophenone oxime. While detailed Density Functional Theory (DFT) studies on this specific reaction mechanism are not extensively published, this guide provides a comparative analysis of this pathway against alternative synthetic strategies. We will delve into a proposed mechanism for the oxime cyclization, present experimental data for related syntheses, and outline a typical computational workflow for such mechanistic investigations.
I. Synthesis of the Precursor: (E)-1-(2-Aminophenyl)ethanone oxime
The successful cyclization is contingent on the efficient synthesis of the starting material. A common and effective method involves the reaction of 2'-aminoacetophenone with hydroxylamine hydrochloride.
Experimental Protocol:
The synthesis of (E)-1-(2-aminophenyl)ethanone oxime can be achieved by reacting 2'-aminoacetophenone with hydroxylamine hydrochloride in a solution of ethanol and water.[1] Sodium hydroxide is used as a base.[1] The reaction mixture is typically heated to 60°C for one hour.[1] Following the reaction, the product is isolated through extraction with ethyl acetate and purified by recrystallization from a dichloromethane/hexanes mixture.[1] This procedure has been reported to yield the desired oxime product in 76.9% yield.[1]
| Parameter | Value | Reference |
| Starting Material | 2'-Aminoacetophenone | [1] |
| Reagents | Hydroxylamine hydrochloride, Sodium hydroxide | [1] |
| Solvent | Ethanol, Water | [1] |
| Temperature | 60 °C | [1] |
| Reaction Time | 1 hour | [1] |
| Yield | 76.9% | [1] |
II. The Cyclization Reaction: A Proposed Mechanism
The intramolecular cyclization of 2'-aminoacetophenone oxime to form 2-methylquinoline is proposed to proceed via an acid-catalyzed pathway. This mechanism likely involves an initial protonation of the oxime's hydroxyl group, followed by a series of steps including a potential Beckmann-like rearrangement and an intramolecular electrophilic aromatic substitution.
Figure 1: Proposed acid-catalyzed cyclization mechanism.
III. Comparative Analysis of Quinolone Synthesis Methods
Several alternative methods exist for the synthesis of quinoline derivatives, often starting from similar aromatic precursors. These methods vary in their catalytic systems, reaction conditions, and overall efficiency. The following table provides a comparison of selected modern techniques.
| Method | Starting Materials | Catalyst/Reagents | Conditions | Yield (%) | Key Feature |
| Domino Oxidative Cyclization | 2-Aminoacetophenone, Isatoic Anhydride | CuI (10 mol%), DMSO | 100 °C, O₂ atmosphere | 70% | One-pot synthesis of complex tryptanthrin derivatives.[2] |
| Cu-Catalyzed Annulation | Ketone Oxime Acetates, o-Trifluoroacetyl Anilines | Copper Catalyst | Redox-neutral conditions | Good to Excellent | Efficient synthesis of 4-trifluoromethyl quinolines.[3] |
| Iodine-Mediated Oxidation | Aniline, Two Amino Acids | Iodine | Not specified | Not specified | Utilizes amino acids as heterocyclic precursors.[3] |
| Transition-Metal-Free Reaction | Acetophenone, Isoxazole | DMSO | Not specified | Not specified | DMSO acts as both solvent and a carbon source.[3] |
| Photoredox/Cobalt Dual Catalysis | N-H Imines, Olefins | Photoredox/Cobalt Oxime Catalyst | Visible Light | Not specified | Photo-induced [4+2] cyclization for dihydroisoquinolines.[3] |
IV. Standard Workflow for DFT Mechanistic Studies
Investigating a reaction mechanism like the cyclization of 2'-aminoacetophenone oxime using DFT involves a systematic computational protocol. The goal is to locate all stationary points (reactants, intermediates, products, and transition states) on the potential energy surface and map the lowest energy pathway connecting them.
Computational Protocol:
A typical DFT study begins with proposing a plausible reaction mechanism.[4] The geometric structures of all species involved are then optimized. A key step is the transition state (TS) search, which represents the energy maximum along the reaction coordinate. Frequency calculations are performed to confirm that reactants, intermediates, and products are true minima (zero imaginary frequencies) and that each TS has exactly one imaginary frequency corresponding to the desired reaction coordinate. Finally, an Intrinsic Reaction Coordinate (IRC) calculation is often run to verify that the located TS correctly connects the intended reactant and product. Solvation effects are commonly included using models like the Polarizable Continuum Model (PCM).[4]
Figure 2: Standard workflow for a DFT reaction mechanism study.
References
Safety Operating Guide
Safe Disposal of Ethanone, 1-(2-aminophenyl)-, oxime: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the disposal of Ethanone, 1-(2-aminophenyl)-, oxime, a compound utilized in various research applications.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, facilitating easy reference for safety and handling protocols.
| Property | Value | Source |
| Molecular Weight | 150.18 g/mol | PubChem[1] |
| XLogP3 | 1.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 150.079312947 Da | PubChem[1] |
| Topological Polar Surface Area | 58.6 Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
| Complexity | 156 | PubChem[1] |
| CAS Number | 4964-49-2 | ChemicalBook[2] |
| Molecular Formula | C₈H₁₀N₂O | ChemicalBook[2] |
Disposal Protocol
The primary method for the disposal of this compound is through an approved waste disposal plant.[3][4] The material may be sent to a licensed chemical destruction facility or undergo controlled incineration with flue gas scrubbing.[5] It is crucial to prevent the chemical from entering sewer systems or contaminating water, foodstuffs, and feed.[5]
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn, including protective gloves, clothing, and eye/face protection.[3][4] Handling should occur in a well-ventilated area.[5]
-
Container Management: Keep the chemical in a suitable and closed container for disposal.[5] If the original container is to be disposed of, it can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill. Combustible packaging materials may be incinerated under controlled conditions with flue gas scrubbing.[5]
-
Waste Collection: Collect and arrange for the disposal of the chemical waste. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[5] Use spark-proof tools and explosion-proof equipment during collection.[5]
-
Accidental Release Containment: In the event of a spill, prevent further leakage if it is safe to do so. Do not let the chemical enter drains, as discharge into the environment must be avoided.[5] Soak up the spill with an inert absorbent material such as sand, silica gel, acid binder, universal binder, or sawdust.[3]
-
Final Disposal: Dispose of the contents and container at an approved waste disposal plant.[3][4] This ensures that the disposal process is compliant with federal, state, and local regulations.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Navigating the Safe Handling of Ethanone, 1-(2-aminophenyl)-, oxime: A Comprehensive Guide
For Immediate Reference: This document provides crucial safety and logistical information for the handling and disposal of Ethanone, 1-(2-aminophenyl)-, oxime. As no specific Safety Data Sheet (SDS) is available for this compound, the following guidance is based on data from structurally similar compounds, including Acetophenone oxime, 2-Amino Acetophenone, and 4-Aminoacetophenone. Researchers should handle this chemical with caution and treat it as potentially hazardous.
This guide is designed to equip researchers, scientists, and drug development professionals with the necessary procedural information for the safe operational use and disposal of this compound, fostering a culture of safety and responsibility in the laboratory.
Hazard Identification and Personal Protective Equipment
Based on analogous compounds, this compound is anticipated to be an irritant to the eyes, skin, and respiratory system. Ingestion may cause gastrointestinal irritation.[1][2][3] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye irritation or damage from splashes or dust.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin irritation and absorption.[1] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To minimize skin contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for operations with a potential for significant aerosol or dust generation. | To prevent respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling and Storage
A systematic approach to handling and storage is critical to minimize exposure and ensure laboratory safety.
Receiving and Inspection
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Ensure the container is properly labeled with the chemical name and any available hazard information.
-
Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
Handling and Use
-
All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood.
-
Avoid the formation of dust and aerosols.[5]
-
Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.
-
Do not eat, drink, or smoke in the area where the chemical is handled.[6]
Storage
-
Store in a clearly labeled, dedicated cabinet for organic and potentially hazardous compounds.
-
Segregate from incompatible materials.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
Table 2: First Aid Procedures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2][7] |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][5][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][5][7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[1][2] |
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and its contaminated materials is essential to protect the environment and comply with regulations.
Waste Segregation and Collection
-
Solid Waste: Collect any solid waste, including contaminated gloves, paper towels, and weighing papers, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect any liquid waste, including reaction residues and cleaning solutions, in a separate, compatible, and clearly labeled hazardous waste container.
-
Sharps: Any contaminated sharps should be disposed of in a designated sharps container.
In-Laboratory Neutralization (for small quantities, with caution)
-
Aromatic Amines: Acidified potassium permanganate can be used to degrade aromatic amines. The resulting mixture should then be neutralized before disposal.
-
Oximes: Oximes can be hydrolyzed by heating in the presence of inorganic acids, which breaks them down into the corresponding ketone or aldehyde and a hydroxylamine.[1][5] This procedure should be performed with extreme caution due to the potential for exothermic reactions.
Final Disposal
-
All waste must be disposed of through a licensed hazardous waste disposal company.
-
Ensure all waste containers are properly sealed and labeled according to regulatory requirements before collection.
-
Maintain a detailed record of all disposed chemical waste.
Experimental Workflow and Disposal
Caption: Workflow for handling and disposal of this compound.
References
- 1. Oximes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. researchgate.net [researchgate.net]
- 3. jeiletters.org [jeiletters.org]
- 4. Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle [mdpi.com]
- 5. Oxime - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Studies on the decomposition of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
